molecular formula C5H12BF3KN B572024 Potassium (t-butylaminomethyl)trifluoroborate CAS No. 1256366-05-8

Potassium (t-butylaminomethyl)trifluoroborate

Cat. No.: B572024
CAS No.: 1256366-05-8
M. Wt: 193.062
InChI Key: OCJYVRSNCKUPKA-UHFFFAOYSA-N
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Description

Potassium (t-butylaminomethyl)trifluoroborate is a valuable organoboron building block that facilitates the introduction of the tert-butylaminomethyl group into complex molecular architectures via Suzuki-Miyaura cross-coupling reactions . These air- and moisture-stable reagents overcome limitations associated with other organoboron species, such as the propensity of boronic acids for protodeboronation, making them ideal for synthetic applications . They act as competent nucleophilic partners, coupling with a wide range of aryl and heteroaryl halides—including both electron-rich and electron-poor systems—enabling the direct construction of biologically relevant aminomethyl aryl linkages . This dissonant retrosynthetic disconnection provides a powerful, complementary route to nitrogen-containing molecules, which are prominent targets in medicinal chemistry for the synthesis of alkaloid natural products and pharmaceuticals . The stability and functional group tolerance of this reagent class allow for its use in the development of complex, polyfunctional molecules, underscoring its significant value in modern organic synthesis and drug discovery research .

Properties

IUPAC Name

potassium;(tert-butylamino)methyl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BF3N.K/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYVRSNCKUPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670567
Record name Potassium [(tert-butylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256366-05-8
Record name Potassium [(tert-butylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Aminomethyltrifluoroborates

In modern medicinal chemistry and drug development, the introduction of small, nitrogen-containing fragments is a cornerstone of molecular design. The aminomethyl moiety, in particular, is a privileged substructure found in numerous bioactive natural products and pharmaceutical agents.[1] Traditionally, the synthesis of aminomethylarenes has relied on methods like the reduction of cyanides or the Staudinger reaction of azides, which can suffer from limited functional group tolerance or the use of hazardous reagents.[1][2]

Potassium organotrifluoroborate salts have emerged as a superior class of reagents, offering remarkable stability to both air and moisture, in stark contrast to their often-unstable boronic acid counterparts.[3][4] This stability simplifies handling, storage, and reaction setup, leading to improved reproducibility.[3] Potassium (t-butylaminomethyl)trifluoroborate, and its protected precursors, serve as robust, nucleophilic synthons for the aminomethyl group. They are particularly valued for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a reliable and versatile method for forging carbon-carbon bonds with aryl and heteroaryl halides.[5][6][7] This guide provides a detailed examination of the synthesis, characterization, and application of this essential building block.

Synthesis: A Reliable Two-Step Approach

The most robust and well-documented route to secondary aminomethyltrifluoroborates, such as the t-butyl derivative, involves a protecting group strategy. The amine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, which facilitates a clean reaction and allows for purification of a stable intermediate. The final target compound is then accessed via a straightforward deprotection step. The synthesis is best understood as a two-stage process.[8][9][10]

Causality and Mechanistic Considerations

The synthesis hinges on two key transformations:

  • N-Alkylation: A Boc-protected amine is used as a nucleophile to displace a halide from an electrophilic methylene boronate species (e.g., iodomethylpinacolboronate). The Boc group prevents undesired side reactions, such as multiple alkylations, that could occur with the unprotected amine.

  • Trifluoroborate Formation: The resulting boronate ester is then converted to the corresponding potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂). This salt is significantly more stable and easier to handle than the boronate ester precursor.[4][11] The reaction with KHF₂ proceeds via displacement of the pinacol group from the boron center.

Visualization of the Synthetic Workflow

The following diagram illustrates the standardized two-step process for generating the Boc-protected intermediate, which is the direct precursor to the target compound.

Synthesis_Workflow Start_Boc Boc-t-butylamine (Starting Material) Step1 Step 1: N-Alkylation Start_Boc->Step1 Start_Iodo Iodomethylpinacolboronate (Starting Material) Start_Iodo->Step1 Intermediate Boc-Protected (t-butylaminomethyl)boronate Ester Step1->Intermediate Forms intermediate Step2 Step 2: Trifluoroborate Formation Intermediate->Step2 Reagent_KHF2 KHF₂ (Potassium Hydrogen Fluoride) Reagent_KHF2->Step2 Product_Boc Potassium (N-Boc-t-butylaminomethyl)trifluoroborate (Stable Intermediate) Step2->Product_Boc Yields stable salt

Caption: Synthesis workflow for the stable N-Boc protected precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of Boc-protected secondary aminomethyltrifluoroborates.[8][9][10]

Part A: Synthesis of Potassium (N-Boc-t-butylaminomethyl)trifluoroborate

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-t-butylamine (1.0 equiv) and a suitable aprotic solvent such as tetrahydrofuran (THF).

  • N-Alkylation: Add iodomethylpinacolboronate (1.05 equiv) to the solution. The reaction can be stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting amine is complete.

  • Workup (Alkylation): Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude boronate ester intermediate. Purification by column chromatography on silica gel may be performed at this stage if necessary.

  • Trifluoroborate Formation: Dissolve the boronate ester intermediate in methanol. In a separate flask, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv) in water.

  • Salt Precipitation: Cool the methanol solution of the boronate ester to 0 °C using an ice bath. Add the aqueous KHF₂ solution dropwise to the stirred methanol solution. A white precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 1-2 hours. Concentrate the mixture by rotary evaporation to remove the methanol. The remaining aqueous slurry is filtered, and the collected solid is washed with cold water and then diethyl ether.

  • Drying: Dry the isolated white solid under high vacuum to yield the final product, Potassium (N-Boc-t-butylaminomethyl)trifluoroborate, which is typically a stable, crystalline solid.[1]

Part B: Deprotection to Yield this compound

  • Acidic Cleavage: The Boc protecting group is readily removed under acidic conditions. Suspend the Potassium (N-Boc-t-butylaminomethyl)trifluoroborate in a suitable solvent like dichloromethane (DCM) or diethyl ether.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Upon completion, the product can be isolated by removing the solvent and excess acid under reduced pressure. The resulting salt may be washed with diethyl ether to remove organic impurities and dried under vacuum.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the t-butyl group (a sharp singlet, ~9H) and the methylene group (-CH₂-) adjacent to the boron atom (a broad quartet due to coupling with ¹¹B). The N-H proton will appear as a broad signal.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the t-butyl group, and a broad signal for the methylene carbon due to quadrupolar relaxation of the attached ¹¹B nucleus.
¹⁹F NMR A characteristic sharp singlet in the region typical for trifluoroborate salts. The absence of other fluorine signals indicates high purity.
¹¹B NMR A quartet signal, confirming the presence of a tetracoordinate boron atom coupled to three fluorine atoms. The disappearance of the boronic acid peak (if starting from such) indicates complete reaction.[4]
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, and strong B-F stretching vibrations.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the (t-butylaminomethyl)trifluoroborate anion, confirming its elemental composition.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This transformation allows for the direct installation of the t-butylaminomethyl group onto a wide variety of aromatic and heteroaromatic systems, which is a critical step in the synthesis of many pharmaceutical candidates.[5][8]

General Reaction Scheme

Suzuki_Coupling ArylHalide Ar-X (Aryl or Hetaryl Halide/Mesylate) Catalyst Pd Catalyst + Ligand + Base ArylHalide->Catalyst AmineBorate K⁺ [tBu-NH-CH₂-BF₃]⁻ (Our Reagent) AmineBorate->Catalyst Product Ar-CH₂-NH-tBu (Coupled Product) Catalyst->Product Forms C-C bond

Caption: Suzuki-Miyaura coupling using the aminomethyltrifluoroborate.

Key Advantages in Cross-Coupling
  • Stability: The reagent's air and moisture stability simplifies reaction setup and improves consistency.[1][3]

  • Versatility: It couples effectively with a broad range of electron-rich and electron-poor aryl/heteroaryl chlorides, bromides, and mesylates.[6][7][8]

  • Safety: Boron-based reagents and their byproducts are generally less toxic than organotin alternatives.[3]

Storage and Handling

  • Storage: this compound is a stable solid. For long-term integrity, it should be stored in a tightly sealed container in a cool, dry place. Storing under freezer conditions (-20°C) is also recommended for preserving purity over extended periods.[12]

  • Handling: While generally stable, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

References

  • Molander, G. A., & Traister, K. M. (2012). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Journal of Organic Chemistry. Available at: [Link]

  • Lee, C., & Molander, G. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters. Available at: [Link]

  • Molander, G. A., & Hiebel, M. A. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters. Available at: [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]

  • Lee, C., & Molander, G. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. National Institutes of Health. Available at: [Link]

  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). A. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate 3. Organic Syntheses. Available at: [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. Available at: [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed. Available at: [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. Available at: [Link]

  • PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. PubChem. Available at: [Link]

  • Kabalka, G. W., Al-Masum, M., & Al-Rashdan, A. (2009). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. National Institutes of Health. Available at: [Link]

  • May, S. A., et al. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development. Available at: [Link]

Sources

physical and chemical properties of Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potassium (t-butylaminomethyl)trifluoroborate for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound has emerged as a significant reagent in contemporary organic synthesis, valued for its stability, ease of handling, and unique reactivity. As a member of the potassium organotrifluoroborate family, it serves as a robust and less toxic alternative to traditional organometallic reagents like organostannanes or boronic acids.[1][2] These salts are typically crystalline, air- and moisture-stable solids, which simplifies storage and experimental setup, making them highly attractive in both academic research and industrial drug development.[3][4]

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, synthesis, and primary application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The content herein is curated for professionals in the chemical sciences, offering field-proven insights and detailed methodologies to facilitate its successful implementation in the laboratory.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. This compound is a stable, solid material, making it significantly easier to handle and store compared to many other organoboron reagents.[2]

PropertyValueReference
CAS Number 1256366-05-8
Molecular Formula C₅H₁₂BF₃KN
Molecular Weight 193.06 g/mol
Appearance White to off-white solid (Typical for organotrifluoroborates)[3]
Stability Air and moisture stable; can be stored indefinitely on the bench.[2][5]
Solubility Generally soluble in polar solvents like methanol, acetonitrile, and DMSO; poor solubility in non-polar organic solvents.[6][7]
Storage Store in a cool, dry place in a tightly sealed container. Freezer storage (-20°C) is recommended for long-term preservation.[8]

Synthesis of this compound

The synthesis of aminomethyltrifluoroborates is a straightforward process, typically achieved through the nucleophilic substitution of a potassium halomethyltrifluoroborate with the desired amine.[2][9] This method provides a reliable route to a variety of these valuable reagents.

G cluster_reactants Reactants reagent1 Potassium Bromomethyltrifluoroborate product Potassium (t-butylaminomethyl)trifluoroborate reagent1->product SN2 Reaction (Solvent, Heat) reagent2 tert-Butylamine reagent2->product byproduct HBr

Caption: General synthesis pathway for this compound.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure based on established methods for synthesizing aminomethyltrifluoroborates.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (tert-butylamine, 1.05 equivalents) and a suitable solvent such as Tetrahydrofuran (THF).

  • Addition of Reagent: Add potassium bromomethyltrifluoroborate (1.00 equivalent) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction's progress by ¹⁹F NMR spectroscopy until the starting halomethyltrifluoroborate is consumed.

  • Workup: Upon completion, cool the mixture to room temperature. The product often precipitates and can be isolated by filtration.

  • Purification: Wash the isolated solid with a cold solvent (e.g., THF or diethyl ether) to remove any unreacted amine and dry under vacuum to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the aminomethyl group and an aryl or heteroaryl electrophile (typically a halide or mesylate).[1][10] This transformation is a dissonant C-C bond construction, providing a complementary synthetic strategy to classical methods like reductive amination or amine alkylation.[1][9]

The use of aminomethyltrifluoroborates circumvents many drawbacks associated with other organometallic reagents, such as the high toxicity of organostannanes used in Stille couplings.[2] Furthermore, these reactions often tolerate a wide array of functional groups, including esters, nitriles, and ketones.[2]

G pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)-X Ln pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-R Ln pd_complex1->pd_complex2 Transmetalation kx KX pd_complex1->kx pd_complex2->pd0 Reductive Elimination product Ar-R pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 trifluoroborate R-BF3K trifluoroborate->pd_complex1 base Base base->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the cross-coupling of an aryl bromide with an aminomethyltrifluoroborate, adapted from optimized conditions in the literature.[1][5][11]

  • Vessel Preparation: In a sealable reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 3-5 mol%), and a suitable phosphine ligand, like XPhos or SPhos (6-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent system via syringe. A mixture of THF/H₂O (10:1) or Toluene/H₂O (4:1) is commonly used.[1][5] The use of cyclopentyl methyl ether (CPME) in place of THF can sometimes improve yields and reduce reaction times by allowing for higher temperatures.[1]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a pH 7 buffer solution.

  • Extraction: Separate the organic layer and extract the aqueous layer one or two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start Start: Prepare Reagents step1 Combine Aryl Halide, Trifluoroborate, & Base in Reaction Vessel start->step1 step2 Add Pd Catalyst & Ligand step1->step2 step3 Purge with Inert Gas (Ar/N2) step2->step3 step4 Add Degassed Solvent System step3->step4 step5 Heat & Stir (80-100 °C, 12-24h) step4->step5 step6 Monitor Reaction (TLC / LC-MS) step5->step6 step7 Cool & Quench; Dilute with Solvent step6->step7 step8 Aqueous Workup & Extraction step7->step8 step9 Dry, Filter, & Concentrate Organic Phase step8->step9 step10 Purify by Column Chromatography step9->step10 end End: Isolated Product step10->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Spectroscopic Characterization Insights

While specific spectral data for this compound is not widely published, characterization follows predictable patterns for organotrifluoroborates.[7]

  • ¹H NMR: Expect to see characteristic signals for the t-butyl group (a singlet integrating to 9H) and the methylene bridge (-CH₂-) adjacent to the nitrogen and boron atoms.

  • ¹³C NMR: Signals corresponding to the quaternary carbon and methyl carbons of the t-butyl group, as well as the methylene carbon, will be present. The resonance for the carbon atom bonded to boron can sometimes be difficult to observe due to quadrupolar relaxation.[7]

  • ¹⁹F NMR: A characteristic signal for the three equivalent fluorine atoms of the -BF₃ group will be observed.

  • ¹¹B NMR: A quartet is often observed due to the coupling between the boron-11 nucleus and the three fluorine atoms (¹¹B-¹⁹F coupling).[7]

Safety and Handling

This compound is an air- and moisture-stable solid, making it relatively safe to handle under standard laboratory conditions.[2] However, as with all chemical reagents, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid creating and inhaling dust.[13] Handle in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[13]

  • General Hazards: While specific toxicity data is limited, related organoboron compounds may cause skin, eye, and respiratory irritation.[14]

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis, particularly in the construction of aminomethyl aryl linkages relevant to pharmaceutical and materials science. Its exceptional stability, ease of handling, and high efficiency in Suzuki-Miyaura cross-coupling reactions provide a significant advantage over more traditional organometallic compounds. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful synthetic tool.

References

  • Molander, G. A., & Brown, A. R. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Traister, K. M. (2012). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 14(10), 2654–2657. [Link]

  • Kim, D., & Lee, S. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3012–3015. [Link]

  • Kim, D., & Lee, S. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. The Journal of Organic Chemistry, 76(15), 6338–6344. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

  • PubMed. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Mesylates. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A General, One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Retrieved from [Link]

  • Horticentre. (n.d.). Organibor Safety Data Sheet. Retrieved from [Link]

  • Scilit. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]

  • Semantic Scholar. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]

  • PubChem. (n.d.). Potassium tert-butyltrifluoroboranuide. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • da Silva, F. F., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(7), 527-531. [Link]

Sources

Introduction: A Novel Building Block for Aminomethylation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potassium (t-butylaminomethyl)trifluoroborate for Researchers and Drug Development Professionals

The introduction of aminomethyl groups is a critical transformation in the synthesis of pharmacologically active compounds, as this moiety is a common feature in numerous bioactive natural products and pharmaceuticals.[1][2] Traditionally, the installation of an aminomethyl group has relied on methods such as the alkylation of amines with benzylic halides or the reductive amination of aromatic aldehydes.[3] However, these approaches can be limited by the availability of starting materials and the use of hazardous reagents.[3] this compound has emerged as a versatile and stable reagent that provides a complementary and dissonant approach to constructing aminomethyl aryl linkages through Suzuki-Miyaura cross-coupling reactions.[1] This guide offers a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in modern drug discovery.

Physicochemical Properties and Molecular Structure

This compound is a white crystalline solid that is stable in air and moisture, making it a convenient reagent for routine use in the laboratory.[4][5] Its stability and ease of handling represent a significant advantage over more sensitive organometallic reagents.[6]

PropertyValue
CAS Number 1256366-05-8[7]
Molecular Formula C5H12BF3KN
Molecular Weight 193.062 g/mol
SMILES [K+].CC(C)(C)NC(F)F
Storage 2-8 °C

The molecular structure consists of a trifluoroborate anion covalently bonded to a t-butylaminomethyl group, with a potassium cation providing the charge balance.

Synthesis of this compound

The synthesis of potassium aminomethyltrifluoroborates is typically achieved through the alkylation of the corresponding amine with a halomethyltrifluoroborate, such as potassium iodomethyltrifluoroborate or potassium bromomethyltrifluoroborate.[3] For more valuable amines, the reaction is often carried out under stoichiometric conditions in a solvent like tetrahydrofuran (THF).[3]

A general synthetic approach involves the nucleophilic substitution of a halomethyltrifluoroborate with t-butylamine.[8] The resulting product can then be isolated and purified for use in subsequent reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][9] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of aminomethylated arenes and heteroarenes, which are key intermediates in drug development.[2]

Mechanistic Insights

Organotrifluoroborates are considered protected forms of boronic acids.[4][10] In the catalytic cycle of the Suzuki-Miyaura reaction, the organotrifluoroborate is believed to hydrolyze in situ to the corresponding boronic acid, which then participates in the transmetalation step with the palladium catalyst.[10][11] This slow release of the reactive boronic acid can help to minimize side reactions, such as homocoupling.[4][11]

Suzuki_Miyaura_Cycle Ar-X Aryl Halide (Ar-X) Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation K[RBF3] This compound Hydrolysis Hydrolysis (H2O, Base) K[RBF3]->Hydrolysis RB(OH)2 Boronic Acid Intermediate Hydrolysis->RB(OH)2 RB(OH)2->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Coupled Product (Ar-R) Reductive\nElimination->Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle involving an organotrifluoroborate.

Experimental Protocol: A General Procedure

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound, adapted from established methodologies.[2]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.05-1.5 equiv), and a suitable base such as potassium carbonate (K2CO3, 3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)2, 5 mol%), and a phosphine ligand like SPhos or XPhos (10 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas, such as argon or nitrogen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 85-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or a buffer solution. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Advantages in Drug Discovery and Development

The use of this compound offers several distinct advantages for researchers in drug discovery:

  • Enhanced Stability: Unlike many boronic acids, organotrifluoroborates are generally stable to air and moisture, allowing for easier storage and handling.[4][10][12]

  • Improved Safety Profile: Boron-based reagents are typically less toxic than their organotin or organozinc counterparts, and their byproducts are more readily removed during purification.[6]

  • High Functional Group Tolerance: Suzuki-Miyaura reactions employing this reagent are compatible with a wide array of functional groups commonly found in complex pharmaceutical intermediates.[3][6]

  • Versatility: It serves as an effective nucleophile for a diverse range of electrophiles, including both electron-rich and electron-poor aryl and heteroaryl halides and mesylates.[1][9]

Handling and Storage Recommendations

While this compound is relatively stable, proper handling and storage are essential to ensure its integrity. It should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8 °C. Although it is air and moisture stable, prolonged exposure to the atmosphere should be avoided.

Conclusion

This compound is a valuable and robust reagent for the introduction of the t-butylaminomethyl moiety in organic synthesis. Its stability, ease of use, and broad applicability in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its successful implementation in the laboratory for the synthesis of novel, biologically active molecules.

References

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. National Institutes of Health.

  • Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health.

  • potassium ((tert-butylamino)methyl)trifluoroborate;CAS No.:1256366-05-8. ChemShuttle.

  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. ACS Publications.

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health.

  • Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.

  • Organotrifluoroborate. Wikipedia.

  • This compound (Cas 1256366-05-8). Parchem.

  • 1314538-55-0|Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate. BLD Pharm.

  • Organotrifluoroborate Salts. Chem-Station Int. Ed.

  • Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate | 1314538-55-0. Sigma-Aldrich.

  • Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. Benchchem.

  • Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate | 1314538-55-0. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications.

  • An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. Benchchem.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal.

  • Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate.

  • Potassium (aminomethyl)trifluoroborate, N-BOC protected. PubChem.

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.

  • This compound. MySkinRecipes.

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.

  • Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm.

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A Technical Guide to the Solubility and Stability of Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (t-butylaminomethyl)trifluoroborate belongs to the class of organotrifluoroborates, which have become indispensable reagents in modern organic synthesis.[1][2] These compounds are valued for their unique combination of stability and reactivity, serving as robust surrogates for the more sensitive boronic acids in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Unlike many other organoboron compounds, potassium organotrifluoroborates exhibit remarkable stability towards air and moisture, facilitating their handling and storage.[1][2][3][4] This guide provides an in-depth analysis of the solubility and stability of this compound, offering critical insights for its effective use in research and development.

Physicochemical Properties

PropertyValue
CAS Number 1256366-05-8
Molecular Formula C5H12BF3KN
Molecular Weight 193.06 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C

Section 1: Solubility Profile in Organic Solvents

The solubility of this compound is a critical parameter for its application in homogeneous reaction media. While comprehensive quantitative data is not widely published, the general solubility trends for potassium organotrifluoroborates can be inferred from their salt-like nature. Their solubility is largely dictated by the polarity of the solvent and its ability to solvate the potassium cation.

SolventTypeExpected SolubilityRationale & Insights
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleThe high dielectric constant and polar nature of DMSO effectively solvate both the potassium cation and the trifluoroborate anion, leading to good solubility.
Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving ionic compounds.
Tetrahydrofuran (THF) Polar AproticSlightly Soluble to SolubleTHF is a common solvent for reactions involving organotrifluoroborates. Solubility can be limited but is often sufficient for reaction concentrations, especially at elevated temperatures.[5]
Methanol / Ethanol Polar ProticSolubleThe polar, protic nature of alcohols facilitates the dissolution of potassium salts. However, the presence of a protic solvent may influence the stability of the trifluoroborate under certain conditions (e.g., in the presence of acid or base).
Acetonitrile (ACN) Polar AproticModerately SolubleAcetonitrile is a polar solvent that can dissolve organotrifluoroborates, though perhaps to a lesser extent than DMSO or DMF.
Dichloromethane (DCM) NonpolarSparingly Soluble to InsolubleAs a nonpolar solvent, DCM is generally a poor choice for dissolving potassium salts.
Toluene NonpolarSparingly Soluble to InsolubleSimilar to DCM, the nonpolar nature of toluene makes it unsuitable for dissolving significant quantities of this salt.[5]

Expert Insight: For reactions requiring higher concentrations, DMSO or DMF are the preferred solvents. For Suzuki-Miyaura couplings, solvent systems are often biphasic, such as toluene/water or THF/water, where the reaction occurs at the interface or is facilitated by a phase-transfer catalyst. The choice of solvent can also impact the rate of hydrolysis, a key factor in the activation of the trifluoroborate.[6][7][8]

Section 2: Stability Profile

A key advantage of potassium organotrifluoroborates is their exceptional stability compared to boronic acids.[3][4] They are generally stable to air and moisture at ambient temperature, allowing for indefinite storage.[1][2][4] However, their stability is not absolute and is influenced by several factors.

Hydrolytic Stability

The primary degradation pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid.[6][7][8] This process is, in fact, a necessary activation step for Suzuki-Miyaura cross-coupling reactions, where the boronic acid is the active species.[4][6][7]

The rate of hydrolysis is highly dependent on:

  • pH: Hydrolysis can be catalyzed by both acid and base.[6][7] Interestingly, some organotrifluoroborates exhibit an "acid-base paradox," where they are surprisingly stable under basic conditions and require acid catalysis for efficient hydrolysis.[6][7][8]

  • Solvent System: The presence of water is essential for hydrolysis. In mixed solvent systems like THF/water, factors such as phase-splitting can significantly impact the local pH and thus the hydrolysis rate.[6][7][8]

  • Fluoride Sequestration: The hydrolysis is an equilibrium process. The removal of fluoride ions by a "fluorophile" (e.g., silica gel, glass surfaces) can drive the reaction forward to generate the boronic acid.[9][10]

Hydrolysis RBF3K R-BF3K (Stable Salt) RBOH2 R-B(OH)₂ (Boronic Acid) RBF3K->RBOH2 Hydrolysis H2O + 3 H₂O (Water) Silica Fluorophile (e.g., Silica Gel) Byproducts + KF + 2 HF RBOH2->Byproducts

Caption: Hydrolysis of Potassium Organotrifluoroborate to Boronic Acid.

Thermal Stability
Oxidative Stability

Organotrifluoroborates have demonstrated considerable stability towards certain oxidizing agents, a property that expands their synthetic utility. Studies have shown that potassium alkenyltrifluoroborates can undergo epoxidation without cleavage of the carbon-boron bond, highlighting their stability under specific oxidative conditions.[11]

Section 3: Experimental Protocols

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol provides a reliable method for determining the equilibrium solubility of this compound in a given organic solvent.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, cease agitation and allow the solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

  • Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or UPLC-MS, against a calibration curve prepared with known standards.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of the compound under various stress conditions.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions (24h, 40°C) cluster_analysis Analysis Prep Prepare Stock Solution in Acetonitrile Acid Acidic (0.1 M HCl) Prep->Acid Base Basic (0.1 M NaOH) Prep->Base Oxidative Oxidative (3% H₂O₂) Prep->Oxidative Thermal Thermal (60°C in Solution) Prep->Thermal Photolytic Photolytic (ICH Light Box) Prep->Photolytic Quench Quench Reaction (Neutralize if needed) Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photolytic->Quench HPLC Analyze by Stability- Indicating HPLC-UV/MS Quench->HPLC Compare Compare stressed samples to t=0 control HPLC->Compare

Caption: Workflow for a Forced Degradation Stability Study.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Thermal: Store the vial at an elevated temperature (e.g., 60 °C).

    • Control: Store a sample protected from light at room temperature.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Quenching: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradants. A mass spectrometer detector (LC-MS) is highly recommended to identify the mass of any degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and identify the major degradation products formed under each condition.

Conclusion

This compound is a highly stable and versatile reagent, offering significant advantages over traditional organoboron compounds. Its general stability to air and moisture simplifies handling and storage, while its predictable hydrolysis provides a controlled release of the active boronic acid for synthetic applications. Understanding its solubility profile in common organic solvents and its behavior under various stress conditions is paramount for optimizing reaction conditions and ensuring the development of robust and reproducible synthetic methodologies. The protocols outlined in this guide provide a framework for researchers to systematically evaluate these critical parameters, enabling the full potential of this valuable reagent to be harnessed in drug discovery and development.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Request PDF. (2012). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Europe PMC. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Potassium (aminomethyl)trifluoroborate, N-BOC protected. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of potassium tert-butoxide in different solvents. Retrieved from [Link]

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literature review on the preparation of Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation of Potassium (t-butylaminomethyl)trifluoroborate

Introduction: The Significance of Aminomethyltrifluoroborates in Modern Synthesis

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic chemistry, prized for their remarkable stability and versatility.[1][2][3] Unlike their boronic acid counterparts, which can be prone to decomposition and protodeboronation, organotrifluoroborate salts are typically crystalline solids that are stable to air and moisture, making them easy to handle and store indefinitely.[4][5][6][7] This inherent stability masks the reactivity of the carbon-boron bond, which can be unveiled under specific catalytic conditions, most notably in the Suzuki-Miyaura cross-coupling reaction.[5]

Within this class, potassium aminomethyltrifluoroborates are particularly valuable as they provide a direct pathway for the aminomethylation of aryl and heteroaryl halides.[8][9] This approach offers a powerful alternative to traditional methods like the alkylation of amines with lachrymatory benzyl halides or the reductive amination of aldehydes.[8] This guide provides a detailed technical overview of the synthesis of this compound, a key building block for introducing a protected secondary amine moiety into complex molecules, geared towards researchers and professionals in drug development.

Synthetic Strategy: A Nucleophilic Substitution Approach

The most prevalent and efficient method for the synthesis of N,N-dialkylaminomethyltrifluoroborates involves the nucleophilic substitution (SN2) reaction between a secondary amine and a potassium halomethyltrifluoroborate precursor.[4][9] The general workflow involves the initial preparation of a reactive potassium halomethyltrifluoroborate, which then serves as an electrophile for the desired amine.

A critical structural insight from recent investigations is that these compounds are more accurately described as zwitterionic ammoniomethyltrifluoroborates rather than simple potassium salts.[8] This internal salt structure contributes to their stability and influences their reactivity and purification.

Synthesis_Workflow Start Starting Materials (Dihalomethane, Trialkyl Borate, n-BuLi, KHF₂) Precursor Potassium Halomethyltrifluoroborate (e.g., K[BrCH₂BF₃]) Start->Precursor In situ Generation Reaction Nucleophilic Substitution (Sɴ2) Precursor->Reaction Amine t-Butylamine (Nucleophile) Amine->Reaction Purification Purification (Filtration of KX, Recrystallization) Reaction->Purification Crude Product Product Potassium (t-butylaminomethyl)trifluoroborate Purification->Product Isolated Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Preparation of the Key Precursor, Potassium Bromomethyltrifluoroborate

The synthesis begins with the preparation of a halomethyltrifluoroborate salt. Potassium bromomethyltrifluoroborate is a common and effective choice due to its reliable synthesis and adequate reactivity.[4][10]

The established protocol involves an in-situ generation of a bromomethyllithium species, which is then trapped with a trialkyl borate. The resulting boronate is subsequently converted to the stable trifluoroborate salt by the addition of potassium hydrogen fluoride (KHF₂).[10][11]

Experimental Protocol: Synthesis of K[BrCH₂BF₃]
  • Reaction Setup: An oven-dried, three-neck flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet is charged with dibromomethane and triisopropyl borate in anhydrous tetrahydrofuran (THF).

  • Cooling: The reaction mixture is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, ensuring the internal temperature is maintained below -70 °C. This step generates the transient bromomethyllithium carbenoid.

  • Quenching: After stirring for approximately one hour at -78 °C, the reaction is quenched by the addition of an aqueous solution of potassium hydrogen fluoride (KHF₂).

  • Isolation: The mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization (e.g., from acetone or acetonitrile) to yield potassium bromomethyltrifluoroborate as a stable, white solid.[10]

Caption: The core SN2 mechanism for the formation of the C-N bond.

Part 2: Synthesis of this compound

With the electrophilic precursor in hand, the final step is the alkylation of t-butylamine. This reaction proceeds via a standard SN2 mechanism where the amine's lone pair attacks the methylene carbon, displacing the bromide.

Causality Behind Experimental Choices
  • Amine Stoichiometry: Using a slight excess of the amine can help drive the reaction to completion. However, for valuable amines, a near-stoichiometric amount is used.[8] For an inexpensive and volatile amine like t-butylamine, it can be used in larger excess or even as the solvent under neat conditions.

  • Solvent: Anhydrous THF is a common solvent as it effectively dissolves the reactants and is inert under the reaction conditions.[4] Acetone can also be employed, sometimes in a sealed tube at elevated temperatures to increase reaction rates.[8]

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, with temperatures around 80 °C being common.[4][9]

  • Monitoring: The reaction progress is conveniently monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting halomethyltrifluoroborate signal and the appearance of the product signal.[4]

Experimental Protocol: Alkylation with t-Butylamine
  • Reaction Setup: A solution of t-butylamine (1.05-2.0 equivalents) in anhydrous THF is prepared in a round-bottom flask or a sealed tube equipped with a magnetic stirrer.

  • Addition of Precursor: Potassium bromomethyltrifluoroborate (1.0 equivalent) is added to the solution at room temperature.

  • Heating: The reaction mixture is heated to 80 °C and stirred until ¹⁹F NMR analysis indicates the complete consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

  • Purification: The resulting crude solid is suspended in hot acetone. The insoluble potassium bromide (KBr) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.[8]

Quantitative Data Summary

The synthesis of aminomethyltrifluoroborates is a general and high-yielding process applicable to a wide range of secondary amines. The table below summarizes typical conditions and outcomes for this class of reaction.

EntryAmineConditionsYield (%)Reference
1PiperidineA: Amine (neat), 80 °C, 2h95%[9]
2MorpholineC: THF, 80 °C, 2.5h98%[9]
3N-MethylbenzylamineC: THF, 80 °C, 2.5h97%[9]
4DiethylamineAcetone, 80 °C, 24h85%[8]
5t-Butylamine C: THF, 80 °C High (Est.) Analogous to[9]

Conditions Key: A = Neat amine as solvent; C = 1.05 equivalents of amine in THF. Note: While a specific yield for t-butylamine is not explicitly listed in the provided results, the reaction is robust for various cyclic and acyclic secondary amines, suggesting a high expected yield under similar conditions.[9]

Conclusion: A Robust Gateway to Functionalized Molecules

The preparation of this compound is a straightforward and reliable two-step process, beginning with the synthesis of a potassium halomethyltrifluoroborate precursor followed by a nucleophilic substitution with t-butylamine. The resulting air- and moisture-stable zwitterionic salt is an exceptionally useful building block. Its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions provides medicinal chemists and drug development professionals with a powerful tool for installing the t-butylaminomethyl moiety, a common structural motif in pharmacologically active compounds.[4][8][9] The protocols described herein are well-established and offer a scalable and efficient route to this valuable synthetic intermediate.

References

  • Molander, G. A., & Canturk, B. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. NIH Public Access, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH Public Access, 11(16), 3444–3447. [Link]

  • Dreher, S. D., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3150–3153. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

  • Dreher, S. D., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and SuzukiMiyaura Cross-Coupling Reactions. American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access, 12(6), 811-823. [Link]

  • Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

  • Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2012). Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 90, 261. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

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spectroscopic data (NMR, IR, MS) for Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium (t-butylaminomethyl)trifluoroborate

Introduction

This compound, more commonly referred to in the literature as its stable N-Boc protected form, Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, is a versatile and increasingly important reagent in modern organic synthesis.[1][2] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions to introduce a protected aminomethyl group, has made it a valuable tool for medicinal and materials chemists.[1][3][4] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective use and for quality control in its synthesis and application.

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate. The information presented herein is synthesized from established methodologies for the characterization of organotrifluoroborates and related compounds, offering researchers a practical reference for their work.

Molecular Structure

The structure of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate consists of a potassium cation and a trifluoroborate anion. The anionic component features a central boron atom bonded to three fluorine atoms and a methylene group, which is in turn attached to a nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.

Caption: Molecular structure of the (((tert-butoxycarbonyl)amino)methyl)trifluoroborate anion with its potassium counterion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organotrifluoroborates. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the molecule's connectivity and electronic environment.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the t-butyl group, the methylene bridge, and the N-H proton.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH ₃)₃~1.4Singlet9H
B-CH ₂-N~2.5 - 2.8Singlet (broad)2H
NH ~5.0 - 6.0Broad Singlet1H
  • Expertise & Experience: The methylene protons adjacent to the boron atom often appear as a broad singlet due to quadrupolar relaxation induced by the neighboring boron and nitrogen nuclei. The exact chemical shift of the N-H proton can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all carbon environments within the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C (CH₃)₃~28
C (CH₃)₃~78
B-C H₂-N~30 (very broad)
C =O~156
  • Expertise & Experience: The carbon atom directly attached to the boron (B-CH₂-N) is expected to exhibit a very broad resonance, sometimes to the point of being unobservable in a standard ¹³C NMR spectrum.[5] This is due to the strong quadrupolar coupling with the ¹¹B nucleus. Specialized NMR techniques may be required for its definitive observation.

¹⁹F and ¹¹B NMR Spectroscopy

These heteronuclear NMR experiments are crucial for confirming the integrity of the trifluoroborate moiety.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
¹⁹F~ -135 to -145QuartetJ(¹⁹F-¹¹B) ~ 60-70 Hz
¹¹B~ 3 to 5QuartetJ(¹¹B-¹⁹F) ~ 60-70 Hz
  • Expertise & Experience: The observation of a quartet in both the ¹⁹F and ¹¹B spectra, with a corresponding coupling constant, is a definitive indicator of the B-F₃ bonding.[5] A modified pulse sequence for ¹¹B NMR may be necessary to achieve better resolution and observe the coupling.[5]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or acetone-d₆). Organotrifluoroborates generally show good solubility in polar solvents.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a higher sample concentration may be needed to observe all signals, especially the broad B-CH₂ resonance.

  • ¹⁹F NMR: Acquire a standard ¹⁹F spectrum, typically with proton decoupling.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Consider using a modified pulse sequence, such as one with a longer relaxation delay, to improve the resolution of the quartet.[5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a well-suited technique for the analysis of polar, non-volatile salts like organotrifluoroborates.[6]

Expected Mass Spectrum

Operating in the negative ionization mode is optimal for observing the (((tert-butoxycarbonyl)amino)methyl)trifluoroborate anion.

IonCalculated m/z
[C₆H₁₂BF₃NO₂]⁻202.0871
  • Trustworthiness: High-resolution mass spectrometry (HRMS) should be employed to obtain an accurate mass measurement. An observed mass within 5 ppm of the calculated value provides strong evidence for the elemental composition of the anion.[6]

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer.

  • Ionization Mode: Operate in the negative electrospray ionization (-ESI) mode.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

  • Calibration: For accurate mass measurements, use an internal reference standard. Commercially available organic sulfates are effective for this purpose.[6][7]

cluster_workflow ESI-MS Workflow prep Sample Preparation (Dilute solution in MeOH) infusion Direct Infusion prep->infusion esi Negative ESI Source infusion->esi analyzer HRMS Analyzer (e.g., TOF, Orbitrap) esi->analyzer detection Detection of [M-K]⁻ analyzer->detection

Sources

A Senior Application Scientist's In-depth Technical Guide to the Thermogravimetric Analysis of Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (t-butylaminomethyl)trifluoroborate is a key reagent in modern synthetic chemistry, particularly valued in the pharmaceutical sector for its role in constructing complex molecular architectures through cross-coupling reactions. Its thermal stability is a critical parameter influencing its storage, handling, and application in drug development processes. This guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of this compound. We will explore the fundamental principles of TGA, present a detailed experimental protocol for its characterization, and offer expert interpretation of the resulting data. This document is intended to serve as a practical resource for scientists seeking to understand and leverage the thermal properties of this important organoboron compound.

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

This compound has emerged as a versatile and stable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are instrumental in the synthesis of new drug candidates. The compound's stability under ambient conditions is a noted advantage over other organoboron reagents.[2][3] However, a quantitative understanding of its thermal stability is paramount for several reasons:

  • Process Safety and Hazard Assessment: Many synthetic transformations are conducted at elevated temperatures. Knowledge of the decomposition temperature of reactants is crucial for preventing runaway reactions and ensuring a safe operational window.

  • Purity and Stability Assessment: Thermogravimetric analysis can reveal the presence of residual solvents or volatile impurities, as well as indicate the material's shelf-life under various storage conditions.[4][5]

  • Quality Control: TGA provides a reliable method for ensuring batch-to-batch consistency of the reagent, a critical aspect in pharmaceutical manufacturing.[6]

Thermogravimetric analysis (TGA) is an essential technique for these evaluations, providing precise measurements of a material's mass change as a function of temperature in a controlled atmosphere.[7][8]

The Causality Behind Experimental Choices in TGA

A robust TGA protocol is not merely a set of instructions but a carefully considered experimental design. Each parameter is chosen to elicit the most accurate and relevant information about the material's thermal behavior.

  • Heating Rate: A slower heating rate (e.g., 10 °C/min) is generally preferred for high-resolution analysis of decomposition events. Faster rates can cause a shift in the decomposition temperature to higher values and may mask subtle thermal events.[9]

  • Atmosphere: An inert atmosphere, typically nitrogen or argon, is crucial for studying the intrinsic thermal decomposition of the material without the influence of oxidative processes.[10] This ensures that the observed mass loss is due to pyrolysis and not combustion.

  • Sample Preparation: The sample should be representative of the bulk material and have a consistent, small particle size to ensure uniform heat distribution and prevent artifacts in the data.[11]

  • Crucible Type: An inert crucible, such as alumina or platinum, is essential to prevent any reaction between the sample and the sample holder at elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis of this compound

This section provides a detailed, step-by-step methodology for conducting the TGA of this compound.

Instrumentation:

  • A calibrated thermogravimetric analyzer capable of reaching at least 600 °C.

  • High-purity nitrogen gas (99.999%).

  • Alumina or platinum crucibles.

  • A microbalance for accurate sample weighing.

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Lightly grind the this compound sample to a fine, uniform powder.

  • Sample Weighing: Tare a clean, empty alumina crucible on the TGA's microbalance. Accurately weigh 5-10 mg of the prepared sample into the crucible.

  • Loading the Sample: Place the crucible containing the sample into the TGA furnace.

  • Setting Experimental Parameters:

    • Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min.

    • Initial Temperature: Set the initial temperature to 30 °C.

    • Temperature Program:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

  • Post-Analysis: Once the run is complete, allow the furnace to cool to room temperature before removing the sample crucible. Analyze the resulting TGA curve.

Visualization of the TGA Experimental Workflow

The following diagram illustrates the logical flow of the TGA experiment.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start sample_prep Sample Preparation (Grinding) start->sample_prep weighing Accurate Weighing (5-10 mg) sample_prep->weighing loading Load Sample into TGA Instrument weighing->loading set_params Set Experimental Parameters (N2 atmosphere, 10°C/min) loading->set_params run_tga Initiate TGA Run (30°C to 600°C) set_params->run_tga data_acq Data Acquisition (Mass vs. Temperature) run_tga->data_acq cooling Furnace Cool-down data_acq->cooling data_analysis Interpret TGA Curve cooling->data_analysis end End data_analysis->end

Caption: Experimental workflow for the TGA of this compound.

Interpreting the TGA Data: A Hypothetical Analysis

While specific experimental data for this compound is not publicly available, we can predict a plausible TGA curve based on its chemical structure and the known behavior of similar compounds. The interpretation of a TGA curve involves identifying distinct mass loss steps and correlating them to specific chemical events.[11][12]

Expected TGA Curve Features:

A typical TGA curve plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis.

  • Initial Plateau (Room Temperature to ~200 °C): The compound is expected to be thermally stable in this region, showing a flat baseline with minimal mass loss. Any minor mass loss here could indicate the presence of residual moisture or volatile solvents from the synthesis.

  • Decomposition Onset (Tonset): This is the temperature at which significant thermal decomposition begins, marked by a noticeable downward slope in the TGA curve. For a stable organotrifluoroborate salt, this is anticipated to be above 200 °C.

  • Major Mass Loss Step(s): The primary decomposition of the organic portion of the molecule will result in a significant and often sharp decrease in mass. The t-butylaminomethyl group would be expected to fragment and volatilize.

  • Final Residue: The mass remaining at the end of the experiment (at 600 °C in this protocol) would likely correspond to inorganic potassium salts, such as potassium fluoride (KF) and potentially some boron-containing residues.

ParameterExpected Value/ObservationSignificance
Initial Mass Loss (< 150 °C) < 1%Indicates the absence of significant volatile impurities or adsorbed water, suggesting a high-purity sample.
Decomposition Onset (Tonset) > 200 °CDemonstrates good thermal stability, suitable for use in typical synthetic reactions at elevated temperatures.
Major Decomposition Region 200 - 450 °CThe temperature range over which the organic components of the molecule degrade and are released as gaseous byproducts.
Final Residue at 600 °C > 30%The remaining mass corresponds to the thermally stable inorganic components, primarily potassium and fluoride salts.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the fragmentation of the organic moiety. The C-B bond is relatively strong, but the t-butyl and aminomethyl groups are susceptible to thermal cleavage.

Decomposition_Pathway cluster_decomp Thermal Decomposition (Δ) parent This compound K[tBu-NH-CH2-BF3] volatiles Volatile Organic Fragments (e.g., isobutylene, amines, hydrocarbons) parent->volatiles Major Mass Loss inorganic_residue Inorganic Residue (KF, KBF4, Boron Nitride/Carbide traces) parent->inorganic_residue Final Product

Caption: Proposed thermal decomposition pathway under inert atmosphere.

The initial decomposition step may involve the loss of the t-butyl group as isobutylene, followed by the fragmentation of the remaining aminomethyl structure. The trifluoroborate group itself is quite stable but may ultimately decompose at higher temperatures.

Conclusion and Implications for Drug Development

A thorough understanding of the thermal properties of this compound through thermogravimetric analysis provides critical insights for its application in pharmaceutical research and development. This guide has outlined a comprehensive approach to performing and interpreting the TGA of this important reagent. By following the detailed protocol and understanding the principles behind the experimental choices, researchers can confidently assess the thermal stability, purity, and batch-to-batch consistency of this compound. Such knowledge is indispensable for ensuring the safety, reproducibility, and success of synthetic routes in the development of new therapeutic agents.

References

  • Clarke, C. J., et al. (2020). Thermolysis of Organofluoroborate Ionic Liquids to NHC-Organofluoroborates. ACS Sustainable Chemistry & Engineering. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. BenchChem.
  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]

  • ResearchGate. (2011). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis.
  • Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Microbioz India. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
  • Amanote Research. (n.d.). Simultaneous Thermogravimetric Determination of Potassium, Rubidium and Caesium as Their Tetraphenylborates and Tetra(p-Fluorophenyl)
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide. Torontech. [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • XRF Scientific. (n.d.). Interpreting results from TGA instruments. XRF Scientific. [Link]

  • BenchChem. (2025).
  • analyzetest.com. (2021). Analysis and interpretation of thermogravimetric analysis (TGA) results. analyzetest.com. [Link]

  • ResearchGate. (2003). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)].
  • NETZSCH. (n.d.). Thermogravimetric Analysis – TGA. NETZSCH. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]

  • DSpace. (1972).
  • MDPI. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. MDPI. [Link]

  • Google Patents. (n.d.). CN102491361A - Method for preparing boron trifluoride by borofluoride thermal decomposition method.
  • ResearchGate. (2019). Thermal Decomposition Behavior of Boron-Potassium Nitrate (BKNO₃) by TGA.

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Methodological & Application

The Rising Star of Suzuki-Miyaura Coupling: A Guide to Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. The quest for more stable, versatile, and user-friendly reagents has led to the emergence of potassium organotrifluoroborates as a superior class of nucleophilic partners. Among these, potassium (t-butylaminomethyl)trifluoroborate offers a unique combination of stability, reactivity, and the ability to introduce the valuable t-butylaminomethyl moiety, a common pharmacophore in medicinal chemistry. This guide provides an in-depth exploration of its application, from the underlying scientific principles to detailed, field-proven protocols.

Beyond Boronic Acids: The Trifluoroborate Advantage

Potassium organotrifluoroborates have gained significant traction as alternatives to the more traditional boronic acids and their esters. The core advantages that underpin their growing adoption include:

  • Enhanced Stability: Unlike many boronic acids which are prone to dehydration to form cyclic boroxines and protodeboronation, potassium organotrifluoroborates are typically crystalline, free-flowing solids.[1] This inherent stability to air and moisture simplifies handling and storage, eliminating the need for strictly inert atmosphere techniques in many cases.

  • Improved Stoichiometry: Their resistance to degradation allows for the use of near-stoichiometric amounts in reactions, leading to better atom economy and simplified purification of the desired products.

  • Robust Reactivity: These reagents exhibit broad compatibility with a wide range of functional groups and have been successfully employed in the coupling of various aryl and heteroaryl halides and triflates.

A pivotal discovery by the Molander group has redefined our understanding of aminomethyltrifluoroborates. Through rigorous investigation, it was determined that these compounds exist not as simple potassium salts, but as zwitterionic ammoniomethyltrifluoroborates.[2][3] This structural nuance is critical for a precise understanding of their reactivity and behavior in solution.

The Mechanism: A Tale of Activation and Coupling

The journey of a potassium organotrifluoroborate in a Suzuki-Miyaura coupling is a fascinating interplay of equilibria and catalytic cycles. A key, and often rate-determining, step is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step. This "slow-release" of the boronic acid under the basic reaction conditions is advantageous as it minimizes side reactions such as homocoupling.

The overall catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-X(L2) K[RBF3] Potassium Organotrifluoroborate Base Base (e.g., K2CO3) Base->Ar-Pd(II)-X(L2) ArX Ar-X (Electrophile) ArX->Ar-Pd(II)-X(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Handling: A Practical Approach

The synthesis of this compound can be achieved through the reaction of t-butylamine with a suitable electrophilic trifluoroborate precursor, such as potassium bromomethyltrifluoroborate.

Protocol 1: Synthesis of this compound

  • Materials:

    • Potassium bromomethyltrifluoroborate

    • t-Butylamine

    • Anhydrous solvent (e.g., THF or acetonitrile)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add potassium bromomethyltrifluoroborate (1.0 equiv).

    • Add anhydrous solvent to suspend the solid.

    • Add t-butylamine (2.0-3.0 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • The product, being a salt, may precipitate. The solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the desired this compound as a white solid.

  • Handling and Storage:

    • This compound is an air- and moisture-stable solid.[1]

    • It can be stored in a sealed container at room temperature for extended periods.

Suzuki-Miyaura Cross-Coupling: Detailed Protocol and Scope

The following protocol provides a robust and generally applicable method for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl chlorides.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Materials:

    • Aryl or heteroaryl chloride (1.0 equiv)

    • This compound (1.05-1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

    • SPhos (10 mol %)

    • Potassium carbonate (K₂CO₃) (3.0 equiv)

    • Toluene and Water (4:1 v/v)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a sealable reaction tube, add the aryl or heteroaryl chloride, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Place the reaction tube in a preheated oil bath at 85 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Trifluoroborate, Pd(OAc)2, SPhos, K2CO3 B Seal and Purge with Inert Gas A->B C Add Degassed Toluene/Water (4:1) B->C D Heat at 85 °C (12-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool to RT, Dilute with EtOAc, Wash with H2O E->F G Separate Organic Layer, Dry, and Concentrate F->G H Purify by Flash Chromatography G->H

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Reaction Scope:

The utility of this compound is demonstrated by its successful coupling with a diverse range of electronically and sterically varied aryl and heteroaryl chlorides.[4][5]

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-((t-butylamino)methyl)benzonitrile92
24-Chloroacetophenone1-(4-((t-butylamino)methyl)phenyl)ethan-1-one88
3Methyl 4-chlorobenzoateMethyl 4-((t-butylamino)methyl)benzoate95
41-Chloro-4-nitrobenzene1-((t-butylamino)methyl)-4-nitrobenzene85
54-Chloroanisole1-((t-butylamino)methyl)-4-methoxybenzene78
62-Chlorotoluene1-((t-butylamino)methyl)-2-methylbenzene75
73-Chloropyridine3-((t-butylamino)methyl)pyridine81
82-Chlorothiophene2-((t-butylamino)methyl)thiophene76

Conclusion and Future Outlook

This compound has established itself as a robust and highly effective reagent for the introduction of the t-butylaminomethyl group via Suzuki-Miyaura cross-coupling. Its superior stability, ease of handling, and broad substrate scope make it an invaluable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. The methodologies presented herein provide a solid foundation for the successful implementation of this versatile building block in the synthesis of complex molecular architectures. As the demand for efficient and reliable synthetic methods continues to grow, the prominence of potassium organotrifluoroborates in the synthetic chemist's toolbox is set to expand even further.

References

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A reinvestigation of aminomethyltrifluoroborates and their application in Suzuki–Miyaura cross-coupling reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl- and hetaryl halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., Gormisky, P. E., & Sandrock, D. L. (2008). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2052–2057. [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters, 14(17), 4458–4461. [Link]

  • Molander, G. A., & Hiebel, M. A. (2010). Synthesis of amidomethyltrifluoroborates and their use in cross-coupling reactions. Organic Letters, 12(23), 5564–5567. [Link]

  • Molander, G. A., & Ham, J. (2007). Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides. Organic Letters, 9(5), 821–824. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling.
  • Molander, G. A., & Sandrock, D. L. (2009). Scope of the Suzuki–Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7382–7387. [Link]

  • Molander, G. A., & Beaumard, F. (2012). Suzuki–Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl- and hetaryl mesylates. Organic Letters, 14(7), 1838–1841. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. The Journal of Organic Chemistry, 76(11), 4481–4487. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Aminomethylation using Potassium (t-butylaminomethyl)trifluoroborate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Superior Reagent for Aminomethylation

In the landscape of pharmaceutical and materials science, the introduction of aminomethyl groups into aromatic and heteroaromatic scaffolds is a critical synthetic transformation. These moieties are prevalent in a vast array of biologically active molecules.[1] Traditionally, methods like nucleophilic substitution or reductive amination have been employed, but these often suffer from limitations related to functional group tolerance and the use of harsh reagents.[1]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-C bond formation. Within this domain, potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners for the Suzuki-Miyaura reaction.[2][3] Unlike their boronic acid counterparts, which are often prone to decomposition and require stringent handling, potassium organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to air and moisture.[4][5] This stability simplifies experimental setup, enhances reproducibility, and allows for long-term storage without degradation.[6][7]

This guide focuses on the application of potassium trifluoroborate salts for the introduction of the t-butylaminomethyl group. Specifically, we will detail the use of its N-Boc protected precursor, Potassium N-Boc-(t-butylaminomethyl)trifluoroborate . This reagent serves as a stable, easily handled solid that, upon successful cross-coupling, can be readily deprotected to unveil the desired secondary amine. We will explore the underlying mechanism, provide detailed, field-proven protocols, and offer expert insights into optimizing these powerful reactions.

The Scientific Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[8] The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[9]

The journey of the organotrifluoroborate salt is unique. The tetracoordinate boron atom in the BF₃⁻ salt is chemically inert and must be converted to its active, tricoordinate boronic acid form to participate in the cycle.[3] This hydrolysis is facilitated by the base (e.g., K₂CO₃, Cs₂CO₃) present in the reaction mixture.[4]

The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]

  • Transmetalation : The organotrifluoroborate is hydrolyzed to the corresponding boronic acid, which then transfers its organic group (the aminomethyl fragment) to the palladium center, displacing the halide. This is the crucial C-C bond forming step.

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product BF3K R-BF₃K (Stable Precursor) BOH2 R-B(OH)₂ (Active Species) BF3K->BOH2 Hydrolysis (Base, H₂O) BOH2->ArPdX Enters Cycle BX B(OH)₂X BOH2->BX ArX Ar-X ArX->ArPdX

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: From Reagents to Product

The following protocols are based on optimized conditions reported for the coupling of potassium Boc-protected secondary aminomethyltrifluoroborates with aryl and heteroaryl chlorides.[10][11]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This procedure details the coupling of an aryl chloride with Potassium N-Boc-(t-butylaminomethyl)trifluoroborate.

Materials & Reagents:

  • Aryl or heteroaryl chloride (1.0 equiv)

  • Potassium N-Boc-(t-butylaminomethyl)trifluoroborate (1.05 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G2, Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand if needed (e.g., XPhos, SPhos) (4-10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: Toluene and Water (4:1 or similar ratio, degassed)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere of Argon, add the aryl chloride (e.g., 0.5 mmol), Potassium N-Boc-(t-butylaminomethyl)trifluoroborate (e.g., 0.525 mmol, 1.05 equiv), and Cesium Carbonate (1.5 mmol, 3.0 equiv).

    • Expert Insight: Using a slight excess of the trifluoroborate salt can help drive the reaction to completion. Cs₂CO₃ is often a superior base for challenging couplings compared to K₂CO₃.[12]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G2, 4 mol%, 0.02 mmol). If using a separate catalyst and ligand like Pd(OAc)₂, pre-mix them in a separate vial before adding to the main reaction.

    • Expert Insight: Buchwald's G2-G4 precatalysts are often preferred as they are air-stable and form the active Pd(0) species reliably upon heating.[2]

  • Solvent Addition: Add degassed toluene and water (e.g., 4 mL toluene, 1 mL water) via syringe. The mixture should be biphasic.

    • Causality: Degassing the solvents by sparging with argon for 15-20 minutes is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 85-100 °C. Stir vigorously to ensure adequate mixing between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or dichloromethane (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected aminomethylated arene.

Protocol 2: Boc-Group Deprotection
  • Setup: Dissolve the purified Boc-protected product from Protocol 1 in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M), and stir at room temperature.

  • Monitoring & Completion: Monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. For the HCl salt, the product may precipitate and can be collected by filtration. For the TFA salt, dissolve the residue in water, basify with a base like NaOH or NaHCO₃ to pH > 10, and extract the free amine into an organic solvent like ethyl acetate. Dry, filter, and concentrate to yield the final t-butylaminomethylated product.

workflow start Starting Materials (Ar-Cl, R-BF₃K, Pd-Cat, Base) reaction Suzuki-Miyaura Coupling (Protocol 1) start->reaction workup1 Aqueous Work-up & Purification reaction->workup1 intermediate Boc-Protected Product (Ar-CH₂-N(Boc)tBu) workup1->intermediate deprotection Boc Deprotection (Protocol 2) intermediate->deprotection workup2 Aqueous Work-up & Isolation deprotection->workup2 final_product Final Product (Ar-CH₂-NHtBu) workup2->final_product

Caption: Experimental workflow from cross-coupling to the final product.

Data Summary & Reaction Scope

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl chlorides with a Boc-protected secondary aminomethyltrifluoroborate, demonstrating the broad applicability of this protocol.[11]

EntryAryl ChlorideCatalyst (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
14-ChloroanisoleXPhos-Pd-G2 (4)Cs₂CO₃ (3)85395
24-ChlorobenzonitrileXPhos-Pd-G2 (4)Cs₂CO₃ (3)85399
32-ChlorotolueneXPhos-Pd-G2 (4)Cs₂CO₃ (3)85391
43-ChloropyridineXPhos-Pd-G2 (4)Cs₂CO₃ (3)85385
52-ChlorothiopheneXPhos-Pd-G2 (4)Cs₂CO₃ (3)85394

Functional Group Tolerance: This methodology exhibits excellent functional group tolerance. Substrates bearing esters, ketones, nitriles, and nitro groups are well-tolerated, which is a significant advantage over many traditional aminomethylation methods that would require protecting groups.[6] Both electron-rich and electron-poor aryl and heteroaryl chlorides are effective coupling partners.[11][13]

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure solvents were properly degassed. Oxygen can kill the catalyst. Consider using a fresh bottle of palladium precatalyst.

    • Poor Solubility: If reagents are poorly soluble, a different solvent system (e.g., CPME/H₂O, dioxane/H₂O) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) might be beneficial.[14]

    • Steric Hindrance: For highly hindered substrates (e.g., ortho-disubstituted aryl halides), a more active catalyst system (e.g., with a more sterically demanding ligand) or higher reaction temperatures may be required.

  • Protodeboronation Side Product:

    • This occurs when the organoboron reagent is protonated and destroyed before it can transmetalate. While organotrifluoroborates are highly resistant to this pathway, it can occur with prolonged reaction times at high temperatures.[2] Ensure a sufficient amount of base is present and try to use the minimum effective reaction time.

  • Choice of Ligand:

    • For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands like XPhos , SPhos , or RuPhos are essential.[2][15] They promote the oxidative addition step and stabilize the active catalytic species.

Conclusion

Potassium N-Boc-(t-butylaminomethyl)trifluoroborate is a stable, efficient, and versatile reagent for introducing the t-butylaminomethyl moiety onto (hetero)aromatic rings via palladium-catalyzed Suzuki-Miyaura cross-coupling. Its superior handling characteristics compared to boronic acids, combined with the mild and functional-group-tolerant reaction conditions, make it an invaluable tool for researchers in drug discovery and chemical synthesis. The protocols and insights provided herein offer a robust framework for the successful application of this powerful synthetic methodology.

References

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4854–4857. [Link]

  • Dreher, S. D., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(4), 2147–2153. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. Available at: [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Maurice, J. P. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 9(25), 5219–5222. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Batey, R. A., et al. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(23), 4373–4376. [Link]

  • Ichikawa, J. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(10), 2445. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

  • Nájera, C., et al. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]

  • Molander, G. A., et al. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 63(4), 768–775. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–842. [Link]

Sources

The Strategic Incorporation of the tert-Butylaminomethyl Moiety in Medicinal Chemistry: A Guide to the Application of Potassium Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of Organotrifluoroborates in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both stability and versatile reactivity is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] Unlike their boronic acid counterparts, organotrifluoroborates exhibit remarkable stability to air and moisture, rendering them as crystalline solids that are easy to handle and store, thereby enhancing experimental reproducibility.[3][4][5][6][7] This guide focuses on the application of potassium aminomethyltrifluoroborates for the introduction of the tert-butylaminomethyl group, a valuable pharmacophore in drug design.

The tert-butyl group often imparts beneficial properties to bioactive molecules, such as increased metabolic stability and enhanced binding affinity due to its steric bulk.[3][8] The aminomethyl linker provides a crucial point of attachment and can influence the overall polarity and pharmacokinetic profile of a compound. The Suzuki-Miyaura cross-coupling reaction utilizing potassium aminomethyltrifluoroborates provides a powerful and direct method for forging carbon-carbon bonds to introduce this valuable moiety into aryl and heteroaryl scaffolds.[9][10]

This document provides an in-depth exploration of the synthesis and application of N-substituted aminomethyltrifluoroborates, with a specific focus on the incorporation of the tert-butylaminomethyl group in molecules of medicinal interest. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-proven protocols, and discuss the critical parameters for successful execution.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of tert-Butylaminomethyl Arenes

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds with high efficiency and functional group tolerance.[11] The use of potassium aminomethyltrifluoroborates as the nucleophilic partner offers a robust and reliable method for aminomethylation.[9][10]

Mechanistic Rationale: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involving a potassium aminomethyltrifluoroborate is a well-established process. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the organotrifluoroborate. This step is facilitated by a base, which promotes the hydrolysis of the trifluoroborate to the more reactive boronic acid in situ.[12] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired aminomethylated arene and regenerates the active Pd(0) catalyst.

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// Edges PdII_Aryl -> Pd0 [label="Reductive\nElimination", style=invis]; // Placeholder for layout Pd0 -> OxidativeAddition [style=invis]; ArylHalide -> OxidativeAddition [style=invis]; OxidativeAddition -> PdII_Aryl [dir=forward, color="#202124"]; PdII_Aryl -> Transmetalation [style=invis]; Trifluoroborate -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_Diaryl [dir=forward, color="#202124"]; PdII_Diaryl -> ReductiveElimination [style=invis]; ReductiveElimination -> Product [dir=forward, color="#202124"]; ReductiveElimination -> Pd0 [dir=forward, color="#202124"];

// Invisible edges for positioning text edge [style=invis]; Pd0 -> PdII_Aryl [label=" Oxidative\n Addition"]; PdII_Aryl -> PdII_Diaryl [label=" Transmetalation"]; PdII_Diaryl -> Pd0 [label=" Reductive\n Elimination"]; }

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of Potassium (Boc-protected tert-butylaminomethyl)trifluoroborate

The synthesis of N-substituted aminomethyltrifluoroborates can be achieved through a multi-step, one-pot process, or via a two-step procedure involving the N-alkylation of a protected amine.[13][14] Here, we outline a general two-step procedure for a Boc-protected secondary amine.

Materials:

  • tert-Butyl carbamate

  • Iodomethylpinacolboronate

  • Potassium carbonate (K₂CO₃)

  • Potassium hydrogen difluoride (KHF₂)

  • Acetonitrile (anhydrous)

  • Methanol

  • Water

Procedure:

  • N-Alkylation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve tert-butyl carbamate (1.0 eq) in anhydrous acetonitrile. Add potassium carbonate (1.5 eq) and iodomethylpinacolboronate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected aminomethylpinacolboronate.

  • Conversion to Trifluoroborate: Dissolve the purified boronate ester in methanol. In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 eq).

  • Add the KHF₂ solution to the methanolic solution of the boronate ester and stir vigorously at room temperature for 2-4 hours.

  • A white precipitate of the potassium trifluoroborate salt will form. Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.

  • Dry the product under vacuum to yield the potassium (Boc-protected tert-butylaminomethyl)trifluoroborate as a stable, white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium (tert-Butylaminomethyl)trifluoroborate with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling of a potassium aminomethyltrifluoroborate with an aryl bromide. The Boc protecting group can be subsequently removed under standard acidic conditions.

Materials:

  • Aryl bromide (1.0 eq)

  • Potassium (tert-butylaminomethyl)trifluoroborate (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide, potassium (tert-butylaminomethyl)trifluoroborate, cesium carbonate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylaminomethylated arene.

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// Edges Start -> Setup [color="#202124"]; Setup -> Solvent [color="#202124"]; Solvent -> Reaction [color="#202124"]; Reaction -> Monitoring [color="#202124"]; Monitoring -> Reaction [label="Incomplete", style=dashed, color="#5F6368"]; Monitoring -> Workup [label="Complete", color="#202124"]; Workup -> Purification [color="#202124"]; Purification -> Product [color="#202124"]; }

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Data Presentation: Substrate Scope and Yields

The Suzuki-Miyaura cross-coupling of potassium aminomethyltrifluoroborates is compatible with a wide range of aryl and heteroaryl halides. The following table summarizes representative examples from the literature, showcasing the versatility of this methodology.

EntryAryl HalideProductYield (%)Reference
14-Bromobenzonitrile4-(N,N-Dimethylaminomethyl)benzonitrile83[10]
24-Bromoacetophenone4-(N,N-Dimethylaminomethyl)acetophenone85[10]
33-Bromopyridine3-(N,N-Dimethylaminomethyl)pyridine72[10]
42-Bromothiophene2-(N,N-Dimethylaminomethyl)thiophene65[10]
54-Chlorotoluene4-Methyl-N,N-dimethylbenzylamine90[9]
63-Chloroanisole3-Methoxy-N,N-dimethylbenzylamine88[9]

Note: Yields are for isolated products and may vary depending on the specific substrate and reaction conditions. The examples above use N,N-dimethylaminomethyltrifluoroborate as a representative aminomethylating agent.

Conclusion and Future Outlook

Potassium aminomethyltrifluoroborates are robust, versatile, and highly effective reagents for the introduction of the aminomethyl moiety into complex molecules. Their stability and ease of handling make them particularly attractive for applications in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and scalable method for the synthesis of tert-butylaminomethyl arenes and related structures. The continued development of novel organotrifluoroborate reagents and the expansion of their reaction scope will undoubtedly further empower chemists to construct novel molecular architectures with enhanced therapeutic potential.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813–824. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Chalyk, S. N. (1993). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 58(25), 7147–7152. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2010). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 12(11), 2548–2551. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8472–8484. [Link]

  • Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Organic Letters, 5(13), 2215–2218. [Link]

  • Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Dreher, S. D., et al. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 4004–4007. [Link]

  • Nykjaer, A., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(18), 7947–7954. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 72(11), 4121–4125. [Link]

  • MySkinRecipes. (n.d.). Potassium (t-butylaminomethyl)trifluoroborate. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Figueroa, R. (2006). The cis-Dihydroxylation of Olefin-Containing Potassium Alkyl- and Aryltrifluoroborates. Organic Letters, 8(1), 75–78. [Link]

  • Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

  • Prakash, G. K. S., et al. (2012). A General and Efficient One-Pot Synthesis of Tetrabutylammonium Organotrifluoroborates. Organic Syntheses, 89, 261. [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

  • Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]

  • Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

Potassium (t-butylaminomethyl)trifluoroborate as a precursor for PET imaging agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Potassium (t-butylaminomethyl)trifluoroborate as a Precursor for Facile One-Step ¹⁸F-Radiolabeling of PET Imaging Agents

Introduction: Overcoming the ¹⁸F-Labeling Challenge with Organotrifluoroborates

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into physiological and biochemical processes in vivo.[1][2][3] The choice of radionuclide is critical, and fluorine-18 (¹⁸F) is often preferred due to its favorable nuclear properties, including a relatively short half-life (109.8 minutes) and low positron energy, which contribute to high-resolution images.[4][5][6] Despite its advantages, the incorporation of ¹⁸F into complex and sensitive biomolecules, such as peptides and antibodies, presents significant radiochemical challenges.[4][5][7] Traditional methods often require harsh, anhydrous conditions, multi-step syntheses, and complex purification procedures, which can lead to low radiochemical yields and are often incompatible with sensitive biological vectors.[8]

A significant advancement in addressing this challenge has been the development of organotrifluoroborate-based prosthetic groups.[4][5][9] These compounds can be pre-conjugated to a biomolecule and subsequently labeled with aqueous [¹⁸F]fluoride in a single, rapid step via a ¹⁸F–¹⁹F isotope exchange (IEX) reaction.[8][10] This approach dramatically simplifies the preparation of ¹⁸F-labeled PET tracers, making it more accessible and robust for clinical production.[4][5]

Among the various organotrifluoroborates, zwitterionic ammoniomethyltrifluoroborates (AMBF₃), such as this compound, have emerged as particularly promising precursors.[8][11] Their unique properties, including high stability and amenability to aqueous radiolabeling conditions, have solved many of the longstanding issues in peptide labeling.[8] This guide provides a detailed overview of the chemistry, synthesis, and radiolabeling protocols for using this compound as a precursor for PET imaging agents, designed for researchers and drug development professionals.

The Scientific Rationale: Why Aminomethyltrifluoroborates are Effective Precursors

The success of aminomethyltrifluoroborates in ¹⁸F-radiolabeling is grounded in their unique chemical structure and reactivity. Understanding these principles is key to successful implementation and troubleshooting.

Structural Stability and the Role of the Boron-Fluorine Bond

Organotrifluoroborates (R-BF₃⁻) are exceptionally stable compared to their boronic acid or ester counterparts, particularly in aqueous environments.[1] The B-F bonds are strong, and the tetrahedral geometry of the boron atom provides steric and electronic stability. In ammoniomethyltrifluoroborates, the presence of a positively charged ammonium group adjacent to the trifluoroborate moiety creates a stable zwitterion, which enhances water solubility and in vivo stability.[8][11]

The Mechanism of ¹⁸F–¹⁹F Isotope Exchange

The core of the labeling technology is the isotopic exchange between the non-radioactive ¹⁹F atoms on the trifluoroborate and the radioactive [¹⁸F]fluoride from the cyclotron. This reaction is typically facilitated under mild acidic conditions (pH 2-4).[11]

The proposed mechanism involves the protonation of one of the fluoride atoms on the trifluoroborate, creating a better leaving group (HF). This facilitates the dissociation of a fluoride ion, forming a transient, electron-deficient borane intermediate. This intermediate can then rapidly capture an aqueous [¹⁸F]fluoride ion from the reaction medium to reform the stable trifluoroborate structure, now incorporating the positron-emitting isotope. The acidic environment is crucial as it accelerates the rate of fluoride dissociation and subsequent association, enabling the exchange to occur rapidly at moderate temperatures.

G cluster_0 Isotope Exchange Mechanism Precursor R-CH₂-N⁺H(tBu)-CH₂-BF₃⁻ (Stable Precursor) Protonation R-CH₂-N⁺H(tBu)-CH₂-BF₂(F-H)⁺ Precursor->Protonation + H⁺ Intermediate [R-CH₂-N⁺H(tBu)-CH₂-BF₂] (Transient Intermediate) Protonation->Intermediate - HF Radiolabeled R-CH₂-N⁺H(tBu)-CH₂-B¹⁸FF₂⁻ (Radiolabeled Product) Intermediate->Radiolabeled + ¹⁸F⁻ G cluster_workflow Radiolabeling Workflow Start [¹⁸F]Fluoride on QMA Cartridge Elute Elute with Buffer Start->Elute Precursor Add Precursor in Acidic Buffer Elute->Precursor Heat Heat Reaction Vial (15-20 min) Precursor->Heat Purify Purify via C18 SPE Cartridge Heat->Purify QC Quality Control (Radio-TLC/HPLC) Purify->QC Final Final Product for Bioconjugation QC->Final

Sources

Application Notes and Protocols for Radiolabeling with Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Streamlined Approach to ¹⁸F-Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo.[1][2][3][4] The development of novel PET radiotracers is crucial for advancing diagnostics and our understanding of diseases.[4][5] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical and chemical properties, including a convenient half-life of 109.8 minutes and low positron energy.[2][5][6] However, traditional ¹⁸F-labeling methods often involve harsh reaction conditions, multi-step syntheses, and complex purification procedures, which can be detrimental to sensitive biomolecules and limit the widespread adoption of new tracers.[7][8][9]

Ammoniomethyltrifluoroborates (AMBF₃) have emerged as a transformative class of precursors for ¹⁸F-radiolabeling, offering a simple and efficient one-step method that proceeds in aqueous conditions.[7] This approach, based on a straightforward ¹⁸F–¹⁹F isotope exchange reaction, circumvents the need for anhydrous conditions and laborious HPLC purification, making it particularly suitable for the labeling of peptides and other sensitive biological molecules.[7] This guide provides a detailed overview of the experimental procedures for radiolabeling with aminomethyltrifluoroborates, from precursor synthesis to the final radiolabeled product, with a focus on the underlying scientific principles and practical insights for successful implementation.

Mechanism of Radiofluorination: The ¹⁸F–¹⁹F Isotope Exchange

The radiolabeling of aminomethyltrifluoroborates with ¹⁸F is achieved through a simple yet elegant isotopic exchange mechanism.[7] The tetracoordinate organotrifluoroborate moiety ([R-BF₃]⁻) readily undergoes isotopic exchange with aqueous [¹⁸F]fluoride.[7][10]

This process is highly efficient and can be performed in a single step under mild, aqueous conditions.[7] A critical factor for a successful and high-yield radiolabeling reaction is the careful control of the pH.[7] An acidic environment, typically around pH 2-2.5, has been shown to provide optimal radiochemical yields while minimizing the formation of boronic acid by-products.[7] This is often achieved through the use of a suitable buffer system, such as a pyridazine-HCl buffer, which is selected for its ideal pKa, high water solubility, and low toxicity.[7]

Below is a diagram illustrating the fundamental mechanism of the ¹⁸F-¹⁹F isotope exchange reaction with an aminomethyltrifluoroborate precursor.

G cluster_0 ¹⁸F–¹⁹F Isotope Exchange Mechanism precursor Aminomethyltrifluoroborate Precursor (R-CH₂-NH₂⁺-CH₂-¹⁹BF₃⁻) intermediate Transient Intermediate precursor->intermediate Reaction with ¹⁸F⁻ conditions Aqueous Conditions pH 2-2.5 fluoride Aqueous [¹⁸F]Fluoride (¹⁸F⁻) fluoride->intermediate product ¹⁸F-Labeled Product (R-CH₂-NH₂⁺-CH₂-¹⁸BF₃⁻) intermediate->product Isotope Exchange

Caption: Mechanism of ¹⁸F-labeling via isotope exchange.

Synthesis of Aminomethyltrifluoroborate Precursors

The successful radiolabeling procedure begins with the synthesis of a suitable aminomethyltrifluoroborate precursor. These precursors are designed to be modular, allowing for their conjugation to a wide range of biomolecules.[7] A common strategy involves a copper-catalyzed 'click' reaction between an alkynyl-functionalized aminomethyltrifluoroborate and an azide-modified biomolecule.[7] General procedures for synthesizing such precursors often involve multi-step organic synthesis.[11][12]

The synthesis of the core aminomethyltrifluoroborate radiosynthon typically involves the reaction of an appropriate amine with a boronylpinacolate intermediate, followed by conversion to the trifluoroborate salt using potassium hydrogen difluoride (KHF₂).[7][13] The resulting precursors are generally stable and can be stored for extended periods.[7][13]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide to the radiolabeling procedure using aminomethyltrifluoroborates. This workflow is designed to be a self-validating system, with quality control checks integrated throughout the process.

Experimental Workflow Overview

The overall experimental workflow for the radiolabeling of a biomolecule with an aminomethyltrifluoroborate precursor is outlined in the diagram below.

G start Start precursor_prep Prepare Precursor Solution (AMBF₃-Biomolecule) start->precursor_prep f18_prep Prepare [¹⁸F]Fluoride start->f18_prep labeling Radiolabeling Reaction (¹⁸F-¹⁹F Isotope Exchange) precursor_prep->labeling f18_prep->labeling purification Purification (Solid-Phase Extraction) labeling->purification qc Quality Control (Radio-HPLC, Radio-TLC) purification->qc end Final Product qc->end

Sources

Application Notes & Protocols: Safe Handling and Storage of Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Potassium (t-butylaminomethyl)trifluoroborate is a valuable aminomethylating reagent in modern synthetic chemistry, prized for its role in creating complex molecules for pharmaceutical and materials science research.[1][2] As with all organoboron compounds, its efficacy is directly linked to its purity and proper handling. While organotrifluoroborates are noted for being exceptionally stable compared to their boronic acid counterparts, particularly towards air and moisture, adherence to rigorous handling and storage protocols is paramount to ensure experimental reproducibility, maximize reagent lifespan, and maintain a safe laboratory environment.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of this reagent.

Section 1: Compound Profile and Hazard Identification

This compound is a crystalline solid that serves as a stable precursor to a reactive aminomethyl nucleophile in various cross-coupling reactions.[1] Its tetra-coordinate boron center renders it less susceptible to immediate degradation by atmospheric oxygen and moisture than many other organoboron reagents.[3][4] However, prolonged exposure or improper handling can lead to hydrolysis, compromising its reactivity.

1.1 Chemical and Physical Properties

PropertyValueSource
CAS Number 1256366-05-8[ChemShuttle]
Molecular Formula C₅H₁₂BF₃KN[ChemShuttle]
Molecular Weight 193.06 g/mol [ChemShuttle]
Appearance White to off-white solid/powderGeneral Observation
Storage Temp. 2-8 °C, under inert atmosphere[ChemShuttle]

1.2 Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds and general chemical principles allow for a robust hazard assessment. The primary hazards are associated with irritation and potential reactivity with incompatible materials.

Hazard ClassGHS Classification (Anticipated)Precautionary Action
Skin Irritation Causes skin irritation (Category 2)P264, P280, P302+P352
Eye Irritation Causes serious eye irritation (Category 2A)P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation (STOT SE 3)P261, P271, P304+P340
Acute Oral Toxicity Harmful if swallowed (Category 4)P270, P301+P312, P330

Hazard classifications are inferred from compounds with similar functional groups, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate.[7]

Section 2: Core Principles of Safe Handling

The key to handling this compound is understanding its stability and potential degradation pathways. Although considered "bench-stable" for short periods, its long-term integrity relies on minimizing exposure to atmospheric moisture and acidic conditions.

Causality Behind Protocols:

  • Moisture Sensitivity: Organotrifluoroborates can undergo slow hydrolysis in the presence of water to form the corresponding boronic acid and fluoride salts.[6][8] This process can alter the stoichiometry and affect the kinetics of subsequent reactions. Therefore, storage in a desiccated, inert environment is crucial for long-term stability.

  • Incompatibility with Strong Acids: Contact with strong acids can accelerate the decomposition of the trifluoroborate salt, potentially releasing corrosive hydrogen fluoride (HF) gas.[5] All glassware must be free of acidic residues.

  • Solid vs. Solution: As a solid, the reagent has a low vapor pressure and is relatively easy to handle. When dissolved, the potential for reaction with solvent impurities or atmospheric exposure increases.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

3.1 Engineering Controls

  • Certified Chemical Fume Hood: All manipulations of the solid reagent and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.

  • Inert Atmosphere: For long-term storage and for preparing solutions for sensitive reactions, an inert atmosphere glovebox or Schlenk line is highly recommended.[9][10][11] This creates the most reliable barrier against moisture and oxygen.[11] A nitrogen or argon atmosphere is suitable.[12][13]

3.2 Personal Protective Equipment (PPE) The minimum required PPE when handling this reagent includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves are standard. Check your institution's glove compatibility chart for the specific solvents being used. Always inspect gloves before use and change them immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required when handling small quantities within a fume hood. If weighing large amounts outside of containment, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling Operation ReadSDS Review SDS & Protocol LocateControls Verify Fume Hood Certification ReadSDS->LocateControls Assess Risks DonCoat Wear Lab Coat LocateControls->DonCoat Enter Lab DonGoggles Wear Safety Goggles DonCoat->DonGoggles Eyes & Body DonGloves Wear Nitrile Gloves DonGoggles->DonGloves Hands HandleReagent Perform Chemical Manipulation in Hood DonGloves->HandleReagent Proceed to Hood

Caption: Workflow for assessing risks and donning appropriate PPE.

Section 4: Step-by-Step Protocols

4.1 Protocol for Receiving and Storing the Reagent

  • Inspection: Upon receipt, inspect the container for any signs of damage or a compromised seal.

  • Labeling: Verify the label is correct and legible. Add a receive date to the container.

  • Initial Storage: Place the sealed container inside a secondary container (e.g., a resealable bag).

  • Desiccated Environment: Store this secondary container in a desiccator or a freezer rated for chemical storage (2-8°C is recommended). For optimal long-term stability, backfilling the container with an inert gas like argon or nitrogen before sealing is best practice.

4.2 Protocol for Dispensing the Reagent (Weighing)

This protocol assumes the use of a chemical fume hood and standard laboratory balances.

  • Preparation: Allow the reagent container to equilibrate to room temperature inside a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Setup: Place a clean, dry weighing boat on the analytical balance and tare.

  • Dispensing: Inside the fume hood, briefly open the reagent container. Use a clean, dry spatula to quickly transfer the desired amount of solid to the weighing boat.

  • Sealing: Immediately and securely reseal the main reagent container. Consider purging the headspace with inert gas before tightening the cap.

  • Transport: Cover the weighing boat for transport to your reaction vessel.

  • Cleanup: Clean the spatula and any residual dust from the work surface immediately.

Dispensing_Workflow Start Start: Container in Freezer Equilibrate Equilibrate Container to Room Temp in Desiccator Start->Equilibrate Prevent Condensation Tare Tare Weigh Boat on Balance Equilibrate->Tare Open Open Container in Fume Hood Tare->Open Minimize Exposure Weigh Quickly Dispense Solid Open->Weigh Seal Purge with N2/Ar & Tightly Seal Container Weigh->Seal Protect Remainder End Proceed with Weighed Reagent Weigh->End Return Return Container to Storage Seal->Return

Caption: Recommended workflow for accurately dispensing the solid reagent.

Section 5: Emergency Procedures

5.1 Spill Management

  • Minor Solid Spill (<1 g):

    • Restrict access to the area.

    • Wearing full PPE, gently sweep the solid material into a labeled hazardous waste container to avoid creating dust.

    • Wipe the area with a damp cloth (using a solvent like isopropanol or water).

    • Place the cleaning materials into the same hazardous waste container.

  • Major Spill or Spill in Solution:

    • Evacuate the immediate area. Alert colleagues and the laboratory supervisor.

    • If flammable solvents are involved, remove all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[14]

5.2 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]

  • Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15][16]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][16]

5.3 Waste Disposal

  • Segregation: All materials contaminated with this compound, including unused reagent, reaction residues, and contaminated consumables (gloves, pipette tips, weighing boats), must be treated as hazardous chemical waste.[14]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[17] Label the container as "Hazardous Waste" and list the chemical contents. Do not mix with incompatible waste streams.

  • Disposal: Follow your institution's guidelines for hazardous waste pickup and disposal.[14][17] Boron-containing waste should not be disposed of down the drain.[17]

Section 6: References

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. [Link]

  • Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology (MIT). [Link]

  • Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health (NIH). [Link]

  • Chemical Waste Disposal Guidelines. Hamilton College. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

  • POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses. [Link]

  • Organotrifluoroborate. Wikipedia. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

  • Boron pieces - SAFETY DATA SHEET. Materion. [Link]

  • SYNTHESIS OF TETRABUTYLAMMONIUM HETEROCYCLIC TRIFLUOROBORATES. Organic Syntheses. [Link]

  • Potassium (aminomethyl)trifluoroborate, N-BOC protected. PubChem. [Link]

  • Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Couplings of Potassium Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Superior Reagent for Aminomethylation

The introduction of aminomethyl groups is a critical transformation in medicinal chemistry and drug development. Aminomethylated arenes are privileged substructures found in numerous bioactive natural products and pharmaceuticals.[1] Traditionally, methods to install these moieties have relied on harsh conditions or multi-step sequences that are incompatible with complex, functionalized molecules.

Potassium organotrifluoroborates have emerged as a superior class of reagents for cross-coupling reactions.[2] Specifically, potassium aminomethyltrifluoroborates are air- and moisture-stable, crystalline solids that are easy to handle and can be stored indefinitely on the benchtop.[1][3] This stability circumvents the challenges associated with other organoboron reagents like boronic acids, which can be prone to polymerization or degradation.[4][5] This guide provides a detailed overview of the optimal conditions and protocols for the Suzuki-Miyaura coupling of aminomethyltrifluoroborates, enabling the efficient synthesis of complex aminomethylated structures.

The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling for forming carbon-carbon bonds.[6] When using potassium organotrifluoroborates, the reaction follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

A crucial feature of this system is the role of the base. The base is essential for the initial hydrolysis of the stable trifluoroborate salt (R-BF₃K) to the corresponding boronic acid (RB(OH)₂) or a related borate species.[2][7][8] This "active" boron species is then able to participate in the transmetalation step with the palladium center, which is often the rate-limiting step of the cycle.[2][6]

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ Pd0->PdII Ar-X PdII->Pd0 Ar-R Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R L₂ PdII_R->Pd0 RedElim Reductive Elimination PdII_R->RedElim ArX Ar-X ArR Ar-R RBF3K R-BF₃⁻ K⁺ RBOH2 RB(OH)₂ RBF3K->RBOH2 H₂O, Base (e.g., K₂CO₃) RBOH2->PdII R_group R = CH₂NR'R''

Figure 1. Generalized Suzuki-Miyaura catalytic cycle for organotrifluoroborates.

Optimizing the Reaction Conditions

Extensive screening of catalysts, ligands, bases, and solvents has led to highly efficient and general protocols for the coupling of aminomethyltrifluoroborates.[1][9] The optimal conditions depend on the nature of the aminomethyl group (e.g., Boc-protected primary vs. secondary) and the electrophilic partner.

Catalyst and Ligand Selection

The choice of the palladium source and phosphine ligand is paramount for achieving high yields.

  • Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor.[1][3] For more challenging couplings or to achieve faster reaction times, pre-formed catalysts such as Buchwald's second-generation (G2) pre-catalysts are highly effective.[9][10]

  • Ligands : Bulky, electron-rich biaryl phosphine ligands are essential.

    • SPhos and XPhos : These ligands have proven to be broadly effective for coupling Boc-protected primary aminomethyltrifluoroborates with a wide range of aryl and hetaryl chlorides.[1] They often exhibit complementary reactivity depending on the specific substrate.[1]

    • XPhos : This ligand is particularly effective for the coupling of N,N-dialkylaminomethyltrifluoroborates with aryl bromides.[11]

    • RuPhos : While highly effective for other alkyltrifluoroborates, it can also be considered.[12]

The Role and Choice of Base

An inorganic base is required to promote the reaction.[7] The base facilitates the hydrolysis of the trifluoroborate and is believed to form a borate species [RB(OH)₃]⁻, which is more nucleophilic and reactive in the transmetalation step.[13][14]

  • Potassium Carbonate (K₂CO₃) : A widely used, effective, and economical base for these couplings, typically used in 3 equivalents.[3][15]

  • Cesium Carbonate (Cs₂CO₃) : Often provides superior results, particularly for less reactive electrophiles or when using G2 pre-catalysts.[9][10][11] It is generally more soluble in the organic phase, which can accelerate the reaction.

Solvent Systems

A biphasic mixture of an organic solvent and water is standard. The aqueous phase is necessary for the hydrolysis of the trifluoroborate salt.[8]

  • Toluene/H₂O (4:1 to 10:1) : A robust and general solvent system that works well for a variety of substrates.[3][9]

  • THF/H₂O (10:1) : An effective alternative, particularly for N,N-dialkylaminomethyltrifluoroborates.[11]

  • CPME/H₂O (10:1) : Cyclopentyl methyl ether (CPME) is a greener solvent alternative that has been shown to be highly effective for amidomethyltrifluoroborate couplings.[16]

Summary of Optimized Conditions

The following table summarizes proven conditions for different classes of aminomethyltrifluoroborates, providing a starting point for reaction optimization.

Reagent ClassTypical ElectrophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Reference
Boc-Primary AminomethylAryl/Hetaryl ChloridesPd(OAc)₂ (5%)SPhos or XPhos (10%)K₂CO₃ (3)Toluene/H₂O (4:1)8522[1][3]
N,N-Dialkyl AminomethylAryl BromidesPd(OAc)₂ (3%)XPhos (6%)Cs₂CO₃ (3)THF/H₂O (10:1)8018-24[11]
Boc-Secondary AminomethylAryl/Hetaryl ChloridesXPhos-Pd-G2 (4%)-Cs₂CO₃ (3)Toluene/H₂O (4:1)853[9][10]

Detailed Experimental Protocol: Coupling of Potassium [(tert-butoxycarbonyl)(n-butyl)amino]methyltrifluoroborate with 4-Chloroanisole

This protocol is adapted from the work of Molander et al. and represents a highly efficient method for the synthesis of a secondary aminomethylated arene.[9][10]

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 4-Chloroanisole (1.0 equiv)

  • Potassium [(tert-butoxycarbonyl)(n-butyl)amino]methyltrifluoroborate (1.05 equiv)

  • Cesium Carbonate (Cs₂CO₃, 3.0 equiv)

  • XPhos Pd G2 pre-catalyst (4 mol%)

  • Anhydrous Toluene

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole (1.0 equiv), potassium [(tert-butoxycarbonyl)(n-butyl)amino]methyltrifluoroborate (1.05 equiv), Cs₂CO₃ (3.0 equiv), and the XPhos Pd G2 pre-catalyst (0.04 equiv).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition : Add degassed toluene and deionized water in a 4:1 ratio to achieve a final concentration of 0.5 M with respect to the limiting reagent (4-chloroanisole).

  • Reaction : Place the sealed tube in a preheated oil bath at 85 °C and stir vigorously for 3 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Workup : After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

This protocol is robust and accommodates a wide variety of functional groups, including esters, nitriles, and nitro groups, without the need for protection.[9][10]

Conclusion

Potassium (t-butylaminomethyl)trifluoroborate and related aminomethyltrifluoroborates are exceptionally stable, versatile, and efficient reagents for the synthesis of aminomethylated arenes via the Suzuki-Miyaura cross-coupling reaction. Their ease of handling and high reactivity under optimized conditions make them invaluable tools in modern organic synthesis. The use of advanced palladium pre-catalyst systems with bulky phosphine ligands allows for rapid, high-yielding transformations that tolerate a broad range of functional groups, streamlining the synthesis of complex molecules for drug discovery and development.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. NIH Public Access, Author Manuscript. Available from: [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH Public Access, Author Manuscript. Available from: [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. NIH Public Access, Author Manuscript. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Pucheault, M., et al. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. NIH Public Access, Author Manuscript. Available from: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. NIH Public Access, Author Manuscript. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(11), 2994-2996. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access, Author Manuscript. Available from: [Link]

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Application Notes & Protocols: The Strategic Use of Potassium (t-butylaminomethyl)trifluoroborate in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the ability to rapidly generate structural diversity and refine the properties of lead compounds is paramount. Late-Stage Functionalization (LSF) has emerged as a transformative strategy, enabling chemists to modify complex molecules at advanced stages of a synthetic sequence.[1][2] This approach circumvents the need for laborious de novo synthesis for each new analogue, thereby accelerating the exploration of Structure-Activity Relationships (SAR) and the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Traditional synthetic routes often require carrying functional group handles through lengthy sequences, which can be inefficient and limit the accessible chemical space. LSF, in contrast, targets the direct modification of strong, typically unactivated C-H bonds or the robust coupling of pre-functionalized fragments onto a core scaffold. Among the powerful tools in the LSF toolbox, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance and reliability.[3] This guide focuses on a particularly valuable reagent for this transformation: Potassium (t-butylaminomethyl)trifluoroborate , and its analogues, which serve as stable, effective precursors for introducing the critical aminomethyl moiety into complex molecular architectures.

The Reagent: Advantages of Potassium Aminomethyltrifluoroborates

Potassium organotrifluoroborates (R-BF₃K) have gained prominence as superior alternatives to their boronic acid and boronate ester counterparts in cross-coupling reactions.[4] The aminomethyl variants, such as this compound, offer compelling advantages for LSF:

  • Enhanced Stability: They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, permitting easy handling and long-term storage without special precautions.[1]

  • Improved Stoichiometry: Unlike boronic acids, which exist in equilibrium with their cyclic trimeric anhydrides (boroxines), organotrifluoroborates are well-defined monomeric species. This, combined with their higher resistance to protodeboronation, allows for the use of near-stoichiometric quantities, improving atom economy.[1][5]

  • High Reactivity and Broad Scope: These reagents have proven to be effective nucleophilic partners for a wide array of aryl and heteroaryl halides (Cl, Br, I) and pseudo-halides (OTf, OMs), providing reliable access to the desired aminomethylated products.[1]

Core Application: Suzuki-Miyaura Aminomethylation

The primary application for this compound in LSF is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This transformation forges a C(sp²)-C(sp³) bond, installing the aminomethyl group onto an aromatic or heteroaromatic ring, a common structural motif in pharmacologically active compounds.

Mechanistic Rationale & The Causality of Experimental Design

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing LSF reactions on complex substrates. The catalytic cycle, illustrated below, involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of catalyst, ligand, base, and solvent is critical and interdependent.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Trifluoroborate Activation pd0 Active Pd(0)L Catalyst pd2_ox Ar-Pd(II)L(X) (Oxidative Addition Intermediate) pd0->pd2_ox Ar-X (Oxidative Addition) pd2_trans Ar-Pd(II)L(R) (Transmetalation Intermediate) pd2_ox->pd2_trans R-BF₃K, Base, H₂O (Transmetalation) pd2_trans->pd0 Ar-R (Reductive Elimination) bf3k R-BF₃K b_acid RB(OH)₂ (Boronic Acid) bf3k->b_acid Base (e.g., K₂CO₃), H₂O (Slow Hydrolysis) b_acid->pd2_ox Enters Cycle caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle with trifluoroborate activation.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the aryl-halide (Ar-X) bond. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

    • Expert Insight (Ligand Choice): The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ) is critical.[4] These ligands promote the formation of a highly reactive, monoligated Pd(0)L species, which accelerates the oxidative addition step far more effectively than less bulky ligands like PPh₃.[4] This choice is essential for achieving high yields at reasonable temperatures when coupling challenging substrates like electron-rich or heteroaryl chlorides.

  • Transmetalation: This is the most nuanced step. The alkyl group is transferred from the boron atom to the palladium center.

    • Expert Insight (Role of Base and Water): The currently accepted mechanism posits that the potassium organotrifluoroborate does not transmetalate directly. Instead, it serves as a stable pre-catalyst that, under the basic, aqueous conditions, undergoes slow, stepwise hydrolysis to the corresponding boronic acid (RB(OH)₂). The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for this hydrolysis and for subsequently activating the palladium intermediate. Computational and experimental studies suggest that transmetalation then occurs between an arylpalladium hydroxo complex (Ar-Pd-OH) and the neutral boronic acid. This "slow-release" mechanism is advantageous as it maintains a low steady-state concentration of the often-unstable boronic acid, minimizing side reactions like protodeboronation.

    • The "Caesium Effect": The use of caesium carbonate (Cs₂CO₃) often leads to faster rates and higher yields compared to potassium carbonate (K₂CO₃). This "caesium effect" is attributed not just to solubility differences but potentially to the ability of the larger Cs⁺ cation to interact with palladium intermediates or transition states, further accelerating the catalytic cycle.

  • Reductive Elimination: The newly formed di-organopalladium intermediate collapses, ejecting the final cross-coupled product (Ar-R) and regenerating the active Pd(0)L catalyst, allowing the cycle to continue. The steric bulk of the phosphine ligand also facilitates this final, product-forming step.[4]

Experimental Protocols

The following protocols are adapted from well-established procedures for secondary and Boc-protected primary aminomethyltrifluoroborates and are broadly applicable.[1][5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Chloride

This protocol is optimized for aryl chlorides, which are often preferred in industrial settings due to their lower cost and greater availability compared to bromides.

start Setup reagents Charge Schlenk tube: - Aryl Chloride (1.0 equiv) - K-(t-butylaminomethyl)trifluoroborate (1.05-1.1 equiv) - K₂CO₃ (3.0 equiv) - Pd(OAc)₂ (5 mol%) - SPhos or XPhos (10 mol%) start->reagents purge Evacuate & Backfill with Argon (3x) reagents->purge solvents Add Solvents (degassed): - Toluene - Water (e.g., 4:1 ratio) purge->solvents heat Heat to 85-95 °C (Stir vigorously for 18-24 h) solvents->heat workup Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O & Brine heat->workup purify Purification: Flash Column Chromatography workup->purify caption Fig 2. Experimental workflow for aminomethylation.

Caption: Experimental workflow for the Suzuki-Miyaura aminomethylation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.25 mmol, 1.0 equiv), this compound (0.263 mmol, 1.05 equiv), and potassium carbonate (K₂CO₃, 0.75 mmol, 3.0 equiv).

  • Catalyst Addition: In the same tube, add palladium(II) acetate (Pd(OAc)₂, 0.0125 mmol, 5 mol%) and the phosphine ligand (SPhos or XPhos, 0.025 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and water (e.g., 1.0 mL total, in a 4:1 ratio) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 85 °C and stir vigorously for 22 hours. Vigorous stirring is essential to ensure adequate mixing between the organic and aqueous phases.

  • Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL) and add water or a pH 7 buffer solution (5 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired aminomethylated product.

Reaction Scope and Data Presentation

The power of this methodology lies in its broad functional group tolerance, a key requirement for LSF. The reaction is compatible with a diverse range of functionalities on the aryl halide partner.

Table 1: Representative Scope of Aryl and Heteroaryl Chlorides

The following table summarizes typical yields obtained for the coupling of potassium Boc-protected aminomethyltrifluoroborate with various electrophiles, demonstrating the method's versatility.[5] The conditions are generally applicable to other secondary aminomethyltrifluoroborates like the t-butyl variant.

EntryAryl/Heteroaryl ChlorideLigandYield (%)
14-ChlorobenzonitrileSPhos95
2Methyl 4-chlorobenzoateSPhos96
34'-ChloroacetophenoneSPhos98
44-ChloroanisoleXPhos78
52-ChlorotolueneXPhos85
62,6-DimethylchlorobenzeneXPhos85
72-ChloronitrobenzeneSPhos75
82-ChlorothiopheneSPhos85
93-ChloropyridineXPhos71
105-Chloroindole (N-Boc)SPhos89

Data Insights:

  • Electronic Tolerance: The reaction performs exceptionally well with both electron-withdrawing (nitrile, ester, ketone, nitro) and electron-donating (methoxy, alkyl) substituents on the aryl chloride.[5]

  • Steric Tolerance: Sterically hindered substrates, including di-ortho-substituted aryl chlorides (Entry 6), couple efficiently, highlighting the effectiveness of the bulky Buchwald-type ligands.[5]

  • Heterocycle Compatibility: A wide range of medicinally relevant heterocycles, such as thiophenes, pyridines, and indoles, are viable coupling partners.[5]

Conclusion and Future Outlook

This compound and its analogues are robust, stable, and highly effective reagents for introducing aminomethyl groups into complex molecules via Suzuki-Miyaura cross-coupling. The well-defined protocols, enabled by highly active palladium/dialkylbiarylphosphine catalyst systems, exhibit broad functional group tolerance and are ideally suited for the demands of late-stage functionalization in drug discovery. Understanding the underlying mechanistic principles—particularly the "slow-release" hydrolysis of the trifluoroborate and the crucial role of the ligand and base—empowers researchers to rationally optimize these reactions for their specific, complex substrates. As the pressure to accelerate drug development pipelines continues, the strategic application of such powerful and reliable LSF tools will undoubtedly become even more integral to the field.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7372–7377. [Link]

  • Moir, M., Danon, J. J., & Kassiou, M. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(9), 855-866. [Link]

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]

  • Montgomery, A. P., Joyce, J. M., Danon, J. J., & Kassiou, M. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(6), 597-613. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Cantavella, B. C. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 10(41), 8274-8283. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional selectivity to the classic cross-coupling. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Molander, G. A., & Ellis, N. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3821-3831. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl- and hetaryl halides. Organic letters, 13(15), 3956-3959. [Link]

  • Dent, T. J. (2018). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath (Doctoral dissertation). [Link]

  • Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid–base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki− Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(26), 9298-9307. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki− Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. Ph.D. Dissertation, University of Pennsylvania. [Link]

  • Molander, G. A., & Hiebel, M. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic letters, 14(12), 3142-3145. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Potassium (t-butylaminomethyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. We will delve into the critical parameters that govern reaction success, providing field-proven insights to help you overcome challenges with low yields and achieve your synthetic goals.

Section 1: Troubleshooting Low Yields

Low yields in cross-coupling reactions with this compound can often be traced back to a few key experimental variables. This section provides a systematic approach to diagnosing and resolving these issues.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields are frequently due to suboptimal reaction conditions that can be broadly categorized into issues with reagent stability and handling, catalyst and ligand choice, base and solvent selection, or the reaction setup itself. A primary consideration is the hydrolysis of the trifluoroborate to its corresponding boronic acid, a crucial step for transmetalation in the catalytic cycle.[1][2][3] The rate of this hydrolysis must be carefully balanced with the rate of the catalytic turnover to prevent side reactions.[1][2]

Here is a troubleshooting workflow to systematically address potential issues:

G start Low Yield Observed reagent Re-evaluate Reagent Quality & Handling start->reagent Start Here catalyst Optimize Catalyst & Ligand System reagent->catalyst If no improvement sub_reagent1 Check for degradation (hydrolysis, protodeboronation) reagent->sub_reagent1 conditions Adjust Base & Solvent System catalyst->conditions If still low sub_catalyst1 Screen different Pd sources (e.g., Pd(OAc)2, PdCl2(dppf)) catalyst->sub_catalyst1 sub_catalyst2 Screen electron-rich, bulky ligands (e.g., XPhos, SPhos, RuPhos) catalyst->sub_catalyst2 setup Review Reaction Setup & Temperature conditions->setup Final check sub_conditions1 Vary base (e.g., Cs2CO3, K3PO4, K2CO3) and concentration conditions->sub_conditions1 sub_conditions2 Test different solvent systems (e.g., THF/H2O, Toluene/H2O, i-PrOH/H2O) conditions->sub_conditions2 success Improved Yield setup->success sub_setup1 Ensure inert atmosphere (degas solvents thoroughly) setup->sub_setup1 sub_setup2 Optimize reaction temperature setup->sub_setup2

Figure 1. Troubleshooting workflow for low yields.
Q2: How do I choose the optimal catalyst and ligand for my reaction?

The choice of catalyst and ligand is critical, especially when working with challenging electrophiles like aryl or heteroaryl chlorides.[4][5] Monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphines have shown exceptional performance in Suzuki-Miyaura couplings with organotrifluoroborates.[4]

Key Considerations:

  • Palladium Pre-catalyst: While various palladium sources can be effective, Pd(OAc)₂ and PdCl₂(dppf) are common starting points.[5][6][7]

  • Ligand Selection: For aminomethyltrifluoroborates, bulky, electron-rich phosphine ligands are often essential. An extensive screening of ligands may be necessary, with XPhos, SPhos, and RuPhos frequently reported as top performers for coupling with aryl chlorides.[4][5][8]

  • Catalyst Loading: A low catalyst loading is sometimes crucial to minimize side reactions like homocoupling of the halide.[5]

LigandTypical SubstratesReference
XPhos Aryl chlorides, bromides, triflates[4][5]
SPhos Aryl and heteroaryl mesylates[8]
RuPhos Aryl chlorides, alkyltrifluoroborates[9][10]
PPh₃ Aryl bromides, iodides (less challenging)[11]
Q3: What is the role of the base and solvent system, and how can I optimize them?

The base and solvent system play a pivotal role in promoting the hydrolysis of the trifluoroborate to the active boronic acid and in facilitating the transmetalation step.[1][2]

Base Selection:

  • A variety of inorganic bases can be used, with Cs₂CO₃, K₂CO₃, and K₃PO₄ being the most common.[11][12]

  • The choice of base can significantly impact the reaction rate and yield. For instance, Cs₂CO₃ is often effective in THF/H₂O systems.[11][12]

  • The strength and concentration of the base can influence the rate of trifluoroborate hydrolysis.[1]

Solvent System:

  • Aqueous solvent mixtures are typically required to facilitate the hydrolysis of the trifluoroborate.[6][11][12] Common solvent systems include THF/H₂O, toluene/H₂O, and i-PrOH/H₂O.[6][9][11][12]

  • The ratio of the organic solvent to water can be a critical parameter to optimize. A lower ratio of water in THF (e.g., 20:1) has been shown to improve yields in some cases.[12]

  • The choice of solvent can also affect the solubility of the reagents and the stability of the catalytic species.

An empirical search for the optimal combination of base and solvent is often necessary for a specific substrate pairing.[13]

Q4: Could my reaction setup or procedure be contributing to the low yield?

Absolutely. Seemingly minor details in the experimental setup can have a significant impact on the outcome of the reaction.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Reaction Temperature: The optimal temperature can vary depending on the reactivity of the coupling partners. While many reactions are run at elevated temperatures (e.g., 80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions.[14][15]

  • Stirring Rate and Vessel Shape: The hydrolysis of organotrifluoroborates can be influenced by the stirring rate and the shape of the reaction vessel, especially in biphasic solvent systems.[1][2] This is due to the impact on mass transfer between the aqueous and organic phases.

Section 2: Frequently Asked Questions (FAQs)

Q5: How stable is this compound and how should I store it?

This compound, like other organotrifluoroborates, is a crystalline solid that is generally stable to air and moisture.[12][16][17] This allows for convenient handling and storage under normal laboratory conditions without the need for a glovebox or other specialized equipment.[15][16] It can be stored indefinitely at room temperature.[12][18] However, it is important to note that its stability is not absolute and can be compromised by strong acids or Lewis acids.[16]

Q6: What is the mechanism of the Suzuki-Miyaura reaction with this compound?

The reaction follows the general catalytic cycle of the Suzuki-Miyaura cross-coupling. A key initial step is the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the transmetalation step.[1][2][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_hydrolysis Initial Hydrolysis Step pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd2_complex R'-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2) pd2_complex->transmetalation pd2_r_r_prime R'-Pd(II)L_n-R transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product trifluoroborate R-BF3K hydrolysis Hydrolysis (Base, H2O) trifluoroborate->hydrolysis boronic_acid R-B(OH)2 hydrolysis->boronic_acid boronic_acid->transmetalation Active Species

Figure 2. Generalized Suzuki-Miyaura catalytic cycle with initial trifluoroborate hydrolysis.
Q7: Are there any known side reactions to be aware of?

Yes, several side reactions can compete with the desired cross-coupling and lead to reduced yields.

  • Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an R-H byproduct instead of the desired R-R' product.[1][2] Organotrifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids, which is one of their key advantages.[10][19]

  • Homocoupling: This involves the coupling of two molecules of the electrophile (R'-R') or two molecules of the organoboron reagent (R-R). Homocoupling of the organoboron reagent can be minimized by the "slow release" strategy, where the hydrolysis of the trifluoroborate is slower than the catalytic turnover, preventing the accumulation of the boronic acid.[1][2]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by certain functional groups or impurities in the reaction mixture. For example, some amine bases might deactivate the catalyst by binding to the palladium center.[12]

Q8: Can I use this compound with other types of cross-coupling reactions?

While the primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, the broader class of organotrifluoroborates has been utilized in other transformations, such as rhodium-catalyzed conjugate additions.[20] The specific utility of this compound in other named reactions would require further investigation and optimization.

Section 3: Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with this compound

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • XPhos (2-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2-3 equiv)

  • THF and deionized water (e.g., 10:1 v/v)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl chloride, this compound, and cesium carbonate.

  • Add the palladium(II) acetate and XPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed THF and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • D. M. Knapp, G. C. Lloyd-Jones, et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • G. A. Molander, et al. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
  • G. A. Molander. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
  • G. A. Molander, M. Ribagorda.
  • G. A. Molander, et al.
  • G. A. Molander, et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • G. A. Molander, et al. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
  • G. A. Molander, et al. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • G. C. Lloyd-Jones, et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • G. A. Molander, et al. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides.
  • G. A. Molander, et al. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH.
  • G. A. Molander, et al. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates.
  • N. Fleury-Brégeot.
  • G. C. Lloyd-Jones, et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account.
  • G. A. Molander, et al. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. PubMed.
  • G. A. Molander, I. Shin. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal.
  • I. Omari, et al. Relative species intensity and pH values for the hydrolysis of...
  • G. A. Molander, D. E. Petrillo.
  • G. A. Molander, et al. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. SciSpace.
  • M. K. Ghorai, et al. Catalyst screening for Suzuki coupling of 1 with 2.
  • G. A. Molander, I. Shin.
  • Stability and Handling of Potassium tert-Butyltrifluorobor
  • G. A. Molander, D. L. Sandrock. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
  • G. A. Molander, et al. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
  • G. A. Molander, I. Shin. ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
  • An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. Benchchem.
  • Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. Benchchem.
  • S. Darses, J. P. Genet. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF.
  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • N. Fleury-Brégeot. Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons.
  • S. Darses, J. P. Genet. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
  • G. A. Molander, et al. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH.
  • G. A. Molander, et al. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)
  • G. A. Molander, et al.
  • V. A. D'yakonov, et al. 4 - Organic Syntheses Procedure. Organic Syntheses.

Sources

Technical Support Center: Optimization of Catalyst and Ligand for Potassium (t-butylaminomethyl)trifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium (t-butylaminomethyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful C-N bond-forming reactions. We will address common challenges through a troubleshooting guide and frequently asked questions, focusing on the critical interplay between the palladium catalyst and the ancillary ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a valuable reagent?

This compound is a stable, crystalline organoboron compound used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1] Its primary advantage lies in its superior stability compared to traditional boronic acids. It is generally stable to air and moisture, simplifying handling, storage, and stoichiometry, which is a significant benefit in complex synthesis workflows common in drug discovery.[2][3] These reagents are less prone to protodeboronation, a common side reaction that plagues boronic acids, often leading to cleaner reactions and higher yields.[4][5] They serve as effective precursors for generating aminomethyl functionalities, which are crucial components in many pharmacologically active compounds.[6]

Q2: Why is the choice of catalyst and ligand so critical for this specific reaction?

The success of a Suzuki-Miyaura coupling hinges on the efficiency of its catalytic cycle. The catalyst (typically a palladium source) and the ligand work in concert to facilitate each step. For challenging substrates like this compound, the ligand plays a pivotal role. Sterically bulky, electron-rich phosphine ligands are essential for several reasons:[7]

  • Promote Oxidative Addition: They facilitate the initial reaction of the palladium(0) catalyst with the aryl halide.

  • Stabilize the Catalyst: They prevent the precipitation of palladium black and discourage side reactions like homocoupling.[1]

  • Facilitate Reductive Elimination: They accelerate the final step where the desired product is formed and the catalyst is regenerated.

Without the correct ligand, reactions can be sluggish, low-yielding, or fail entirely. The synergy between the palladium precatalyst and the ligand has revolutionized the Suzuki-Miyaura reaction, enabling couplings at lower temperatures and with lower catalyst loadings.[7]

Q3: What is the generally accepted catalytic cycle for this reaction?

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Activation and Transmetalation , where the organotrifluoroborate is activated by a base and transfers its organic group to the palladium center, and (3) Reductive Elimination , which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)-X(L₂) (Aryl Palladium Complex) oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diorgano_pd_complex Ar-Pd(II)-R(L₂) (Diorgano Palladium Complex) transmetalation->diorgano_pd_complex reductive_elimination Reductive Elimination diorgano_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Coupled Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition rbf3k R-BF₃K activated_boron [R-B(OH)F₂]⁻ or similar rbf3k->activated_boron Activation base Base (e.g., Cs₂CO₃) base->activated_boron activated_boron->transmetalation Optimization_Workflow start Start: Low Yield (<50%) check_reagents 1. Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents screen_ligands 2. Screen Ligands (XPhos, RuPhos, SPhos) check_reagents->screen_ligands Reagents OK fail Consult Specialist check_reagents->fail Reagents Bad optimize_base 3. Optimize Base (Cs₂CO₃ vs K₃PO₄) screen_ligands->optimize_base Improvement? screen_ligands->fail No Improvement optimize_solvent 4. Optimize Solvent (THF/H₂O vs Toluene/H₂O) optimize_base->optimize_solvent Improvement? optimize_base->fail No Improvement adjust_temp 5. Adjust Temperature (80°C to 110°C) optimize_solvent->adjust_temp Improvement? optimize_solvent->fail No Improvement success Success: High Yield adjust_temp->success Yield >80% adjust_temp->fail No Improvement

Caption: Systematic workflow for troubleshooting low-yield reactions.

General Experimental Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride with this compound.

1. Reagent Preparation:

  • The this compound can be readily prepared via an SN2 reaction of t-butylamine with commercially available potassium bromomethyltrifluoroborate. [7] 2. Reaction Setup:

  • To a flame-dried Schlenk tube or vial, add the aryl chloride (1.0 equiv.), this compound (1.1 equiv.), and cesium carbonate (2.0 equiv.).

  • In a separate vial, weigh the palladium(II) acetate (Pd(OAc)₂, 0.5–2 mol %) and the ligand (e.g., XPhos, 1.0-4 mol %).

  • Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the catalyst and ligand to the reaction vessel under a positive pressure of argon.

  • Add the degassed solvent system (e.g., THF/H₂O 10:1, to a concentration of 0.25 M) via syringe.

3. Reaction Execution and Monitoring:

  • Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-95 °C). [1]* Stir the reaction vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

4. Workup and Purification:

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminomethylated product. [3]

References
  • Molander, G. A., & Luciana, M. M. (2011). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 44(4), 236–247. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Anonymous. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing SL. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7421–7426. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 4(11), 1867-1870. [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 11(15), 3418–3421. [Link]

  • Molander, G. A., & Ellis, N. (2007). Cross-coupling Reactions of Organotrifluoroborate Salts. In Organic Reactions (pp. 1-314). [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

Sources

Technical Support Center: Purification of Products from Potassium (t-butylaminomethyl)trifluoroborate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Potassium (t-butylaminomethyl)trifluoroborate is a versatile and increasingly popular reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and unique reactivity make it an attractive building block for introducing the aminomethyl moiety—a common structural motif in pharmaceuticals and bioactive molecules.[1] However, like any chemical transformation, reactions involving this reagent present specific challenges during product purification.

This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond generic protocols to provide in-depth, field-tested insights into troubleshooting common purification issues. By understanding the "why" behind each technique, you can make informed decisions to optimize your purification strategy, saving valuable time and material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of products derived from this compound.

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction?

A: The impurity profile can be complex, but typically includes:

  • Boron-based Byproducts: The most prevalent impurities are boric acid (B(OH)₃) and its dehydrated form, boroxines. These arise from the hydrolysis of the trifluoroborate salt under the aqueous basic conditions of the coupling reaction.[2][3]

  • Homocoupled Products: Dimerization of the aryl halide starting material or the trifluoroborate reagent can occur, especially if the reaction is exposed to oxygen.[4]

  • Unreacted Starting Materials: Incomplete conversion will leave residual aryl halide and the this compound.

  • Protodeboronation Product: The C-B bond can be cleaved by protons, replacing the boronate group with a hydrogen atom. Organotrifluoroborates are generally more resistant to this than boronic acids, which is one of their key advantages.[5]

  • Palladium Residues: Colloidal palladium from the catalyst can contaminate the product, often giving it a gray or black appearance.

Q2: My NMR shows very broad peaks for my purified product. Is it still impure?

A: Not necessarily. Broad peaks in ¹H or ¹³C NMR can be characteristic of several phenomena related to your product's structure rather than impurity:

  • Rotational Isomers (Rotamers): If your product contains amides or other groups with restricted bond rotation, you may observe broadened or even multiple sets of peaks for the same nucleus.

  • Residual Paramagnetic Species: Trace amounts of palladium(I) or other paramagnetic species can cause significant line broadening.

  • Zwitterionic Nature: If the t-butyl group has been removed, the resulting primary amine and the trifluoroborate (or its hydrolyzed boronic acid form) can exist as a zwitterion, which may exhibit complex NMR behavior due to aggregation or slow conformational exchange.

  • ¹¹B and ¹⁹F Coupling: The boron (¹¹B, 80% abundant, I=3/2) and fluorine (¹⁹F, 100% abundant, I=1/2) nuclei can couple to adjacent protons and carbons, leading to complex and sometimes broad multiplets.[6]

Q3: Why is my product streaking or sticking to the silica gel during column chromatography?

A: This is a very common issue when dealing with amino-functionalized compounds on standard silica gel.

  • Cause: The primary reason is the acidic nature of standard silica gel. The Lewis acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen atom of your aminomethyl group. This can lead to irreversible binding, decomposition, or severe tailing (streaking) on the column.

  • Quick Solution: Pre-treat your eluent with a small amount of a volatile base, such as triethylamine (~1-2% v/v) or ammonia (e.g., using a 7N solution in methanol as part of your solvent system). This base will neutralize the acidic sites on the silica, allowing your product to elute more cleanly.

Q4: Can I use a standard acidic or basic aqueous workup?

A: Caution is advised. The stability of the trifluoroborate group is pH-dependent.

  • Acidic Conditions: Strong acidic washes should be avoided. Acid can catalyze the hydrolysis of the B-F bonds and promote protodeboronation (cleavage of the C-B bond).[3][7]

  • Basic Conditions: While the Suzuki-Miyaura reaction itself is run under basic conditions, prolonged exposure to strong bases during workup can also lead to hydrolysis, forming the corresponding boronic acid. This may or may not be problematic, depending on your desired final product. A mild basic wash (e.g., saturated NaHCO₃ solution) is generally safe and effective for removing acidic byproducts.

Section 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific, challenging purification scenarios.

Problem 1: Persistent Contamination with Boron-Based Impurities
  • Scenario: You've performed a standard aqueous workup and column chromatography, but your NMR and/or mass spectrometry data still show signals corresponding to boric acid, boroxines, or other boron species.

  • Probable Causes & Mechanistic Insight:

    • Incomplete Hydrolysis and Partitioning: Boric acid and its derivatives have moderate solubility in common organic extraction solvents like ethyl acetate, especially in the presence of alcohols used in chromatography.

    • Co-elution during Chromatography: The polarity of these boron-based impurities can be similar to that of highly functionalized, polar target molecules, leading to poor separation on silica gel.

    • On-Column Degradation: The trifluoroborate moiety of your product or unreacted starting material might be hydrolyzing on the acidic silica gel during a long chromatography run.[2][8]

  • Recommended Solutions & Protocols:

    SolutionDetailed Protocol & Explanation
    Methanol Azeotropic Removal Why it Works: This technique exploits the formation of volatile trimethyl borate, B(OCH₃)₃.[9] Protocol: After your initial workup, concentrate the crude product in vacuo. Add a generous portion of methanol (MeOH) and re-concentrate. Repeat this process 3-5 times. The boric acid is converted to the volatile ester, which is removed with the solvent under vacuum.
    Diol Extraction Why it Works: Boronic acids and boric acid reversibly form stable five-membered cyclic esters with 1,2- or 1,3-diols. These complexes are often more water-soluble or have different chromatographic properties. Protocol: During the aqueous workup, add a diol like pinacol or ethylene glycol to the aqueous phase. Alternatively, after the initial extraction, wash the organic layer with a basic aqueous solution containing a diol.
    Specialized Biphasic Wash Why it Works: A carefully chosen biphasic system can effectively sequester boron impurities. Protocol: Dissolve the crude product in ethyl acetate or dichloromethane. Wash with a 1M KF (Potassium Fluoride) aqueous solution. This can help convert boronic acids back to trifluoroborates, which have different solubility profiles.[9] Be aware that this may also affect your product.
Problem 2: Low or No Recovery After Column Chromatography
  • Scenario: You load your crude product onto a silica gel column, but recover very little or none of your desired compound. The material appears to have "disappeared" on the column.

  • Probable Causes & Mechanistic Insight:

    • Irreversible Adsorption: As mentioned in the FAQs, the basic nitrogen of the aminomethyl group is protonated by the acidic silanol groups on the silica surface, leading to strong ionic binding.

    • Decomposition on Silica: For sensitive substrates, the acidic silica surface can act as a catalyst for decomposition pathways, such as hydrolysis of the trifluoroborate or cleavage of other labile functional groups.

  • Recommended Solutions & Protocols:

    SolutionDetailed Protocol & Explanation
    Use of Deactivated Silica Why it Works: Neutralizing the acidic sites on the silica minimizes unwanted interactions with basic analytes. Protocol: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane/EtOAc). Add 1-2% triethylamine (Et₃N) by volume to the slurry. Swirl gently for 5-10 minutes before packing the column. Run the column using an eluent that also contains 1-2% Et₃N.
    Alternative Stationary Phases Why it Works: Different stationary phases offer different surface properties. Protocol: Consider using neutral alumina instead of silica gel. Alumina is generally less acidic and can be a better choice for basic compounds. Alternatively, for very polar or zwitterionic products, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be necessary.
    Filter Plug over Full Column Why it Works: This is a rapid method to remove baseline impurities without the long residence time of a full column. Protocol: Pack a short plug of deactivated silica or neutral alumina (2-3 inches) into a pipette or a small column. Dissolve your crude product in a minimal amount of solvent and pass it through the plug, eluting with a slightly more polar solvent. This is effective for removing highly polar or non-polar "junk" but offers limited separation of closely related compounds.

Section 3: Standardized Protocols & Data

Protocol A: General Workup for Suzuki-Miyaura Reactions
  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes excess acid and removes some water-soluble boron species.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Methanol Azeotrope (Recommended): Perform the methanol azeotropic removal as described in Problem 1 to eliminate boric acid residues.[9]

Protocol B: Recrystallization of the Final Product

Recrystallization is a powerful final purification step if your product is a solid.[10][11]

  • Solvent Screening: The key is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.[10] Common systems for aminomethyl compounds include:

    • Acetonitrile (MeCN)

    • Isopropanol (IPA) / Water

    • Ethanol (EtOH) / Hexanes

    • Acetone / Diethyl Ether[12]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Data Table: Purity Assessment Techniques
TechniqueInformation ProvidedBest For Detecting
¹H, ¹³C NMR Structural confirmation, presence of proton/carbon-containing impurities.Organic byproducts, residual solvents.[]
¹¹B NMR Confirms the presence and environment of the boron atom. A quartet signal indicates the BF₃ group is intact.[6]Boron-based impurities (boronic acids, boroxines show different chemical shifts).
¹⁹F NMR Confirms the presence of the trifluoroborate group.Fluorinated impurities.
LC-MS Provides molecular weight confirmation and purity assessment by UV trace.Trace impurities, reaction monitoring.[14]
HRMS Provides a highly accurate mass for elemental composition confirmation.[15]Definitive confirmation of the desired product's formula.

Section 4: Visual Guides & Workflows

Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying a typical reaction product.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Protocol A) Start->Workup Concentrate Concentrate & Dry Workup->Concentrate Azeotrope Methanol Azeotrope (Recommended) Concentrate->Azeotrope IsSolid Is Product a Solid? Azeotrope->IsSolid Column Column Chromatography (Deactivated Silica) IsSolid->Column No Recrystallize Recrystallization (Protocol B) IsSolid->Recrystallize Yes IsSolid_PostColumn IsSolid_PostColumn Column->IsSolid_PostColumn Is Product a Solid? FinalProduct Pure Product Recrystallize->FinalProduct OilyProduct Purified Oil OilyProduct->FinalProduct IsSolid_PostColumn->Recrystallize Yes IsSolid_PostColumn->OilyProduct No

Caption: Decision tree for purification strategy.

Diagram 2: Troubleshooting Low Recovery from Silica Gel Column

This logic tree helps diagnose and solve issues with product loss during chromatography.

Troubleshooting_Column Start Problem: Low Recovery from Silica Column Cause1 Probable Cause: Irreversible Adsorption (Basic Amine + Acidic Silica) Start->Cause1 Cause2 Probable Cause: Product is Too Polar for Normal Phase Start->Cause2 Solution1a Solution 1: Deactivate Silica (Add 1-2% Et3N to Eluent) Cause1->Solution1a Solution1b Solution 2: Use Neutral Alumina Stationary Phase Cause1->Solution1b Solution2 Solution: Switch to Reversed-Phase (C18) Chromatography Cause2->Solution2

Caption: Troubleshooting product loss in chromatography.

Section 5: References

  • Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Journal of the American Chemical Society, 129(41), 12654–12655. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13543–13553. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ito, T. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 39(5), 313–324. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Molander, G. A., & Dehmel, F. (2004). Accurate Mass Determination of Organotrifluoroborates. Molecular BioSystems, 1(1), 61. [Link]

  • University of Bristol. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

  • Organic Syntheses. (n.d.). Procedure for Oxidation of Organotrifluoroborates. Organic Syntheses. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Wang, Z., et al. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics, 21(34), 18682-18688. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Sharma, A., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 33(46A), 415-424. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Scilit. (n.d.). Accurate mass determination of organotrifluoroborates. [Link]

  • Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. [Link]

  • Synfacts. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki-Miyaura coupling. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. [Link]

  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Save My Exams. (2023). Chromatography | DP IB Chemistry Revision Notes. [Link]

  • Qi, M., et al. (2018). Hexagonal boron nitride stationary phase for gas chromatography. PubMed. [Link]

  • Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 60(1), 105–111. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • Dreher, S. D., et al. (2008). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]

Sources

troubleshooting common issues in Suzuki coupling with aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminomethyltrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your experiments for success.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your Suzuki coupling reactions with aminomethyltrifluoroborates.

Question 1: Why is my reaction yield consistently low or non-existent?

Low or no yield is one of the most common issues. The root cause often lies in one or more of the following areas: the quality of your reagents, the integrity of your catalytic system, or suboptimal reaction conditions.

Answer:

Several factors can contribute to poor yields. Let's break down the most probable causes and their solutions:

1. Reagent Quality and Stability:

  • Aminomethyltrifluoroborate Integrity: While generally stable, these salts can degrade over time, especially if improperly stored.[1][2] A crucial point to consider is that what are often referred to as potassium aminomethyltrifluoroborates may actually be zwitterionic ammoniomethyltrifluoroborates.[3] This misassignment can lead to inaccuracies in stoichiometry, as the true molecular weight differs from the expected value.[3]

    • Solution: If you suspect reagent degradation, it is best to synthesize the aminomethyltrifluoroborate fresh. A general procedure involves the SN2 displacement of potassium bromomethyltrifluoroborate with the desired secondary amine.[1]

  • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend for oxidative addition to the palladium catalyst is I > Br > OTf >> Cl.[4] Aryl chlorides are often more challenging substrates and may require more specialized, highly active catalyst systems.[1][5][6]

    • Solution: If you are using an aryl chloride and experiencing low yields, consider switching to the corresponding aryl bromide or iodide if possible. If you must use an aryl chloride, ensure you are using a highly active catalyst system, such as one with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[1][5][7]

2. Catalyst and Ligand Issues:

  • Catalyst Deactivation: Palladium(0) catalysts are highly sensitive to oxygen and can decompose into inactive palladium black.[4] Similarly, phosphine ligands can be oxidized, which can inhibit the catalytic cycle.[4]

    • Solution: Ensure all catalyst and ligand manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalysts and ligands.

  • Inappropriate Ligand Choice: The choice of ligand is crucial for a successful reaction. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

    • Solution: For challenging couplings, especially with aryl chlorides, bulky, electron-rich phosphine ligands like XPhos and SPhos are often the most effective.[1][5][7] It's worth screening a few different ligands to find the optimal one for your specific substrate combination.

3. Suboptimal Reaction Conditions:

  • Base Selection: The base plays a critical role in the transmetalation step.[8] An inappropriate or weak base can lead to low yields.

    • Solution: Cesium carbonate (Cs₂CO₃) is often a highly effective base for Suzuki couplings with aminomethyltrifluoroborates.[1] Potassium carbonate (K₂CO₃) is also commonly used.[7][9] The choice of base can be substrate-dependent, so some optimization may be necessary.

  • Solvent System: The solvent can significantly impact the reaction outcome.[10][11][12] A common issue is the use of solvents that are not thoroughly degassed, leading to catalyst deactivation.

    • Solution: A mixture of an organic solvent and water is typically used. Common solvent systems include THF/H₂O and cyclopentyl methyl ether (CPME)/H₂O.[1] CPME allows for higher reaction temperatures, which can be beneficial for less reactive aryl chlorides.[1] Always ensure your solvents are rigorously degassed before use.

Question 2: I'm observing significant amounts of side products, such as homocoupling of my aryl halide. What's going wrong?

The formation of side products is a clear indication that the desired cross-coupling pathway is competing with undesired reaction pathways.

Answer:

Homocoupling of the aryl halide is a common side reaction in Suzuki couplings. This is often a result of a slow transmetalation step, which allows for side reactions of the oxidative addition product to occur.

  • Low Catalyst Loading: Paradoxically, a low catalyst loading can sometimes be essential to discourage homocoupling of the halide.[1]

    • Solution: Try reducing the catalyst loading. For example, using 0.6 mol % of Pd(OAc)₂ has been shown to be effective in minimizing homocoupling.[1]

  • Inefficient Transmetalation: If the transmetalation of the aminomethyltrifluoroborate to the palladium center is slow, the aryl palladium halide intermediate has more time to undergo side reactions.

    • Solution: Ensure you are using an effective base, such as Cs₂CO₃, to facilitate the formation of the active borate species.[1][8] Also, verify the quality of your aminomethyltrifluoroborate, as impurities can hinder the reaction.

Question 3: My reaction works well for some aryl halides but fails for others, particularly heteroaryl chlorides. Why is this, and how can I overcome it?

The electronic and steric properties of the aryl halide can have a profound impact on the success of the Suzuki coupling.

Answer:

Heteroaryl halides can be particularly challenging substrates.

  • Coordination to the Catalyst: Heteroatoms, especially nitrogen adjacent to the halide (e.g., 2-chloropyridine), can coordinate to the palladium catalyst and inhibit its activity.[7][13] This can lead to low or no product formation.

    • Solution: While challenging, some success has been reported with 3-chloropyridines.[3] For 2-halopyridines, specialized ligands or reaction conditions may be necessary. It is often a matter of empirical screening to find a suitable catalyst system for these challenging substrates.

  • Electronic Effects: The electronic nature of the aryl halide influences the rate of oxidative addition. Electron-rich aryl chlorides can be less reactive than electron-poor ones.[1][5]

    • Solution: For electron-rich aryl chlorides, increasing the reaction temperature can be beneficial. Using a higher-boiling solvent like CPME can allow for reaction temperatures up to 95 °C, which can improve yields.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Are potassium aminomethyltrifluoroborates air- and moisture-stable?

A: Yes, one of the significant advantages of potassium aminomethyltrifluoroborates is their stability. They are generally crystalline solids that are stable to air and moisture, making them much easier to handle than many other organoboron reagents like boronic acids.[1][2]

Q2: Do I need to use an excess of the aminomethyltrifluoroborate?

A: Generally, no. A key advantage of using aminomethyltrifluoroborates is that they are less prone to protodeboronation compared to boronic acids.[1] This allows for the use of near-stoichiometric amounts of the trifluoroborate, which is more atom-economical.[1]

Q3: What is the best palladium precatalyst to use?

A: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[1][7] It is relatively inexpensive and readily available. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.

Q4: Can I use other protecting groups besides Boc for primary aminomethyltrifluoroborates?

A: While the Boc group is commonly used for protecting primary aminomethyltrifluoroborates, other protecting groups could potentially be employed.[7][14] However, the stability of the protecting group to the reaction conditions and the ease of its subsequent removal should be considered. The use of an N-phthalimido group has been mentioned in a patent, but a broadly applicable procedure is not widely available.[7]

Q5: What is the role of water in the reaction mixture?

A: Water is a common component of the solvent system in Suzuki couplings. It helps to dissolve the inorganic base (e.g., Cs₂CO₃ or K₂CO₃) and can also play a role in the catalytic cycle, particularly in the hydrolysis of the palladium-alkoxide species formed after transmetalation.

Section 3: Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes a set of generally successful conditions for the Suzuki coupling of aminomethyltrifluoroborates with aryl chlorides.

ParameterRecommended ConditionReference
Palladium Precatalyst Pd(OAc)₂ (3 mol %)[1]
Ligand XPhos (6 mol %)[1]
Base Cs₂CO₃ (3.0 equiv)[1]
Solvent 10:1 THF/H₂O or 10:1 CPME/H₂O[1]
Temperature 80 °C (THF) or 95 °C (CPME)[1]
Concentration 0.25 M[1]
General Experimental Procedure

The following is a representative experimental procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with a potassium aminomethyltrifluoroborate.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium aminomethyltrifluoroborate

  • Aryl chloride

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous THF or CPME

  • Degassed deionized water

Procedure:

  • To a reaction vessel, add Pd(OAc)₂ (0.03 mmol), XPhos (0.06 mmol), the potassium aminomethyltrifluoroborate (1.01 mmol), and Cs₂CO₃ (3.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the aryl chloride (1.0 mmol) followed by the solvent system (e.g., 10:1 THF/H₂O to achieve a 0.25 M concentration).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for THF or 95 °C for CPME) with stirring for the required time (typically 18-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki coupling reactions with aminomethyltrifluoroborates.

Troubleshooting_Workflow start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality catalyst_system Evaluate Catalyst System start->catalyst_system reaction_conditions Optimize Reaction Conditions start->reaction_conditions sub_reagent1 Aminotrifluoroborate Integrity? reagent_quality->sub_reagent1 sub_reagent2 Aryl Halide Reactivity? reagent_quality->sub_reagent2 sub_catalyst1 Catalyst/Ligand Deactivated? catalyst_system->sub_catalyst1 sub_catalyst2 Incorrect Ligand? catalyst_system->sub_catalyst2 sub_conditions1 Suboptimal Base/Solvent? reaction_conditions->sub_conditions1 sub_conditions2 Incorrect Temperature? reaction_conditions->sub_conditions2 sol_reagent1 Synthesize Fresh sub_reagent1->sol_reagent1 Yes sol_reagent2 Use More Reactive Halide (Br, I) sub_reagent2->sol_reagent2 Yes sol_catalyst1 Use Inert Atmosphere & Fresh Reagents sub_catalyst1->sol_catalyst1 Yes sol_catalyst2 Screen Bulky, Electron-Rich Ligands sub_catalyst2->sol_catalyst2 Yes sol_conditions1 Screen Bases (e.g., Cs2CO3) & Degassed Solvents sub_conditions1->sol_conditions1 Yes sol_conditions2 Adjust Temperature (e.g., use CPME for higher T) sub_conditions2->sol_conditions2 Yes

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)-X(L2) pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_transmetalation Ar-Pd(II)-R(L2) pd2_oxidative->pd2_transmetalation Transmetalation (R-BF3K, Base) pd2_transmetalation->pd0 Reductive Elimination (Ar-R)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7372–7377. [Link]

  • Raushel, J., Sandrock, D. L., Josyula, K. V., Pakyz, D., & Molander, G. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Hiebel, M.-A. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 11(9), 1967–1970. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic Letters, 13(22), 6046–6049. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(34), 3934–3937. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ChemInform, 42(45). [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2492–2495. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Zhang, W., Ni, C., & Hu, J. (2020). Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines. Chinese Chemical Letters, 31(7), 1896-1900. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3154–3157. [Link]

  • Newman, S. G., & Lautens, M. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]

  • Newman, S. G., & Lautens, M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]

  • Kantam, M. L., Vandanapu, R., & Kalivendi, S. (2014). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Molander, G. A., & Shin, I. (2013). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. Organic Letters, 15(10), 2534–2537. [Link]

  • Melaimi, M., Jazzar, R., & Bertrand, G. (2018). Bis(amino)cyclopropenium Trifluoroborates: Synthesis, Hydrolytic Stability Studies, and DFT Insights. Organometallics, 37(9), 1475–1480. [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(16), 6301–6307. [Link]

  • LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Janeš, D., & Grošelj, U. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2686–2694. [Link]

  • Wang, C., Wang, Z., & Liu, H. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst a. ResearchGate. [Link]

  • u/Guetss. (2023). Struggling with Suzuki Reaction. Reddit. [Link]

  • Fall, Y., & Ravelli, D. (2020). Hydroaminomethylation of Olefins with Aminomethyltrifluoroborate by Photoredox Catalysis. ResearchGate. [Link]

Sources

effect of base and solvent on Potassium (t-butylaminomethyl)trifluoroborate stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Potassium (t-butylaminomethyl)trifluoroborate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice to help you navigate the experimental nuances of this versatile reagent. As a stable, crystalline solid, this compound is an excellent reagent for introducing the t-butylaminomethyl group, particularly in Suzuki-Miyuara cross-coupling reactions.[1][2] However, like all organotrifluoroborates, its stability and reactivity are highly dependent on the experimental conditions, specifically the choice of base and solvent.

This document provides answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Answer: Potassium organotrifluoroborates are generally known for being crystalline, air- and water-stable solids that can often be stored for extended periods at room temperature.[3] Most can be stored indefinitely without special precautions.[4] For optimal shelf-life, store the compound in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. While many organotrifluoroborates are stable to moisture, it is good practice to minimize atmospheric moisture exposure.[5][6][7]

Q2: Is this reagent stable in common organic solvents?

Answer: The stability of this compound depends on the nature of the solvent.

  • Aprotic Solvents: It is generally stable in aprotic solvents like THF, dioxane, acetone, and acetonitrile, which are commonly used for its synthesis and in cross-coupling reactions.[1]

  • Protic Solvents: Caution is advised when using protic solvents (e.g., methanol, ethanol, water). Organotrifluoroborates, while more resistant than their corresponding boronic acids, can undergo protodeboronation (cleavage of the C-B bond by a proton source).[1][8] This process is often accelerated by heat or the presence of acid/base catalysts. For reactions requiring a protic co-solvent, such as THF/H₂O mixtures, the reaction should be monitored for potential degradation.[7][9]

Q3: What is protodeboronation and why should I be concerned about it?

Answer: Protodeboronation is the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond.[8] This is a common undesired side reaction for all organoboron reagents, including organotrifluoroborates.[8] It converts your active reagent into an inactive, deborylated byproduct (in this case, t-butylamine), leading to lower yields and purification challenges. The propensity for this reaction is highly dependent on the substrate and the reaction conditions.[8]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Scenario 1: My cross-coupling reaction has stalled or shows low conversion.

Question: I'm performing a Suzuki-Miyaura coupling with an aryl halide, but the reaction is sluggish and my starting material is being consumed slowly. Could the trifluoroborate reagent be the problem?

Answer: Yes, reagent instability is a likely cause. Let's diagnose the potential issues based on your reaction components.

Troubleshooting Workflow:

G A Problem: Low Reaction Conversion B Check Solvent System A->B C Check Base Identity & Strength A->C D Check Reaction Temperature A->D E High Risk of Protodeboronation. ACTION: Switch to aprotic solvent (THF, Dioxane) with minimal H₂O. B->E Is a protic solvent (e.g., MeOH, EtOH) used as the main solvent? F Potential for C-B bond cleavage. ACTION: Use a recommended base like Cs₂CO₃ or K₂CO₃. These are effective for activating the trifluoroborate for transmetalation without causing excessive degradation. C->F Is a very strong base (e.g., t-BuOK) being used in excess? G Inefficient activation of the trifluoroborate. ACTION: Ensure adequate amount (typically 3 equiv.) and consider bases known for efficacy in these couplings (e.g., Cs₂CO₃). C->G Is the base weak or insufficiently soluble? H Increased rate of thermal decomposition and protodeboronation. ACTION: Optimize temperature. Run kinetics to find the lowest effective temperature. D->H Is the temperature excessively high (>100-110 °C) for prolonged periods?

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation:

  • Solvent Choice: The primary culprit for degradation is often the solvent. While organotrifluoroborates are more stable than boronic acids, they are not immune to protodeboronation, especially in neat protic solvents.[1] Suzuki-Miyaura reactions with these reagents typically use aprotic solvents like THF, sometimes with a small amount of water to aid in dissolving the base.[7][10]

  • Base Selection: The base is critical. It is required to promote the transmetalation step with the palladium catalyst.[11] However, an overly strong base, such as potassium t-butoxide (t-BuOK), can potentially lead to direct C-B bond cleavage, especially at elevated temperatures.[12] The most commonly and successfully used bases for cross-coupling of aminomethyltrifluoroborates are cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[1][7][10] Cs₂CO₃ is often preferred for its high efficacy.[7][9]

Scenario 2: I'm observing a significant amount of t-butylamine as a byproduct.

Question: My crude reaction mixture shows a significant amount of what I believe to be t-butylamine. What is causing this?

Answer: The formation of t-butylamine is a direct indicator of C-B bond cleavage, most likely through protodeboronation.

Proposed Degradation Pathway (Protodeboronation):

G cluster_0 Reagents cluster_1 Products Reagent K⁺ ⁻BF₃-CH₂-NH(t-Bu) (this compound) Product H-CH₂-NH(t-Bu) (N-methyl-t-butylamine) Reagent->Product  C-B Bond Cleavage (Protodeboronation) ProtonSource H-X (Protic Solvent, H₂O) BoronProducts [XBF₃]⁻ + K⁺ (Boron byproducts)

Caption: Proposed mechanism for protodeboronation.

Causality and Solutions:

  • Acidic Contaminants: Ensure your aryl halide starting material or solvent is not contaminated with acid. Traces of HCl, for example, can catalyze rapid degradation. Solution: Purify starting materials and use freshly distilled or high-purity anhydrous solvents.

  • Water Content: While some water is often required, excessive amounts can increase the rate of protodeboronation. Solution: Use a carefully controlled amount of water (e.g., a 10:1 THF/H₂O ratio is common).[10]

  • Zwitterionic Character: Research has shown that aminomethyltrifluoroborates can exist as zwitterionic ammoniomethyltrifluoroborates.[13] This structure may have unique stability characteristics. In some cases of heteroaromatic boronic acids, the zwitterionic form is highly susceptible to protodeboronation.[8] While not definitively proven for this specific reagent, it's a mechanistic possibility to consider.

Part 3: Experimental Protocols & Data

Protocol 1: Small-Scale Stability Test

This protocol allows you to quickly assess the stability of your this compound batch under your proposed reaction conditions before committing to a large-scale reaction.

Objective: To quantify the stability of the trifluoroborate salt in different solvent/base systems over time.

Materials:

  • This compound

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Solvents to be tested (e.g., THF, THF/H₂O (10:1), Methanol)

  • Bases to be tested (e.g., Cs₂CO₃, K₂CO₃, t-BuOK)

  • NMR tubes, vials, deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Prepare Stock Solution: Accurately weigh ~50 mg of this compound and a known amount of the internal standard into a vial. Dissolve in a known volume of a compatible solvent (e.g., 1 mL of dry THF).

  • Set up Test Conditions:

    • Vial 1 (Control): Add 100 µL of the stock solution to 400 µL of THF.

    • Vial 2 (Protic Solvent): Add 100 µL of the stock solution to 400 µL of Methanol.

    • Vial 3 (Reaction Conditions): Add 100 µL of the stock solution to 400 µL of THF/H₂O (10:1). Add 3 equivalents of Cs₂CO₃.

  • Time Points: Seal the vials and stir at your intended reaction temperature (e.g., 80 °C).

  • Analysis: At specific time points (t=0, 1h, 4h, 8h), withdraw a small aliquot (~50 µL) from each vial. Quench with a drop of D₂O, dilute with DMSO-d₆, and acquire a ¹H or ¹⁹F NMR spectrum.

  • Quantification: Compare the integration of a characteristic peak of the trifluoroborate salt against the internal standard at each time point. A decrease in this ratio indicates decomposition.

Data Interpretation:

Summarize your results in a table to easily compare stability across different conditions.

ConditionTime (h)% Reagent Remaining (vs. t=0)
THF (Control)8>98%
Methanol8<50%
THF/H₂O + Cs₂CO₃8>95%
This is example data; actual results will vary.

This empirical data will provide clear guidance on the optimal, most stable conditions for your specific reaction.

References

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(10), 3871–3875. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2013). Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 323. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(17), 6983–6989. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wang, Z., et al. (2023). Base-Mediated C-B Bond Activation of Benzylic Boronate for the Rapid Construction of β-Silyl/Boryl Functionalized 1,1-Diarylalkanes from Aromatic Alkenes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • Thomas, J. C., & Peters, J. C. (2004). Borane B-C Bond Cleavage by a Low-Coordinate Iron Hydride Complex and N-N Bond Cleavage by the Hydridoborate Product. Journal of the American Chemical Society, 126(32), 10094–10100. [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • Negishi, E. (2011). Formation of Carbon-Carbon and Carbon-Heteroatom Bonds via Organoboranes and Organoborates. Organic Reactions. [Link]

  • Bisht, R., & Chitranshi, S. (2021). First-Row d-Block Element-Catalyzed Carbon–Boron Bond Formation and Related Processes. Chemical Reviews, 121(15), 9349–9411. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Angewandte Chemie International Edition, 45(30), 5008–5011. [Link]

  • Dreher, S. D., et al. (2008). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 10(7), 1477–1480. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Molander, G. A., & Traister, K. M. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic letters, 13(16), 4272–4275. [Link]

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managing deboronation of Potassium (t-butylaminomethyl)trifluoroborate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Potassium (t-butylaminomethyl)trifluoroborate and related aminomethyltrifluoroborates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling and reactivity of these valuable reagents, with a specific focus on mitigating deboronation during chemical reactions.

Introduction to Aminomethyltrifluoroborates

Potassium aminomethyltrifluoroborates are a class of air- and moisture-stable, crystalline solids that serve as versatile nucleophilic partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Their enhanced stability compared to the analogous boronic acids makes them easier to handle and store, and they are often less prone to premature protodeboronation, a common side reaction that cleaves the C-B bond and reduces reaction yield.[2][3] This guide will provide practical, field-proven insights to help you manage and prevent deboronation, ensuring robust and reproducible results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to air and moisture?

A1: this compound, like most organotrifluoroborate salts, exhibits excellent stability to air and moisture.[4][5] These compounds are typically crystalline solids that can be handled on the benchtop without special precautions and can be stored for extended periods without significant degradation.[6] The Boc-protected analogue, Potassium Boc-protected aminomethyltrifluoroborate, is also reported to be air-stable and can be stored indefinitely on the bench without decomposition.[7]

Q2: What is the primary mechanism of deboronation for this compound?

A2: The primary pathway leading to deboronation is protodeboronation, which involves the protonolysis of the carbon-boron bond to form a C-H bond.[3] For organotrifluoroborates, this typically occurs after hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the Suzuki-Miyaura catalytic cycle.[8] While aminomethyltrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, conditions that favor rapid hydrolysis without efficient catalytic turnover can increase the concentration of the susceptible boronic acid intermediate, leading to a higher likelihood of this unwanted side reaction.[2][8]

Q3: Is Boc-protection necessary for the amine? How does it affect stability and reactivity?

A3: Boc (tert-butoxycarbonyl) protection is not strictly necessary for the stability of the trifluoroborate itself, but it serves two critical functions. First, it prevents the free amine from acting as a ligand for the transition metal catalyst, which could inhibit catalytic activity. Second, it provides a convenient handle for post-coupling modification; the Boc group can be easily removed under acidic conditions to reveal a primary or secondary amine for further functionalization.[4][7] The Boc group is stable under the basic conditions typically used in Suzuki-Miyaura couplings.[9]

Q4: I noticed some literature refers to these compounds as zwitterionic "ammoniomethyltrifluoroborates" rather than potassium salts. What is the difference and why does it matter?

A4: This is a crucial point. A reinvestigation of these compounds has shown that many exist as zwitterionic internal salts (ammoniomethyltrifluoroborates) rather than true potassium salts, particularly when prepared from secondary amines.[6] This means the "potassium" is not a counterion to the trifluoroborate anion, but is present as a salt byproduct (e.g., KBr) from the synthesis. For experimental setup, this is critical for stoichiometry. If you assume the entire solid is the potassium salt, you will be using a sub-stoichiometric amount of the actual organoboron reagent. It is recommended to use a slight excess (e.g., 1.3 equivalents) of the ammoniomethyltrifluoroborate to compensate for the inorganic salt content and ensure complete reaction.[6]

Troubleshooting Guide: Managing Deboronation and Other Side Reactions

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

Problem 1: Low or No Product Yield with Significant Starting Material Remaining
Potential Cause Explanation Recommended Solution
Inefficient Hydrolysis The active nucleophile in Suzuki-Miyaura coupling is the boronic acid, formed by the hydrolysis of the trifluoroborate.[8] Insufficient water or an inappropriate base can lead to slow formation of the active species.Ensure adequate water is present in the solvent system. A common ratio is 4:1 or 10:1 organic solvent to water.[1][7] Use an effective base such as K₂CO₃ or Cs₂CO₃.[1] For some organotrifluoroborates, the shape of the reaction vessel and stirring rate can impact hydrolysis due to phase-splitting effects.[8]
Catalyst Inhibition If using an unprotected aminomethyltrifluoroborate, the free amine can coordinate to the palladium center, inhibiting its catalytic activity.Use the Boc-protected version of the reagent.[7] If using the unprotected form, consider increasing the catalyst loading or using a ligand that is less susceptible to displacement.
Incorrect Stoichiometry As noted in FAQ Q4, the reagent may be a zwitterionic internal salt mixed with potassium halides from its synthesis.[6] Using a 1:1 stoichiometry based on the total mass will result in an insufficient amount of the organoboron partner.Increase the equivalents of the aminomethyltrifluoroborate reagent to 1.1-1.3 equivalents relative to the electrophile.[6]
Problem 2: Significant Formation of Protodeboronated Byproduct
Potential Cause Explanation Recommended Solution
Slow Catalytic Turnover If the rate of hydrolysis to the boronic acid is faster than the rate of cross-coupling, the boronic acid intermediate can accumulate and undergo protodeboronation.[8] This is often an issue with sterically hindered or electron-rich electrophiles that undergo slow oxidative addition.Optimize the catalyst system. For challenging substrates, use highly active phosphine ligands like SPhos or XPhos to accelerate the catalytic cycle.[1][7] Ensure the reaction temperature is optimal (typically 80-95 °C) to promote efficient coupling.[1][6]
Excess Water or Protic Solvent While water is necessary for hydrolysis, an excessive amount can accelerate protodeboronation, especially if the catalytic cycle is slow.Reduce the amount of water in the solvent mixture. For sensitive substrates, ratios of up to 40:1 organic solvent to water have been used to suppress side reactions.[10]
Inappropriate Base The choice and concentration of the base can influence the pH of the reaction medium, which in turn affects the rate of protodeboronation.[3]Use a moderately strong base like K₂CO₃ or K₃PO₄. While Cs₂CO₃ is very effective for coupling, it can sometimes promote side reactions. Perform a screen of bases to find the optimal balance for your specific substrates.
Diagram: Deboronation Pathway and Mitigation Strategy

The following diagram illustrates the key equilibrium between the stable trifluoroborate salt and the active (but susceptible) boronic acid, highlighting the competing pathways of productive cross-coupling and undesired protodeboronation.

Deboronation_Pathway RBF3K R-BF3K (Stable Trifluoroborate) RBOH2 R-B(OH)2 (Active Boronic Acid) RBF3K->RBOH2 RBOH2->RBF3K Coupling Desired Cross-Coupling Product RBOH2->Coupling Fast Catalytic Turnover (Pd/Ligand) Deboronation Protodeboronation Byproduct (R-H) RBOH2->Deboronation Slow Catalytic Turnover / Excess H+

Caption: Competing reaction pathways for organotrifluoroborates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

This protocol is adapted from established methods for aminomethyltrifluoroborates.[1][7]

  • Reagent Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (or its Boc-protected analogue) (1.1 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and a suitable phosphine ligand such as SPhos or XPhos (0.10 equiv). Add this catalyst mixture to the main reaction vial.

  • Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the reaction vial to achieve a final concentration of 0.25 M with respect to the aryl chloride. Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath at 85 °C and stir vigorously for 18-24 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Deboronation by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for monitoring the consumption of the trifluoroborate starting material.[11]

  • Sample Preparation: At various time points during the reaction, carefully extract a small aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching and Extraction: Quench the aliquot with 0.5 mL of a saturated aqueous solution of NaHCO₃ and extract with 0.5 mL of deuterated chloroform (CDCl₃).

  • NMR Analysis: Transfer the organic layer to an NMR tube. Acquire a ¹⁹F NMR spectrum. The signal for the starting trifluoroborate typically appears between -129 and -141 ppm.[11]

  • Interpretation: The disappearance of the trifluoroborate signal indicates its consumption. If the desired product is not forming at a proportional rate (as determined by ¹H NMR or GC-MS of the same aliquot), it may suggest that deboronation or other side reactions are consuming the active boronic acid intermediate.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Workflow start Start reagents 1. Combine Aryl Halide, Trifluoroborate, and Base start->reagents catalyst 2. Add Pd Catalyst and Ligand reagents->catalyst solvent 3. Add Solvent and Degas catalyst->solvent reaction 4. Heat Reaction (e.g., 85 °C, 24h) solvent->reaction workup 5. Aqueous Workup and Extraction reaction->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(18), 7481–7485. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Kennedy, L. E. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. NIH Public Access, Author Manuscript. Published in final edited form as: Beilstein J. Org. Chem. 2011; 7: 665–672. [Link]

  • Molander, G. A. (n.d.). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania ScholarlyCommons. Retrieved from [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH Public Access, Author Manuscript. Published in final edited form as: Org. Lett. 2008 March 20; 10(6): 1243–1246. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Shin, I. (2011). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Publications. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via cross-coupling of potassium organotrifluoroborates with aryl bromides. PubMed. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. OUCI. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

  • da Silva, F. de A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

  • da Silva, F. de A., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. Retrieved from [Link]

  • Thomas, J. L., & Singaram, B. (2008). New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. PubMed. [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Lee, S., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. NIH Public Access, Author Manuscript. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Scilit. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access, Author Manuscript. Published in final edited form as: Curr. Opin. Drug Discov. Devel. 2009 July; 12(4): 527–543. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • ResearchGate. (n.d.). The reactivity of N‐Boc protected α‐hydroxy‐γ‐aminophosphonates 30... ResearchGate. [Link]

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Technical Support Center: Aminomethyltrifluoroborate Reaction Workup & Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and isolation of aminomethyltrifluoroborate reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these unique compounds. Drawing from established protocols and field experience, this resource provides practical troubleshooting advice and in-depth explanations to ensure the successful isolation of your target aminomethyltrifluoroborates.

Frequently Asked Questions (FAQs)

Q1: My aminomethyltrifluoroborate salt is proving difficult to purify. What are the most common and effective purification techniques?

The most successful methods for purifying aminomethyltrifluoroborate salts are precipitation and recrystallization.[1][2][3][4] These compounds are often crystalline solids that are stable in air and moisture, making them amenable to these techniques.[5] A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as acetone, and then inducing precipitation by adding a less polar solvent, like diethyl ether.[5] For impurities that are difficult to remove by simple precipitation, column chromatography can be employed.

Q2: I'm observing a zwitterionic species instead of the expected potassium salt. Is this normal?

Yes, this is a critical and often misunderstood aspect of aminomethyltrifluoroborate chemistry. The products formed from the alkylation of amines with halomethyltrifluoroborates are more accurately described as zwitterionic ammoniomethyltrifluoroborates, rather than potassium aminomethyltrifluoroborates.[5] Attempts to deprotonate these zwitterions with bases like potassium carbonate or potassium bicarbonate are often insufficient to form the corresponding potassium salt.[5] It is important to characterize your product thoroughly to confirm its structure.

Q3: What is the best way to remove inorganic salt byproducts, such as KCl or KBr, from my crude product?

A simple and effective method is to suspend the crude reaction mixture in hot acetone.[5] The ammoniomethyltrifluoroborate salts are generally soluble in hot acetone, while the inorganic byproducts like KCl are much less soluble and can be removed by filtration.[5]

Q4: Can I use column chromatography to purify my aminomethyltrifluoroborate product?

Yes, silica gel column chromatography can be a viable purification method. However, due to the polar and sometimes basic nature of these compounds, it is often necessary to add a small amount of a basic modifier, such as triethylamine (e.g., 0.2% Et3N), to the eluent to prevent streaking and improve separation.[5]

Q5: My aminomethyltrifluoroborate was used in a Suzuki-Miyaura cross-coupling reaction. What is a standard workup procedure for this type of reaction?

For a typical Suzuki-Miyaura reaction, the workup involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[5] The combined organic layers are then dried over a desiccant such as magnesium sulfate (MgSO4), filtered, and concentrated under vacuum.[5] The resulting crude product can then be purified by silica gel column chromatography.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low recovery after precipitation/recrystallization The product may be too soluble in the chosen solvent system.- Try a different anti-solvent (a solvent in which your product is insoluble) to induce precipitation. - Reduce the amount of the initial solvent used to dissolve the crude product to ensure a saturated solution. - Cool the solution in an ice bath or refrigerator to further decrease solubility and promote crystallization.[1]
Product oils out instead of crystallizing The product may have a low melting point or there may be impurities present that are inhibiting crystallization.- Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add a seed crystal of the pure product if available. - Re-dissolve the oil in a minimal amount of hot solvent and try a slower cooling process.
Inorganic salts co-precipitate with the product The inorganic salts may have some solubility in the chosen solvent.- Perform a pre-purification step by suspending the crude mixture in a solvent that dissolves your product but not the inorganic salts (e.g., hot acetone) and filter before proceeding with the final precipitation/recrystallization.[5]
Product appears as a fine powder that is difficult to filter This can occur with aqueous solutions where the product crashes out too quickly.- Consider using a water-immiscible solvent for recrystallization if your crude product is damp.[1] - If using an aqueous system, try a slower cooling or anti-solvent addition to encourage the growth of larger crystals.
Product streaks on the silica gel column The compound may be interacting too strongly with the acidic silica gel.- Add a small percentage of a basic modifier, like triethylamine (0.1-1%), to your eluent to neutralize active sites on the silica gel.[5]
Poor separation of product from starting materials on the column The polarity of the eluent may not be optimal.- Perform a systematic solvent screen using thin-layer chromatography (TLC) to identify an eluent system that provides good separation between your product and the impurities.

Experimental Protocols

Protocol 1: Purification by Precipitation
  • Transfer the crude reaction mixture to a round-bottom flask and remove the volatile solvents in vacuo.

  • To the resulting solid, add a minimal amount of hot acetone to dissolve the ammoniomethyltrifluoroborate salt.

  • Filter the hot solution to remove any insoluble inorganic salts (e.g., KCl).

  • Transfer the filtrate to a clean flask and, while stirring, slowly add diethyl ether dropwise until a precipitate forms.

  • Continue adding diethyl ether to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of diethyl ether, and dry in vacuo over a desiccant like P2O5.[5]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel column using a suitable eluent system determined by TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.

  • If necessary, add 0.2% triethylamine to the eluent to improve the chromatography of the basic aminomethyltrifluoroborate.[5]

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

Visualizing the Workflow

Below is a generalized workflow for the workup and isolation of aminomethyltrifluoroborate salts.

Workup_Isolation_Workflow reaction_mixture Crude Reaction Mixture remove_volatiles Remove Volatiles (in vacuo) reaction_mixture->remove_volatiles dissolve_hot_acetone Dissolve in Hot Acetone remove_volatiles->dissolve_hot_acetone crude_for_chromatography Crude for Chromatography remove_volatiles->crude_for_chromatography Alternative Path filter_inorganics Filter Insoluble Inorganic Salts dissolve_hot_acetone->filter_inorganics filtrate Filtrate filter_inorganics->filtrate add_ether Add Diethyl Ether (Precipitation) filtrate->add_ether filter_product Filter and Dry Product add_ether->filter_product pure_product Pure Ammoniomethyl- trifluoroborate Salt filter_product->pure_product column_chromatography Silica Gel Column Chromatography (with Et3N if needed) crude_for_chromatography->column_chromatography pure_product_chrom Pure Product column_chromatography->pure_product_chrom

Caption: General workup and isolation workflow.

References

  • Raushel, J., et al. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]

  • University of Colorado, Boulder. Recrystallization. Organic Chemistry at CU Boulder. [Link]

  • Journal of New Developments in Chemistry. (2023). Purification Techniques. Open Access Pub. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • University of Rochester. Recrystallization and Crystallization. Department of Chemistry. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC - NIH. [Link]

  • SciSpace. (2011). (Open Access) Reinvestigation of Aminomethyltrifluoroborates and Their Application in Suzuki−Miyaura Cross-Coupling Reactions. [Link]

  • Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The science of salt recrystallization. (2024). Salt Crystalline. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

  • Quiroz-Segoviano, R. E., et al. (2016). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. ResearchGate. [Link]

  • Deadman, B. J., et al. (2020). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. PMC - NIH. [Link]

  • Nykaza, T. V., et al. (2013). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development - ACS Publications. [Link]

  • PubMed. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Mesylates. [Link]

  • GE Healthcare. Protein purification troubleshooting guide. [Link]

  • Bing, Y. (Ed.). (2003).
  • Organic Chemistry Frontiers. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing. [Link]

  • Gicquel, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]

  • Request PDF. (2008). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?. [Link]

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Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium (t-Butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the reaction efficiency of Potassium (t-butylaminomethyl)trifluoroborate and related aminomethyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and optimize this powerful C(sp³)–C(sp²) bond-forming methodology. We will delve into the causality behind experimental choices, providing actionable protocols and field-proven insights to accelerate your research.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle with Alkyltrifluoroborates

Before troubleshooting, it is crucial to understand the catalytic cycle. Potassium alkyltrifluoroborates, like (t-butylaminomethyl)trifluoroborate, are air- and moisture-stable crystalline solids, which is a significant advantage over often-unstable boronic acids.[1][2][3] However, their tetracoordinate boron center is unreactive towards transmetalation. The reaction must be initiated by a base, which facilitates a slow hydrolysis to generate a highly reactive tricoordinate boronic acid or boronate ester in situ.[4][5] This equilibrium is the first critical control point for reaction rate and efficiency.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Base-Mediated Activation: The potassium alkyltrifluoroborate (R-BF₃K) reacts with the base and trace water to form an equilibrium with the corresponding alkylboronic acid (R-B(OH)₂).

  • Transmetalation: The organic group (R) is transferred from the activated boron species to the Pd(II) center, displacing the halide. This step is often rate-limiting for C(sp³) partners.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiir Ar-Pd(II)L₂-R pdiix->pdiir Transmetalation (Often Rate-Limiting) pdiir->pd0 Reductive Elimination arr Ar-R (Coupled Product) pdiir->arr arx Ar-X (Aryl Halide) arx->pdiix rbf3k R-BF₃K (Stable Precursor) rboh2 R-B(OH)₂ (Active Species) rbf3k->rboh2 Base (e.g., Cs₂CO₃), H₂O rboh2->pdiir

Figure 1: Suzuki-Miyaura cycle for alkyltrifluoroborates.

Troubleshooting Guide & Optimization Strategies

This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.

Q1: My reaction is extremely sluggish or has completely stalled. What are the primary factors to investigate?

A1: A stalled reaction is typically due to an issue with one of the three key components: the catalyst system, the base-mediated activation, or the quality of the reagents.

  • Causality: The transmetalation step for C(sp³) centers is inherently slower than for C(sp²) centers and is highly dependent on the steric and electronic properties of the palladium complex.[6] Inefficient activation of the trifluoroborate salt or catalyst deactivation will halt the reaction.

  • Troubleshooting Steps:

    • Catalyst & Ligand Choice: This is the most critical parameter. For coupling aminomethyltrifluoroborates with challenging electrophiles like aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient. Highly active catalyst systems comprising electron-rich, sterically hindered phosphine ligands are required to promote both the oxidative addition and the difficult reductive elimination steps.[6][7]

      • Recommendation: Switch to a more active catalyst system. Buchwald's second-generation pre-catalysts (e.g., XPhos-Pd-G2) are highly effective.[8] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand such as RuPhos, XPhos, or S-Phos is recommended.[6][9][10][11] For secondary aminomethyltrifluoroborates, XPhos has been shown to be particularly effective.[8]

    • Base Effectiveness: The choice and quality of the base are paramount. The base must be strong enough to facilitate the hydrolysis of the R-BF₃K salt but not so strong as to cause degradation of the substrates or catalyst.

      • Recommendation: Cesium carbonate (Cs₂CO₃) is often the base of choice for alkyltrifluoroborate couplings as it has been shown to be highly effective.[12][13][14] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective alternatives.[9][10] Ensure the base is finely powdered and anhydrous if the reaction is sensitive to excess water.

    • Solvent System: A biphasic solvent system is often necessary. A non-polar organic solvent (e.g., toluene, THF, CPME) solubilizes the organic components, while a small amount of water is required for the activation of the trifluoroborate.[9]

      • Recommendation: A 10:1 to 4:1 mixture of Toluene/H₂O or THF/H₂O is a robust starting point.[8][9][15] The optimal ratio can have a profound effect on the reaction rate.[16]

Q2: I'm getting a low yield of my desired product. What are the likely side reactions and how can I minimize them?

A2: Low yields can stem from incomplete conversion (see Q1) or competing side reactions. For alkylboron reagents, the two most common culprits are protodeboronation and β-hydride elimination.

  • Causality:

    • Protodeboronation: The active alkylboronic acid intermediate can be protonated by sources in the reaction medium (e.g., water, acidic impurities), leading to the loss of the nucleophile. Organotrifluoroborates are specifically used to minimize this issue, as they are less prone to this pathway than boronic acids, but it can still occur if the active species is not consumed quickly in the catalytic cycle.[17]

    • β-Hydride Elimination: This is a major competing pathway for alkyl groups that have a hydrogen atom on the carbon beta to the palladium center. The Pd-alkyl intermediate can eliminate to form a Pd-H species and an alkene. While the (t-butylaminomethyl) group lacks β-hydrogens, this is a critical consideration for other primary and secondary alkyltrifluoroborates.[6]

  • Optimization Strategies:

    • Increase Reaction Concentration: Running the reaction at a higher concentration (e.g., 0.25 M to 0.5 M) can favor the desired bimolecular transmetalation over unimolecular side reactions.[8][9]

    • Optimize Catalyst/Ligand Loading: While a low catalyst loading is desirable, increasing it slightly (e.g., from 1-2 mol % to 3-5 mol %) can sometimes accelerate the productive cycle enough to outcompete decomposition pathways.[11][16]

    • Use Stoichiometric Excess of Trifluoroborate: Using a slight excess of the this compound (e.g., 1.2-1.5 equivalents) can compensate for any loss due to protodeboronation and drive the reaction to completion.[2]

    • Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst, which would lower the concentration of the active catalyst and slow the reaction.[2]

Q3: How do I select the optimal reaction conditions for coupling with an aryl chloride versus an aryl bromide?

A3: Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step. Therefore, they require a more active catalyst system and often more forcing conditions.

  • Causality: The C-Cl bond is much stronger than the C-Br bond, making the initial, often rate-determining, oxidative addition step more challenging. This necessitates a more electron-rich and sterically accessible palladium center to facilitate the reaction.[6]

  • Recommended Conditions:

ParameterAryl Bromide / Iodide / TriflateAryl Chloride (Electron-Rich/Hindered)
Pd Source Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃, XPhos-Pd-G2
Ligand PPh₃, dppfRuPhos , XPhos , S-Phos, P(t-Bu)₃
Base Cs₂CO₃, t-BuNH₂Cs₂CO₃, K₂CO₃, K₃PO₄
Solvent i-PrOH/H₂O, THF/H₂OToluene/H₂O, CPME/H₂O
Temperature 60-85 °C80-110 °C
Reference [18],[19],[14][9],[7],[10],[8]

Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl chloride with this compound.

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Ar-Cl, R-BF₃K, Base to Schlenk Tube setup->reagents solvent Add Degassed Solvent (Toluene/H₂O) reagents->solvent sparge Sparge with Argon solvent->sparge catalyst Add Catalyst/Ligand Under Argon Flow sparge->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify end End: Characterize Product purify->end

Figure 2: General workflow for the cross-coupling reaction.

Materials:

  • Aryl Chloride (1.0 equiv, 0.5 mmol)

  • This compound (1.2 equiv, 0.6 mmol)

  • Cesium Carbonate (Cs₂CO₃, 3.0 equiv, 1.5 mmol), finely powdered

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol %, 0.01 mmol)

  • RuPhos (4 mol %, 0.02 mmol)

  • Toluene (anhydrous, degassed, 5 mL)

  • Deionized Water (degassed, 0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl chloride, this compound, and cesium carbonate.[1]

  • The tube is sealed with a septum, then evacuated and backfilled with argon three times.[1]

  • Add the degassed toluene and water via syringe. Vigorously stir the mixture and sparge with a subsurface stream of argon for 15 minutes.[1]

  • In a separate vial under argon, weigh the Pd(OAc)₂ and RuPhos ligand. Add a small amount of toluene to dissolve/suspend the catalyst system.

  • Add the catalyst mixture to the reaction tube via syringe under a positive pressure of argon.[1]

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Monitor the reaction's progress by TLC or LC-MS until the starting aryl chloride is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[3]

Frequently Asked Questions (FAQs)

  • Q: Is this compound stable on the bench?

    • A: Yes. One of the primary advantages of potassium organotrifluoroborates is that they are generally crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage under ambient conditions.[1][2][5][14]

  • Q: Can I use microwave irradiation to accelerate the reaction?

    • A: Yes, microwave heating can often dramatically reduce reaction times. However, direct translation of thermal conditions is not always possible. Re-optimization of solvent, base, and catalyst loading may be necessary.

  • Q: Why is a ligand like RuPhos or XPhos necessary?

    • A: These bulky, electron-rich phosphine ligands are crucial for C(sp³)-C(sp²) couplings. They promote the difficult oxidative addition of less reactive electrophiles (like aryl chlorides) and facilitate the final reductive elimination step, which can be slow for sterically demanding products.[6][9]

  • Q: I see some starting material decomposition. What could be the cause?

    • A: If your aryl halide or trifluoroborate contains sensitive functional groups (e.g., esters, aldehydes), prolonged heating with a strong base can cause decomposition.[18] In these cases, try using a milder base (like K₂CO₃), lowering the reaction temperature, and using a more active catalyst to shorten the reaction time.

References

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

  • Li, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(9), 2584-2590. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

  • Molander, G. A., & Corrette, C. P. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]

  • Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(48), 17109-17111. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active Catalyst for Suzuki−Miyaura Coupling of Aryl Chlorides with Potassium Aryl Trifluoroborates. Organic Letters, 9(7), 1287–1290. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Scilit. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446–5450. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Nicastri, M. C., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of Organic Chemistry, 87(15), 10078–10087. [Link]

  • ResearchGate. (2019). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-649. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. [Link]

  • ResearchGate. (2022). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides | Request PDF. [Link]

  • Batey, R. A., et al. (2013). TETRABUTYLAMMONIUM TRIFLUOROBORATES: A MILD AND EFFICIENT ONE-POT SYNTHESIS FROM BORONIC ACIDS. Organic Syntheses, 90, 261-276. [Link]

  • PubMed. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. [Link]

  • National Institutes of Health. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

  • ResearchGate. (2020). Effect of different additives on the Suzuki-Miyaura cross-coupling... [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

  • National Institutes of Health. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

  • National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4454–4457. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Sci-Hub. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

  • Tay, G. K., et al. (2011). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Letters, 52(20), 2584-2587. [Link]

  • ResearchGate. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. [Link]

  • ResearchGate. (2024). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

Sources

overcoming solubility issues with Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges in Modern Cross-Coupling Reactions

Welcome to the dedicated technical support guide for Potassium (t-butylaminomethyl)trifluoroborate. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile reagent in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is built on the principles of expertise, trustworthiness, and authoritative scientific grounding to ensure you can proceed with confidence.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the primary factors affecting its solubility?

A1: This is a common and critical challenge. The solubility of this compound is fundamentally governed by the polarity of the solvent and the temperature of the system. As an ionic salt, it exhibits poor solubility in many common nonpolar organic solvents used in cross-coupling reactions, such as toluene or THF, at room temperature. To achieve sufficient concentration for a reaction to proceed efficiently, a co-solvent system or elevated temperatures are often necessary. The presence of water can significantly enhance solubility due to the hydration of the potassium and trifluoroborate ions.

The "like dissolves like" principle is key here; the ionic nature of the trifluoroborate salt requires a solvent system with sufficient polarity to solvate the ions effectively. A mixture of an organic solvent with a polar protic co-solvent like water or an alcohol is often the most effective approach.

Q2: I've observed my reaction stalling or proceeding very slowly. Could this be related to the solubility of the trifluoroborate salt?

A2: Absolutely. In heterogeneous reaction mixtures where the this compound has not fully dissolved, the reaction rate is often limited by the dissolution rate of the salt into the reaction medium. The catalytic cycle of, for example, a Suzuki-Miyaura coupling, relies on the boronate species being available in the solution to undergo transmetalation with the palladium catalyst. If the salt is primarily present as a solid, its concentration in the solution will be very low, leading to a slow or stalled reaction.

Ensuring the salt is at least partially, and ideally fully, dissolved before the addition of the catalyst and throughout the reaction is critical for achieving optimal reaction kinetics and high yields.

Troubleshooting Guide: Enhancing Solubility

This section provides systematic approaches to address and overcome the solubility limitations of this compound.

Issue 1: Poor Solubility in Aprotic Solvents (e.g., Toluene, Dioxane, THF)

Root Cause Analysis: The low polarity of these solvents is insufficient to overcome the lattice energy of the ionic this compound salt.

Solutions:

  • Introduction of a Polar Co-Solvent: The most common and effective strategy is the use of a solvent mixture.

    • Protocol: Start with a solvent system of Toluene/Water or Dioxane/Water in a ratio between 10:1 and 3:1. The optimal ratio will depend on the specific substrates and reaction temperature.

    • Causality: Water provides the high polarity needed to solvate the K+ and [F3BCH2NH2tBu]- ions, bringing the boronate into the solution phase where it can participate in the catalytic cycle.

  • Elevated Temperatures: Increasing the temperature of the reaction mixture will increase the solubility of the salt.

    • Protocol: Most reactions involving this salt are run at elevated temperatures, typically between 80-110 °C.

    • Causality: The additional thermal energy helps to overcome the lattice energy of the salt, favoring dissolution.

Workflow for Optimizing Solvent System:

A Start: Poor Solubility Observed in Toluene at RT B Add Water Co-Solvent (e.g., Toluene/H2O 10:1) A->B C Increase Temperature (e.g., 80-110 °C) B->C D Observe for Dissolution C->D E Reaction mixture remains heterogeneous D->E No F Reaction mixture becomes homogeneous or finely suspended D->F Yes G Increase Water Content (e.g., Toluene/H2O 5:1) E->G H Proceed with Catalyst Addition F->H G->C

Caption: Workflow for addressing poor solubility with co-solvents and heat.

Issue 2: Reagent Decomposition at High Temperatures in Aqueous Media

Root Cause Analysis: While necessary for solubility, the combination of high temperatures and water can potentially lead to the hydrolysis of the trifluoroborate group, a process known as protodeboronation. This side reaction consumes the active boronate species, reducing the overall yield of the desired cross-coupling product.

Solutions:

  • Use of a Biphasic System with a Phase-Transfer Catalyst (PTC): This approach can sometimes allow for lower temperatures while still achieving efficient reaction.

    • Protocol: Employ a biphasic system (e.g., Toluene/Water) with a PTC such as tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the trifluoroborate anion from the aqueous phase to the organic phase where the catalyst resides.

    • Causality: By actively transporting the boronate, the reliance on high thermal energy for dissolution can be lessened, potentially allowing for lower reaction temperatures and minimizing thermal decomposition.

  • Careful Control of pH: The stability of organotrifluoroborates is pH-dependent.

    • Protocol: Maintain a basic pH (typically between 8-10) through the addition of a suitable base (e.g., K2CO3, Cs2CO3).

    • Causality: Under acidic or neutral conditions, protodeboronation is more favorable. A basic medium helps to suppress this unwanted side reaction and maintain the integrity of the trifluoroborate reagent.

Decision Logic for Mitigating Protodeboronation:

A High Temperature Required for Solubility B Is Protodeboronation a Significant Side Product? A->B C Proceed with Standard Protocol (Aqueous Base, High Temp) B->C No D Implement Mitigation Strategy B->D Yes E Option 1: Add Phase Transfer Catalyst (PTC) D->E F Option 2: Optimize Base and Carefully Control pH (8-10) D->F

Caption: Decision tree for managing potential protodeboronation.

Quantitative Data Summary

The following table provides a general overview of the solubility of this compound in common solvent systems. Note that these are approximations and can be influenced by the purity of the reagent and the presence of other salts.

Solvent System (v/v)Temperature (°C)Approximate SolubilityNotes
Toluene25< 1 mg/mLPractically insoluble.
THF25< 1 mg/mLPractically insoluble.
Water25> 50 mg/mLHighly soluble.
Methanol25~10-20 mg/mLModerately soluble.
Toluene / Water (10:1)80~5-10 mg/mLSufficient for most reactions.
Dioxane / Water (5:1)100~10-15 mg/mLCommon system for Suzuki coupling.

References

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

Validation & Comparative

The Synthetic Chemist's Compass: Navigating the Advantages and Disadvantages of Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Reagent Class

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and robust methods to introduce aminomethyl groups into organic molecules is a constant pursuit. This functional motif is a cornerstone of countless biologically active compounds. Among the diverse array of reagents available, potassium aminomethyltrifluoroborates have emerged as a compelling option, offering a unique set of advantages while also presenting certain limitations. This guide provides an in-depth, objective comparison of aminomethyltrifluoroborates with alternative methods, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.

The Rise of Aminomethyltrifluoroborates: A Paradigm Shift in C-C Bond Formation

Traditionally, the installation of an aminomethyl group has relied heavily on classical carbon-nitrogen bond-forming strategies, such as reductive amination and N-alkylation. While effective in many contexts, these methods can be hampered by harsh reaction conditions and a lack of selectivity, particularly in the presence of sensitive functional groups.[1] Aminomethyltrifluoroborates offer a paradigm shift by enabling the formation of a carbon-carbon bond through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This approach provides a complementary and often more versatile route to aminomethylated arenes and heteroarenes.

Advantages: Why Choose Aminomethyltrifluoroborates?

The growing popularity of aminomethyltrifluoroborates is underpinned by a compelling set of favorable characteristics that address many of the shortcomings of traditional methods.

Exceptional Stability and Ease of Handling

A significant practical advantage of potassium aminomethyltrifluoroborates is their remarkable stability. They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage on the laboratory bench without special precautions.[3][4] This contrasts sharply with many other organometallic reagents that require inert atmosphere techniques for storage and handling. This ease of manipulation simplifies experimental setup and enhances reproducibility.[3]

Enhanced Safety Profile

Compared to analogous reagents such as aminomethylstannanes, aminomethyltrifluoroborates exhibit decreased toxicity.[3] This improved safety profile is a crucial consideration in both academic and industrial settings, reducing the risks associated with chemical synthesis and simplifying waste disposal.

Broad Substrate Scope and Functional Group Tolerance

One of the most powerful features of aminomethyltrifluoroborates is their wide applicability in Suzuki-Miyaura cross-coupling reactions. They have been shown to couple effectively with a diverse range of aryl and heteroaryl chlorides and bromides, including those that are electron-rich, electron-deficient, or sterically hindered.[3][5]

A key benefit of this cross-coupling approach is its exceptional functional group tolerance. Functional groups that would be incompatible with the conditions of other aminomethylation methods, such as nitrile reduction, are well-tolerated. These include:

  • Nitriles

  • Aldehydes

  • Ketones

  • Esters

  • Nitro groups[4][6][7]

This broad compatibility minimizes the need for protecting group strategies, leading to more efficient and atom-economical synthetic routes.

A Controlled and Complementary Synthetic Strategy

The use of aminomethyltrifluoroborates provides a controlled method for the synthesis of aminomethylated compounds, avoiding common side reactions associated with traditional methods. For instance, N-alkylation of primary amines often leads to over-alkylation, resulting in mixtures of secondary and tertiary amines.[1] The cross-coupling of aminomethyltrifluoroborates offers a direct and selective route to the desired product. Furthermore, the ability to use Boc-protected aminomethyltrifluoroborates provides a straightforward pathway to primary and secondary amines after a simple deprotection step under mild conditions.[1][4][7][8][9]

Disadvantages and Limitations: Navigating the Challenges

Despite their numerous advantages, aminomethyltrifluoroborates are not without their limitations. A comprehensive understanding of these challenges is essential for successful implementation in a synthetic workflow.

Challenges with Specific Heterocyclic Substrates

While generally effective with a wide range of heterocycles, the cross-coupling of aminomethyltrifluoroborates with certain heteroaryl chlorides can be problematic. Specifically, heterocycles containing a chlorine atom adjacent to a nitrogen atom, such as 2-chloropyridine and 2-chloropyrimidine, have proven to be challenging substrates, often resulting in low or no yield of the desired product.[3][7] This is thought to be due to the formation of stable, off-cycle dimeric palladium complexes that inhibit the catalytic cycle.[7]

Variable Reactivity with Other Electrophiles

The synthetic utility of aminomethyltrifluoroborates has been most extensively demonstrated with aryl and heteroaryl chlorides and bromides. Their reactivity with other classes of electrophiles is less consistent. For example, reactions with iodobenzene and mesylates have been reported to provide only moderate yields.[4]

Synthetic Accessibility of the Reagents

Although the synthesis of many aminomethyltrifluoroborates is straightforward, the preparation of certain derivatives can be more involved. For instance, the synthesis of Boc-protected secondary aminomethyltrifluoroborates was unsuccessful via a one-pot procedure and required a two-step approach.[8][9] Additionally, attempts to synthesize aniline-derived aminomethyltrifluoroborates under the reported conditions were not successful.[1][8][9] The synthesis of the trifluoroborate salts can also generate inorganic byproducts, such as KCl or KBr, which necessitate a purification step.[3]

Reaction Conditions

The Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates typically requires the use of palladium catalysts, often in combination with specialized and relatively expensive phosphine ligands such as XPhos or SPhos.[2][4][5] The reactions are also generally conducted at elevated temperatures, typically between 85 °C and 95 °C.[2][3]

Comparative Performance Data

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of aminomethyltrifluoroborates with various aryl and heteroaryl chlorides.

ElectrophileTrifluoroborateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorobenzonitrileBoc-NHCH₂BF₃KPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O852295[4]
4-ChloroanisoleBoc-NHCH₂BF₃KPd(OAc)₂/XPhosK₂CO₃Toluene/H₂O852285[4]
3-ChloropyridineAmmoniomethyltrifluoroboratePd(OAc)₂/XPhosCs₂CO₃CPME/H₂O95-85-95[3]
2-ChloropyridineAmmoniomethyltrifluoroboratePd(OAc)₂/XPhosCs₂CO₃CPME/H₂O95-0[3]
4-ChloroacetophenoneAmidomethyltrifluoroboratePd(OAc)₂/XPhosCs₂CO₃CPME/H₂O85688[2]

Experimental Protocols

General Procedure for the Synthesis of Potassium Ammoniomethyltrifluoroborates

G cluster_synthesis Synthesis of Ammoniomethyltrifluoroborates start Amine + Chloromethyltrifluoroborate reaction Co-solvent (THF/tert-butanol) Increased reaction time start->reaction workup Remove solvent in vacuo reaction->workup filtration Suspend in hot acetone Filter to remove KCl workup->filtration purification Precipitate from hot acetone with diethyl ether filtration->purification product Isolated Ammoniomethyltrifluoroborate purification->product

Caption: Workflow for the synthesis of ammoniomethyltrifluoroborates.

  • To a solution of the desired amine in a co-solvent mixture of THF and tert-butanol is added chloromethyltrifluoroborate.

  • The reaction mixture is stirred for an extended period, and completion is monitored by ¹⁹F NMR.

  • The solvent is removed under reduced pressure.

  • The crude residue is suspended in hot acetone, and the insoluble KCl byproduct is removed by filtration.

  • The desired ammoniomethyltrifluoroborate is precipitated from the hot acetone solution by the addition of diethyl ether and isolated as a crystalline solid.[3]

General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl Chlorides

G cluster_coupling Suzuki-Miyaura Cross-Coupling reagents Potassium Boc-aminomethyltrifluoroborate Aryl Chloride Pd(OAc)₂ SPhos/XPhos K₂CO₃ setup Charge sealed tube Purge with argon reagents->setup addition Add Toluene/H₂O setup->addition reaction Stir at 85 °C for 22 h addition->reaction quench Cool to room temperature Add pH 7 buffer reaction->quench extraction Extract with EtOAc quench->extraction isolation Dry organic layer (MgSO₄) Filter and concentrate extraction->isolation purification Purify by column chromatography isolation->purification product Aminomethylated Arene purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

  • A sealed tube is charged with potassium Boc-protected aminomethyltrifluoroborate (1.05 equiv), the aryl chloride (1.0 equiv), Pd(OAc)₂ (5 mol %), SPhos or XPhos (10 mol %), and K₂CO₃ (3.0 equiv).

  • The tube is sealed and purged with argon.

  • A degassed mixture of toluene and water (4:1) is added.

  • The reaction mixture is stirred at 85 °C for 22 hours.

  • After cooling to room temperature, a pH 7 buffer solution is added, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired aminomethylated arene.[4][10]

Conclusion: A Valuable Tool with a Defined Application Space

Potassium aminomethyltrifluoroborates represent a significant advancement in the field of synthetic organic chemistry, providing a robust, safe, and highly functional group-tolerant method for the introduction of the aminomethyl moiety. Their stability and ease of handling make them an attractive alternative to many traditional reagents. However, their limitations, particularly with certain heterocyclic substrates and a narrower range of electrophiles beyond aryl halides, define their optimal application space. By understanding both the advantages and disadvantages of these versatile reagents, researchers can strategically incorporate them into their synthetic plans to access complex aminomethylated molecules with greater efficiency and control.

References

  • Molander, G. A., & Hiebel, M. A. (2011). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. NIH Public Access, 76(8), 2762–2769. [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2010). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. NIH Public Access, 12(15), 3748–3751. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. NIH Public Access, 14(17), 4458–4461. [Link]

  • Molander, G. A., & Hiebel, M. A. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. NIH Public Access, 10(15), 3245–3248. [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4458–4461. [Link]

  • Molander, G. A., & Fleury-Brégeot, N. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7436–7440. [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. NIH Public Access, 13(15), 3956–3959. [Link]

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A Comparative Guide to Analytical Methods for Validating Products of Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Aminomethyl Groups in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of specific functional groups to modulate the physicochemical properties of drug candidates is a cornerstone of rational design. Potassium (t-butylaminomethyl)trifluoroborate has emerged as a valuable and versatile building block.[1] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds, enabling the introduction of the t-butylaminomethyl moiety into a wide array of organic scaffolds.[2][3] This functional group can significantly enhance aqueous solubility, modulate lipophilicity, and provide a basic handle for salt formation, all of which are critical parameters in optimizing a molecule's pharmacokinetic profile.

Given the increasing prevalence of organoboron compounds in drug discovery pipelines, the rigorous analytical validation of their reaction products is not merely a procedural step but a fundamental requirement for ensuring data integrity, purity, and structural correctness.[4][5][6] This guide provides an in-depth comparison of the essential analytical techniques required to validate products derived from this compound, offering insights into the causality behind methodological choices and providing actionable protocols for researchers in the field.

A Multi-Modal Strategy for Comprehensive Validation

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust validation strategy relies on the synergistic use of multiple orthogonal methods. Each technique interrogates a different molecular property, and together, they provide a self-validating system that ensures the final product meets the stringent quality attributes required for drug development. The overall workflow is designed to confirm structure, assess purity, verify molecular weight, and determine elemental composition.

Validation_Workflow cluster_0 Primary Synthesis Output cluster_1 Core Validation Loop Crude_Product Crude Reaction Product NMR_Analysis NMR Spectroscopy (Identity & Structure) Crude_Product->NMR_Analysis Initial Check HPLC_Purity HPLC/UPLC (Purity & Quantification) NMR_Analysis->HPLC_Purity Structure Confirmed MS_Confirmation Mass Spectrometry (Molecular Weight) HPLC_Purity->MS_Confirmation Purity >95% Elemental_Analysis Elemental Analysis (Composition) MS_Confirmation->Elemental_Analysis MW Confirmed Final_Report Validated Compound (Certificate of Analysis) Elemental_Analysis->Final_Report Composition Confirmed

Caption: A multi-modal workflow for the comprehensive validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful technique for the unambiguous determination of molecular structure. For products derived from this compound, a suite of NMR experiments is essential.

  • Why it's the first step: NMR provides a detailed atomic-level map of the molecule, confirming that the desired chemical transformation has occurred and that the connectivity of the atoms is correct. It is the definitive method for structural identity.

Key Nuclei and Their Roles:

  • ¹H NMR: Confirms the presence of the t-butyl group (a sharp singlet around 1.0-1.5 ppm) and the methylene bridge protons. The integration of these signals relative to other protons in the molecule provides crucial stoichiometric information.

  • ¹³C NMR: Provides information on the carbon skeleton. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation, but its presence is a key indicator.[7][8]

  • ¹⁹F NMR: This is particularly informative for trifluoroborate salts. A characteristic signal, often a quartet due to coupling with the ¹¹B nucleus, will appear in the range of -129 to -141 ppm.[7][9] The presence and pattern of this signal are direct evidence of the trifluoroborate moiety's integrity.

  • ¹¹B NMR: While less common in routine analysis, ¹¹B NMR can provide direct evidence of the boron environment. For trifluoroborates, a quartet is typically observed, confirming the B-F₃ structure.[7][10]

Expert Insight: The observation of coupling between ¹¹B and ¹⁹F is a definitive characteristic of the trifluoroborate group.[7][8] Changes in the chemical shifts of aromatic or aliphatic protons adjacent to the newly installed aminomethyltrifluoroborate group, compared to the starting material, provide strong evidence for the success of the cross-coupling reaction.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Once the structure is confirmed by NMR, the next critical step is to determine the purity of the compound. HPLC is the method of choice for separating the target compound from unreacted starting materials, by-products, and other impurities.

  • Why it's essential: Purity is a critical quality attribute, especially in drug development. HPLC provides a quantitative measure of the analyte as a percentage of the total detected components. Method validation according to ICH Q2(R1) guidelines ensures the reliability of these measurements.[11][12][13]

Method Development Considerations:

  • Column Choice: A reversed-phase C18 column is typically the starting point for most small organic molecules.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is common. The buffer is crucial for maintaining a consistent ionization state of the basic amine, ensuring sharp, reproducible peaks.

  • Detection:

    • UV/Vis Diode Array Detector (DAD): Suitable if the molecule contains a chromophore. It provides spectral information that can help in peak identification and purity assessment.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors that are useful when the analyte lacks a strong chromophore.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a highly powerful technique, providing both purity data and mass confirmation simultaneously.[14]

Detailed Protocol: HPLC-UV Method for Purity Determination
  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound into a 2 mL HPLC vial.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water. Vortex to ensure complete dissolution.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Analysis:

    • Inject 5 µL of the sample.

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which is used to confirm the molecular weight of the synthesized product.

  • Why it's necessary: MS provides orthogonal confirmation of the compound's identity. While NMR defines the structure, MS confirms the elemental formula is correct by matching the observed mass to the theoretical calculated mass.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): This is the most common technique for this class of compounds. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ due to the basic nitrogen atom. For potassium salts, [M-K]⁻ in negative mode or adducts like [M+Na]⁺ might also be observed.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to within 5 ppm). This level of accuracy allows for the confident determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Elemental Analysis (EA): Verifying Bulk Composition

Elemental analysis by combustion provides the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample.

  • Why it's trustworthy: Unlike spectroscopic methods that analyze molecular properties, EA provides a fundamental measure of the bulk elemental composition of the sample.[15][16] It serves as a final, crucial check on purity and confirms that the empirical formula is consistent with the proposed structure. For most publications and regulatory filings, the experimentally determined values must be within ±0.4% of the theoretical values.[17]

Challenges and Considerations:

  • Sample Purity: Elemental analysis is highly sensitive to impurities. The sample must be thoroughly dried to remove residual solvents, which can significantly skew the results.

  • Boron Analysis: Standard CHN analyzers do not measure boron. If boron content analysis is required, it must be performed using specialized techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Comparative Analysis of Validation Techniques

Technique Primary Purpose Strengths Limitations Relevance to Borate Products
NMR Spectroscopy Structural Elucidation & Identity- Unambiguous structure determination- Provides stoichiometric information- Relatively low sensitivity- Can be complex to interpret for mixturesEssential. ¹H, ¹³C, and ¹⁹F NMR are required to confirm the structure and the presence of the trifluoroborate group.[7][8]
HPLC/UPLC Purity Assessment & Quantification- High resolution and sensitivity- Quantitative and reproducible- Requires a chromophore for UV detection (unless using universal detectors)- Method development can be time-consumingMandatory. The primary method to establish the purity profile and quantify the final product.[18][19]
Mass Spectrometry (MS) Molecular Weight Confirmation- High sensitivity- HRMS provides elemental formula- Does not provide structural isomer information- Ionization can be challenging for some moleculesEssential. Orthogonally confirms identity by matching the molecular weight.[14][20]
Elemental Analysis Elemental Composition & Purity- Confirms bulk purity and empirical formula- A long-standing, trusted method- Requires high sample purity- Destructive technique- Standard methods don't measure BoronHighly Recommended. Provides the ultimate confirmation of the elemental formula.[15][21]

Conclusion: An Integrated Approach to Ensuring Quality

The validation of products derived from this compound demands a rigorous, multi-faceted analytical approach. Relying on a single technique is insufficient for the standards required in modern drug discovery and development. By integrating the structural insights from NMR, the quantitative purity data from HPLC, the molecular weight confirmation from MS, and the compositional verification from elemental analysis, researchers can build a comprehensive and defensible data package. This integrated strategy, grounded in the principles of scientific integrity and guided by established validation standards like ICH Q2(R1), ensures that the synthesized molecules are of the highest quality, providing a solid foundation for subsequent biological evaluation and development.[11][22]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. [Link]

  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

  • (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]

  • 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. ResearchGate. [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. MDPI. [Link]

  • An International Study Evaluating Elemental Analysis. PubMed Central. [Link]

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. PubMed Central. [Link]

  • Analytical Methods. OPUS at UTS. [Link]

  • CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. [Link]

  • (PDF) Progress in the medical chemistry of organoboron compounds. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • What are the current challenges with the application of boron clusters to drug design? Taylor & Francis Online. [Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. PubMed Central. [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]

  • Elemental Analysis of Materials. HORIBA. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

  • (PDF) Simplified method for derivatization of extractable glyphosate and aminomethylphosphonic acid and their determination by high performance liquid chromatography. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Analytical Method Development and Validation for Assay of Fimasartan Potassium Trihydrate and Chlorthalidone in Tablet Dosage Form by Using RP-HPLC. IRJPMS. [Link]

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A Comparative Guide to the Catalytic Performance of Aminomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of the aminomethyl moiety is a critical step in the synthesis of a vast array of bioactive molecules. Traditional methods for aminomethylation often suffer from limitations such as harsh reaction conditions, the use of toxic reagents, and a narrow substrate scope. In recent years, potassium aminomethyltrifluoroborates have emerged as highly effective, stable, and versatile reagents for the introduction of aminomethyl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

This guide provides an in-depth comparative analysis of the performance of different classes of aminomethyltrifluoroborates in catalysis. We will delve into the synthesis and application of N,N-dialkylaminomethyltrifluoroborates, Boc-protected aminomethyltrifluoroborates, and amidomethyltrifluoroborates, offering a critical evaluation of their respective strengths and weaknesses. Supported by experimental data from peer-reviewed literature, this guide aims to equip you with the knowledge to select the optimal aminomethyltrifluoroborate and reaction conditions for your specific synthetic challenge.

The Advantage of Aminomethyltrifluoroborates in Catalysis

Potassium organotrifluoroborates offer significant advantages over other organoboron reagents like boronic acids. They are typically air- and moisture-stable crystalline solids, making them easy to handle and store indefinitely on the benchtop.[1][2] Unlike boronic acids, which can form dehydrative dimers and trimers, organotrifluoroborates exist as well-defined monomers.[1] This stability and defined stoichiometry contribute to more reproducible and reliable reaction outcomes.

In the context of aminomethylation, the use of aminomethyltrifluoroborates in Suzuki-Miyaura cross-coupling provides a powerful alternative to traditional methods such as the Stille reaction, which relies on toxic organotin reagents.[1] The palladium-catalyzed coupling of an aminomethyltrifluoroborate with an aryl or heteroaryl electrophile allows for the formation of a carbon-carbon bond, a complementary strategy to the more common carbon-nitrogen bond-forming approaches like reductive amination or alkylation of amines.[1]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The utility of different aminomethyltrifluoroborates is best illustrated by comparing their performance in the widely used Suzuki-Miyaura cross-coupling reaction. The choice of the aminomethyltrifluoroborate—be it a tertiary, a protected primary or secondary, or an amido derivative—is dictated by the desired final product and the compatibility with other functional groups in the starting materials.

N,N-Dialkylaminomethyltrifluoroborates: Direct Introduction of Tertiary Amines

Potassium N,N-dialkylaminomethyltrifluoroborates are excellent reagents for the direct installation of a tertiary aminomethyl group. A variety of these reagents can be synthesized in good to excellent yields from potassium bromomethyltrifluoroborate and the corresponding secondary amine.[1]

These reagents have been shown to couple efficiently with a broad range of electron-rich and electron-poor aryl bromides and chlorides.[1] The choice of ligand and solvent system is crucial for achieving high yields. For instance, the use of sterically hindered biaryl phosphine ligands like XPhos has proven to be highly effective.[1]

Table 1: Comparative Performance of N,N-Dialkylaminomethyltrifluoroborates in Suzuki-Miyaura Coupling with Aryl Halides

AminomethyltrifluoroborateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Potassium N-(trifluoroboratomethyl)piperidine4-Bromobenzonitrile3 mol % Pd(OAc)₂, 6 mol % XPhosCs₂CO₃THF/H₂O (10:1)8022-2483[1]
Potassium N-(trifluoroboratomethyl)piperidine4-Chlorobenzonitrile3 mol % Pd(OAc)₂, 6 mol % XPhosCs₂CO₃CPME/H₂O (10:1)9512-1885[1]
Potassium N-(trifluoroboratomethyl)morpholine4-Bromoacetophenone3 mol % Pd(OAc)₂, 6 mol % XPhosCs₂CO₃CPME/H₂O (10:1)9512-1892[1]
Potassium N-benzyl-N-methylaminomethyltrifluoroborate4-Bromobenzonitrile3 mol % Pd(OAc)₂, 6 mol % XPhosCs₂CO₃CPME/H₂O (10:1)9512-1888[1]

CPME = Cyclopentyl methyl ether

The data in Table 1 demonstrates the high efficiency of N,N-dialkylaminomethyltrifluoroborates in coupling with both aryl bromides and the more challenging aryl chlorides. The ability to use more readily available and less expensive aryl chlorides is a significant advantage of this methodology.[1]

Boc-Protected Aminomethyltrifluoroborates: Access to Primary and Secondary Amines

For the synthesis of primary and secondary aminomethylated arenes, Boc-protected aminomethyltrifluoroborates are the reagents of choice. The Boc (tert-butoxycarbonyl) protecting group is stable under the cross-coupling conditions and can be readily removed under acidic conditions post-coupling.

Potassium Boc-protected aminomethyltrifluoroborate , a primary aminomethyl equivalent, can be synthesized in a one-pot process and is an air-stable solid.[2] It undergoes successful Suzuki-Miyaura cross-coupling with a wide variety of aryl and heteroaryl chlorides in good to excellent yields.[2]

Table 2: Performance of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Chlorides

| Aryl/Hetaryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorobenzonitrile | 5 mol % Pd(OAc)₂, 10 mol % SPhos | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 95 |[2] | | 4-Chloroanisole | 5 mol % Pd(OAc)₂, 10 mol % XPhos | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 85 |[2] | | 2-Chlorothiophene | 5 mol % Pd(OAc)₂, 10 mol % SPhos | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 82 |[2] | | 3-Chloropyridine | 5 mol % Pd(OAc)₂, 10 mol % SPhos | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 22 | 78 |[2] |

This method tolerates a wide range of functional groups, including nitriles, aldehydes, ketones, and esters, which might not be compatible with alternative methods like nitrile reduction.[2]

Similarly, potassium Boc-protected secondary aminomethyltrifluoroborates provide access to secondary aminomethylated arenes. These are typically prepared in a two-step process. Their coupling with aryl and heteroaryl chlorides also proceeds in good to excellent yields.

Amidomethyltrifluoroborates: Introducing the Amidomethyl Moiety

Amidomethylarenes are important substructures in many biologically active compounds. Potassium amidomethyltrifluoroborates, which can be synthesized in a one-pot fashion, are effective reagents for the introduction of the amidomethyl group via Suzuki-Miyaura cross-coupling with aryl and heteroaryl chlorides.[3]

Table 3: Performance of Potassium N-Benzoylaminomethyltrifluoroborate with Aryl Chlorides

Aryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloroanisole2.5 mol % Pd(OAc)₂, 5 mol % XPhosCs₂CO₃CPME/H₂O (10:1)85695[3]
4-Chlorobenzonitrile2.5 mol % Pd(OAc)₂, 5 mol % XPhosCs₂CO₃CPME/H₂O (10:1)85692[3]
1-Chloro-4-nitrobenzene2.5 mol % Pd(OAc)₂, 5 mol % XPhosCs₂CO₃CPME/H₂O (10:1)85688[3]

The successful coupling of amidomethyltrifluoroborates demonstrates the broad applicability of this class of reagents in constructing complex molecular architectures.

Experimental Protocols

To ensure the reproducibility of the results presented, detailed experimental protocols for the synthesis of a representative aminomethyltrifluoroborate and a typical Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Potassium N-(trifluoroboratomethyl)piperidine

This procedure is adapted from the literature and provides a general method for the synthesis of N,N-dialkylaminomethyltrifluoroborates.[1]

Experimental Workflow:

Synthesis reagents Potassium Bromomethyltrifluoroborate + Piperidine reaction THF, 80 °C reagents->reaction workup 1. Concentrate 2. Dissolve in Acetone 3. Filter 4. Precipitate with Et₂O reaction->workup product Potassium N-(trifluoroboratomethyl)piperidine workup->product

Caption: Synthesis of Potassium N-(trifluoroboratomethyl)piperidine.

Step-by-Step Protocol:

  • To a solution of piperidine (1.05 equivalents) in anhydrous tetrahydrofuran (THF), add potassium bromomethyltrifluoroborate (1.0 equivalent).

  • Heat the reaction mixture at 80 °C and monitor the reaction progress by ¹⁹F NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in hot acetone and filter through a pad of Celite to remove the insoluble potassium bromide.

  • Concentrate the filtrate until a minimal amount of acetone remains.

  • Add diethyl ether dropwise to precipitate the product.

  • Collect the white solid by filtration and dry under vacuum to afford the pure potassium N-(trifluoroboratomethyl)piperidine.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the palladium-catalyzed cross-coupling of an aminomethyltrifluoroborate with an aryl chloride.[1][2][3]

Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-CH2NR2(L_n) Ar-Pd(II)-CH2NR2(L_n) (Transmetalation) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-CH2NR2(L_n) K[F₃BCH₂NR₂] Base Ar-Pd(II)-CH2NR2(L_n)->Pd(0)L_n Reductive Elimination Ar-CH2NR2 Ar-CH2NR2 (Product) Ar-Pd(II)-CH2NR2(L_n)->Ar-CH2NR2 ArX Ar-X K[F3BCH2NR2] K[F₃BCH₂NR₂] Base Base

Sources

A Comparative Guide to the Cost-Effectiveness of Potassium (t-butylaminomethyl)trifluoroborate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of reagents is a critical determinant of efficiency, cost, and overall success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the selection of the organoboron nucleophile is paramount. This guide provides an in-depth, objective comparison of Potassium (t-butylaminomethyl)trifluoroborate and its traditional boronic acid/ester counterparts, offering a cost-effectiveness analysis supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Stability Advantage: Trifluoroborates vs. Boronic Acids

At the heart of the comparison between potassium organotrifluoroborates and boronic acids lies the fundamental difference in their stability. Potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts remarkable stability.[1][2][3] Unlike many boronic acids, which are prone to protodeboronation and dehydration to form cyclic boroxines, organotrifluoroborates are typically crystalline, free-flowing solids with a long shelf-life.[1][3] This enhanced stability simplifies handling, storage, and stoichiometry calculations in reactions, contributing to more reproducible outcomes.[4]

The robust nature of the trifluoroborate moiety allows it to act as a protecting group for the boronic acid, with the active species being released under the reaction conditions.[1] This inherent stability is particularly advantageous when working with complex molecules bearing sensitive functional groups.

Cost-Effectiveness Analysis: A Tale of Two Reagents

A direct cost comparison is essential for any practical laboratory application. While market prices fluctuate, a snapshot analysis reveals the economic considerations of choosing between this compound and a suitable boronic acid alternative. Due to the limited commercial availability of t-butylaminomethyl boronic acid, this analysis utilizes the closely related and widely used 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid pinacol ester as a benchmark for comparison.

ReagentSupplier ExamplePrice (USD)QuantityMolecular Weight ( g/mol )Price per Mole (USD/mol)
This compoundChemShuttle250.001 g193.0648,265
4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid pinacol esterFisher Scientific225.291 g333.2475,069

Analysis:

Based on this representative pricing, this compound presents a lower cost per mole compared to its protected boronic acid pinacol ester analogue. This initial cost advantage, coupled with the potential for higher yields and reduced waste due to its stability, suggests a favorable cost-effectiveness profile for the trifluoroborate salt in large-scale synthesis. However, it is crucial to consider that the choice of coupling partner and optimization of reaction conditions can significantly impact the overall cost of a synthetic step.

Performance in Suzuki-Miyaura Coupling: An Experimental Perspective

General Experimental Protocol for Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates

This protocol is adapted from literature procedures for the coupling of potassium alkyltrifluoroborates with aryl chlorides.[1]

Reaction Setup:

A mixture of the aryl chloride (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 3.0 mmol) in a suitable solvent system (e.g., toluene/water 10:1, 5 mL) is subjected to heating under an inert atmosphere.

Workflow Diagram:

G reagents Combine Aryl Halide, Trifluoroborate, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product G reagents Combine Aryl Halide, Boronic Ester, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Typical workflow for Suzuki-Miyaura coupling with a boronic ester.

Expected Outcome:

This reaction is also expected to provide the desired product in good yields. However, the handling of the boronic acid ester may require more stringent anhydrous conditions to prevent potential decomposition and ensure consistent results.

The Suzuki-Miyaura Catalytic Cycle

The underlying mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

G pd0 Pd(0)L_n pd_oad R-Pd(II)-X L_n pd0->pd_oad Oxidative Addition (R-X) pd_trans R-Pd(II)-R' L_n pd_oad->pd_trans Transmetalation (R'-BY_2 + Base) pd_trans->pd0 Reductive Elimination product R-R' pd_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex. This is followed by transmetalation with the organoboron species (R'-BY₂) in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond (R-R') and regenerates the active Pd(0) catalyst.

Conclusion: A Superior Reagent for Modern Synthesis

This compound emerges as a highly attractive reagent for Suzuki-Miyaura cross-coupling reactions, offering a compelling combination of stability, reactivity, and cost-effectiveness. Its superior handling characteristics compared to traditional boronic acids and esters translate to more reliable and reproducible synthetic outcomes, a critical factor in the high-stakes environment of drug discovery and development. While the initial investment per gram may be a consideration, the lower cost per mole and the potential for higher, more consistent yields position it as a cost-effective choice for the synthesis of complex molecules. The adoption of organotrifluoroborates like this compound represents a significant step towards more efficient and robust synthetic methodologies.

References

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  • BLDpharm. (2022).
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  • Organ, M. G., et al. (2025). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters, 16(6).
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The Stability Benchmark: A Comparative Analysis of Trifluoroborates Versus Other Organoboron Reagents

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of carbon-carbon bond formation, organoboron reagents are indispensable tools. The choice of the boron species—be it a boronic acid, a boronate ester, or a trifluoroborate salt—can significantly impact reaction efficiency, reproducibility, and the overall synthetic strategy. This guide provides an in-depth technical comparison of the stability of potassium organotrifluoroborates against other commonly used organoboron reagents, offering field-proven insights and experimental data to inform your selection process.

The Organoboron Stability Spectrum: A Fundamental Overview

The utility of organoboron compounds in powerful transformations like the Suzuki-Miyaura cross-coupling is undeniable. However, their benchtop stability is a critical parameter that dictates their practicality in a laboratory setting. The primary modes of decomposition for these reagents include protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[1][2] The inherent structural differences between classes of organoboron reagents lead to a wide spectrum of stability.

At one end of this spectrum lie the often temperamental boronic acids (R-B(OH)₂) . Their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines, can complicate stoichiometry.[3][4] Many are also susceptible to decomposition, especially heteroarylboronic acids, which can be prone to protodeboronation, leading to inconsistent yields and the need for stringent storage conditions.[1] Alkylboronic acids are also known for their instability.[2] Benzylic and allylic boronic acids are particularly unstable and are often isolated as their more stable ester derivatives.[5]

Boronic esters , such as the commonly used pinacol esters (R-Bpin) , offer a significant improvement in stability over boronic acids.[4][6] The protection of the hydroxyl groups mitigates the formation of boroxines. However, they are not without their own stability concerns, being susceptible to hydrolysis, especially during chromatographic purification on silica gel.[4][6] While more stable variants like MIDA (N-methyliminodiacetic acid) boronates exist and offer enhanced stability due to the tetracoordinate boron center, they still require specific conditions for deprotection to release the active boronic acid.[7][8]

At the pinnacle of this stability hierarchy are the potassium organotrifluoroborates (R-BF₃K) . These crystalline, free-flowing solids are remarkably stable to both air and moisture.[3][9][10] This exceptional stability stems from the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms, making them significantly less prone to protodeboronation compared to their boronic acid or ester counterparts.[3]

Diagram 1: Structural Comparison of Common Organoboron Reagents

Caption: Structural representations of common organoboron reagents.

Experimental Showdown: Stability Under Scrutiny

The theoretical advantages in stability of trifluoroborates translate into tangible benefits in experimental settings. Numerous studies have highlighted their superior performance, particularly in terms of storage, handling, and stability during reactions and purification.

Benchtop and Storage Stability

A defining feature of potassium organotrifluoroborates is their long-term stability at room temperature.[11] Most are indefinitely stable to air and moisture, a stark contrast to many boronic acids which can decompose even when stored at low temperatures.[9][12][13] This robustness simplifies handling and storage, eliminating the need for specialized inert atmosphere techniques for many applications.[3] For instance, while many heteroaryl-, alkyl-, and alkenylboronic acids decompose readily, their corresponding potassium organotrifluoroborates can be stored indefinitely without significant degradation.[13]

Hydrolytic Stability

The term "stability" in the context of organoboron reagents is often synonymous with their resistance to hydrolysis. Boronic esters, while more stable than boronic acids, are prone to rapid hydrolysis.[6] Trifluoroborates, on the other hand, exhibit a more complex and controllable hydrolysis profile.

The hydrolysis of organotrifluoroborates to their corresponding boronic acids is a crucial step for their participation in reactions like the Suzuki-Miyaura coupling.[14][15] However, this hydrolysis is often slow and can be influenced by various factors, including pH and the presence of Lewis acids.[11][14] This "slow-release" of the active boronic acid can be advantageous, as it minimizes side reactions such as homocoupling and protodeboronation that can occur when high concentrations of boronic acid are present.[14][16]

Interestingly, the rate of hydrolysis of organotrifluoroborates can be modulated. For example, the presence of silica gel or even the glass surface of the reaction vessel can accelerate hydrolysis by sequestering fluoride ions.[13][14] This provides a degree of control over the release of the active boronic acid that is not as readily achievable with other organoboron reagents.

Table 1: Qualitative Comparison of Organoboron Reagent Stability

Reagent ClassAir StabilityMoisture StabilityChromatographic Stability (Silica Gel)Propensity for Protodeboronation
Boronic Acids Low to Moderate[4]Low[4]Generally Low (decomposition)[4]High[1]
Pinacol Esters Moderate[6]Moderate (hydrolysis)[6]Moderate (some hydrolysis)[4]Moderate[3]
MIDA Boronates High[7]High[7]High[4]Low[7]
Trifluoroborates High[3][9]High[3][9]High[3]Low[3]

The "Why": Unpacking the Chemical Basis of Stability

The enhanced stability of trifluoroborates can be attributed to several key structural and electronic factors.

  • Tetracoordinate Boron: The boron atom in a trifluoroborate salt is tetracoordinate and sp³-hybridized, forming a stable "ate" complex.[3][7] This is in contrast to the trivalent, sp²-hybridized boron in boronic acids and esters, which possess a vacant p-orbital, making them more susceptible to nucleophilic attack and subsequent decomposition.[11]

  • Strong Boron-Fluorine Bonds: The three strong, electron-withdrawing boron-fluorine bonds significantly decrease the Lewis acidity of the boron center, rendering it less susceptible to attack by water or other nucleophiles.[15]

  • Crystalline Nature: Potassium organotrifluoroborates are typically crystalline solids, which contributes to their overall stability and ease of handling compared to the often amorphous or oily nature of some boronic acids and esters.[3][11]

Diagram 2: The Stability Hierarchy of Organoboron Reagents

G cluster_0 Increasing Stability Boronic_Acid Boronic Acids Pinacol_Ester Pinacol Esters Boronic_Acid->Pinacol_Ester MIDA_Boronate MIDA Boronates Pinacol_Ester->MIDA_Boronate Trifluoroborate Trifluoroborates MIDA_Boronate->Trifluoroborate

Caption: A visual representation of the relative stability of common organoboron reagents.

Experimental Protocols: Assessing Organoboron Stability

For researchers wishing to perform their own comparative stability studies, the following general protocols can be adapted.

Protocol for Assessing Long-Term Benchtop Stability
  • Sample Preparation: Accurately weigh 10-20 mg of each organoboron reagent (boronic acid, pinacol ester, and trifluoroborate) into separate, labeled glass vials.

  • Storage: Leave the vials uncapped on a laboratory bench, exposed to ambient air and light.

  • Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), take a small sample from each vial.

  • Characterization: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a ¹H NMR and/or ¹⁹F NMR (for trifluoroborates) spectrum.

  • Evaluation: Compare the spectra over time to a reference spectrum of the fresh material. Look for the appearance of impurity peaks or a decrease in the integral of the characteristic peaks of the starting material, which would indicate decomposition.

Protocol for Assessing Hydrolytic Stability
  • Solution Preparation: Prepare a stock solution of each organoboron reagent in a suitable organic solvent (e.g., THF or dioxane).

  • Reaction Setup: In separate NMR tubes, combine a known concentration of the organoboron stock solution with a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).

  • Monitoring: Acquire NMR spectra at regular time intervals.

  • Quantification: By integrating the signals corresponding to the starting material and any hydrolysis products (e.g., the corresponding boronic acid), the rate of hydrolysis can be determined.

Conclusion: Trifluoroborates as a Superior Choice for Stability

For researchers and drug development professionals, the choice of organoboron reagent is a critical decision that can have far-reaching implications for the success of a synthetic campaign. While boronic acids and their esters have their place in the synthetic chemist's toolbox, potassium organotrifluoroborates offer a clear advantage in terms of stability.[1][3] Their remarkable resistance to air, moisture, and protodeboronation, coupled with their ease of handling and storage, makes them a superior choice for a wide range of applications, particularly in complex molecule synthesis where reliability and reproducibility are paramount. By understanding the relative stabilities of these reagents and the chemical principles that underpin them, scientists can make more informed decisions, leading to more efficient and robust synthetic routes.

References

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  • Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate2012 . [Link]

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A Researcher's Guide to the Spectroscopic Confirmation of Aminomethyltrifluoroborate Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Aminomethyltrifluoroborates and the Imperative for Rigorous Structural Validation

Potassium aminomethyltrifluoroborates have emerged as versatile and highly valuable reagents in modern organic synthesis. Their stability, ease of handling, and remarkable performance as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions have paved the way for the efficient synthesis of complex molecules bearing secondary aminomethyl substructures.[1] These building blocks are of significant interest to the pharmaceutical and agrochemical industries. However, the synthetic utility of these reagents is predicated on their structural integrity and purity. As we have seen in the literature, initial assumptions about the structure of these compounds were later refined, highlighting the critical need for a multi-faceted and rigorous approach to their characterization.[2]

This guide provides an in-depth comparison of the essential spectroscopic techniques required for the unambiguous structural confirmation of aminomethyltrifluoroborate products. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of analysis. This guide is intended for researchers, synthetic chemists, and drug development professionals who rely on the structural fidelity of these powerful reagents.

The Spectroscopic Toolkit: A Synergistic Approach to Confirmation

No single spectroscopic technique can provide a complete structural picture. Instead, we rely on the convergence of data from multiple, complementary methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides the skeletal framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the overall molecular weight and elemental composition. The synergy between these techniques allows for a robust and definitive structural assignment.

G cluster_0 Workflow for Structural Confirmation cluster_1 Spectroscopic Analysis Synthesis Synthesized Product (Crude Ammoniomethyltrifluoroborate) Purification Purification & Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Proposed Proposed Structure: [R¹R²NCH₂BF₃]⁻K⁺ Confirmed Confirmed Structure Proposed->Confirmed Data Convergence NMR->Proposed IR->Proposed MS->Proposed

Caption: Workflow for the structural confirmation of aminomethyltrifluoroborates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For aminomethyltrifluoroborates, a suite of 1D NMR experiments is essential, each probing a different nucleus to piece together the final structural puzzle.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial overview of the proton framework. The key resonance to identify is the methylene bridge (-CH₂-) situated between the nitrogen and the boron-bearing carbon.

  • -CH₂- Protons: These protons typically appear as a singlet in the range of δ 2.5-3.0 ppm . The chemical shift is influenced by the adjacent electropositive nitrogen and the trifluoroborate moiety. Its integration value should correspond to two protons.

  • Amine Substituent Protons: The protons on the R¹ and R² groups of the amine will appear in their expected regions, providing confirmation of the amine precursor used in the synthesis. For example, the protons of a diethylamino group would present as a characteristic quartet and triplet pattern.[2]

¹⁹F NMR: The Definitive Signature of the Trifluoroborate

Given that ¹⁹F has 100% natural abundance and is a spin ½ nucleus, ¹⁹F NMR is a highly sensitive and indispensable tool for confirming the presence and integrity of the -BF₃ group.[3]

  • Chemical Shift (δ): Potassium organotrifluoroborates display a characteristic resonance in the range of δ -135 to -141 ppm (referenced to external CFCl₃).[4][5] This narrow range is highly diagnostic for the [R-BF₃]⁻ species.

  • Coupling to Boron: Boron has two NMR-active isotopes, ¹¹B (80.4% abundance, I=3/2) and ¹⁰B (19.6% abundance, I=3).[6][7] Coupling between ¹⁹F and ¹¹B (¹JF-B) can often be observed, resulting in a quartet. However, the quadrupolar nature of the boron nucleus can lead to rapid relaxation, which may broaden the fluorine signal and obscure this coupling.[4] The observation of a sharp singlet is also common and not indicative of a structural problem.

¹¹B NMR: A Direct Look at the Boron Core

This experiment directly probes the boron atom at the heart of the trifluoroborate. While technically more challenging due to the quadrupolar nature of boron, it provides invaluable confirmation.[8]

  • Chemical Shift (δ): Tetravalent boron compounds, such as organotrifluoroborates, typically resonate in the upfield region of the spectrum. For aminomethyltrifluoroborates, a broad signal is expected between δ 3.0 to 6.0 ppm (referenced to BF₃·OEt₂).[5][6]

  • Coupling to Fluorine: In well-resolved spectra, the ¹¹B signal should appear as a 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms (¹JB-F ≈ 45-55 Hz).[4][9]

  • Experimental Causality: Standard ¹¹B NMR acquisition can result in broad, poorly resolved signals due to quadrupolar relaxation. To overcome this, employing a modified pulse sequence (e.g., with a shorter delay and a second 180° pulse) or using less viscous solvents can significantly improve resolution, making the observation of the B-F coupling more likely.[4] Using quartz NMR tubes is also recommended to avoid the broad background signal from borosilicate glass tubes.[5][8]

¹³C NMR: Identifying the Key Carbon-Boron Linkage

The ¹³C NMR spectrum confirms the carbon skeleton, with one signal being of paramount importance.

  • C-B Resonance: The carbon atom directly attached to the boron (-CH₂-BF₃) is a key diagnostic signal. Due to coupling with the quadrupolar boron nucleus and the three fluorine atoms, this signal is often broad and can sometimes be difficult to observe.[9] Its chemical shift is typically found in the range of δ 25-35 ppm .

  • C-F Coupling: While direct ¹JC-B coupling is often not resolved, coupling to the fluorine atoms (¹JC-F) can split the signal into a quartet. However, the combination of broadening from boron and splitting from fluorine can sometimes make this signal appear as a low, broad multiplet that can be easily mistaken for noise.[10] Awareness of this possibility is crucial for correct spectral interpretation.

Sources

A Comparative Guide to Aminomethylating Reagents in Cross-Coupling Reactions: Alternatives to Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of aminomethyl groups is a cornerstone of modern medicinal chemistry, as this moiety is prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful method for forging the necessary carbon-carbon bonds to install these groups, offering a complementary approach to traditional C-N bond-forming strategies like reductive amination or amine alkylation.[1][2] Potassium (t-butylaminomethyl)trifluoroborate has been a notable reagent in this space, valued for its stability and utility.

This guide provides an in-depth comparison of this compound with key alternative reagents. We will dissect their performance, stability, and substrate scope, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific synthetic challenges, balancing reactivity with practical handling and safety considerations.

The Benchmark: Potassium Aminomethyltrifluoroborates

Potassium organotrifluoroborate salts (R-BF₃K) have gained significant traction as robust surrogates for the more traditional boronic acids in Suzuki-Miyaura cross-coupling.[3][4] Their primary advantage lies in their exceptional stability. Unlike many boronic acids, which are susceptible to protodeboronation and dehydration into boroxine anhydrides, organotrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage without degradation.[5][6][7]

The tetracoordinate nature of the boron atom in trifluoroborates masks the inherent reactivity of the C-B bond, effectively serving as a "protected" form of the corresponding boronic acid.[8] This stability allows for compatibility with a wider range of reaction conditions and functional groups prior to the desired cross-coupling event.[9][10] The active boronic acid is believed to be slowly generated in situ under the aqueous basic conditions of the coupling reaction.[11] Specifically, N,N-dialkylaminomethyltrifluoroborates, such as the t-butylamino variant, provide a reliable method for introducing tertiary amine functionalities onto aryl and heteroaryl scaffolds.[12][13]

Alternative Reagents: A Comparative Analysis

The choice of a nucleophilic coupling partner is dictated by a trade-off between stability, reactivity, scope, and safety. While this compound is a strong contender, several alternatives offer distinct advantages in specific contexts.

Boronic Acids and Esters

Boronic acids are the traditional and most widely used organoboron reagents in Suzuki-Miyaura coupling.[14][15] Boronate esters, such as the pinacol esters, are often used as more stable, isolable intermediates.

  • Advantages:

    • High Reactivity: Boronic acids are generally more reactive than trifluoroborates, which can lead to shorter reaction times or lower catalyst loadings in some cases.[16]

    • Wide Availability: A vast library of boronic acids and esters is commercially available, representing immense structural diversity.

  • Disadvantages:

    • Instability: This is the most significant drawback. Many boronic acids, particularly those containing heteroaryl or vinyl groups, are prone to decomposition upon storage.[17] They can also be challenging to purify and may have uncertain stoichiometry due to the presence of boroxine impurities.[5][6]

    • Stoichiometry Issues: Due to potential decomposition and boroxine formation, a significant excess (often 1.5-2 equivalents) of the boronic acid is frequently required to ensure complete consumption of the electrophile.[13]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are a revolutionary class of "caged" boronic acid surrogates that provide a general solution to the instability of many boronic acids.[17][18] The MIDA ligand forms a stable, tetracoordinate boron "ate" complex that is remarkably robust.

  • Advantages:

    • Exceptional Stability: MIDA boronates are indefinitely stable to the benchtop, compatible with chromatography, and unreactive under anhydrous cross-coupling conditions.[7][18] This makes them ideal for multi-step synthesis where the boron moiety must endure various reaction conditions.

    • Slow Release Mechanism: Under mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed to release the free boronic acid, which is then consumed in the catalytic cycle.[18] This slow release maintains a low steady-state concentration of the (potentially unstable) boronic acid, preventing its decomposition while enabling efficient coupling.

    • Iterative Coupling: Their stability under anhydrous conditions allows for sequential, iterative cross-coupling reactions in a single pot, a feat not possible with other organoboron reagents.[18]

  • Disadvantages:

    • Atom Economy: The MIDA ligand has a higher molecular weight than the trifluoroborate or boronic acid functional groups, which can be a consideration for large-scale synthesis.

    • Slower Reactions: The slow-release mechanism can sometimes necessitate longer reaction times compared to using a highly reactive boronic acid directly.

Organostannanes (Stille Coupling Reagents)

Before the dominance of the Suzuki-Miyaura reaction, the Stille coupling, which utilizes organotin reagents, was a premier method for C-C bond formation. For aminomethylation, an aminomethylstannane would be the analogous reagent.

  • Advantages:

    • High Functional Group Tolerance: Organostannanes are celebrated for their stability and tolerance of a wide array of functional groups, often requiring neutral or milder reaction conditions.[19]

    • No Base Required: The transmetalation step in the Stille coupling does not typically require a base, which can be advantageous when working with base-sensitive substrates.

  • Disadvantages:

    • Toxicity: This is the most critical drawback. Organotin compounds and their byproducts are highly toxic, posing significant health risks and creating hazardous waste that is difficult to remove.[12] This toxicity severely limits their application in pharmaceutical and drug development settings.

    • Purification Challenges: The removal of tin byproducts from the reaction mixture can be challenging, often requiring specific workup procedures.[12]

Performance Comparison: A Data-Driven Overview

The choice between these reagents often depends on the specific electrophile and the desired functional group tolerance. The following table summarizes typical performance characteristics for the coupling of an aminomethyl nucleophile with various aryl halides.

Reagent ClassStability / HandlingTypical ElectrophileKey AdvantagesMajor LimitationsToxicity
Potassium Aminomethyltrifluoroborate Excellent; air- and moisture-stable solids.[5]Aryl/Hetaryl Chlorides & Bromides[1][13]Easy to handle, good stoichiometry, robust.[3]Can be less reactive than boronic acids.Low
Aminomethyl Boronic Acid/Ester Poor to Moderate; prone to decomposition.[17]Aryl/Hetaryl Bromides & IodidesHigh reactivity, broad commercial availability.Instability, requires excess reagent.[13]Low
Aminomethyl MIDA Boronate Exceptional; indefinitely stable, chromatography-compatible.[18]Aryl/Hetaryl Chlorides & Bromides[17]Enables use of unstable boronics, iterative coupling.Higher MW, potentially slower reactions.Low
Aminomethylstannane (Stille) Good; generally stable.Aryl/Hetaryl Bromides, Iodides, TriflatesTolerates most functional groups, no base needed.Highly toxic reagent and byproducts.[12]High

Visualizing the Reagents and Workflow

To better understand the practical application and relationships between these reagents, the following diagrams illustrate a typical workflow, the structural differences, and a decision-making process.

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_output Output reagent Organoboron Reagent (Trifluoroborate, MIDA, etc.) reaction Reaction Mixture (Heated) reagent->reaction ephile Aryl/Hetaryl Halide (Ar-X) ephile->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction ligand Ligand (e.g., XPhos) ligand->reaction base Base (e.g., Cs₂CO₃) base->reaction solvent Solvent (e.g., CPME/H₂O) solvent->reaction product Coupled Product (Ar-CH₂NR₂) reaction->product Workup & Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Structural classes and key features of aminomethylating reagents.

DecisionTree start Start: Select Aminomethylation Reagent q1 Is reagent stability a primary concern for storage or multi-step synthesis? start->q1 q2 Is toxicity a critical issue (e.g., pharma)? q1->q2 No ans_mida Use MIDA Boronate q1->ans_mida Yes q3 Are you coupling with an unreactive electrophile (e.g., aryl chloride)? q2->q3 Yes ans_stannane Consider Organostannane (with extreme caution) q2->ans_stannane No ans_bf3k Use Trifluoroborate (BF₃K) q3->ans_bf3k Yes ans_boronic Use Boronic Acid (if fresh and reactive) q3->ans_boronic No

Caption: Decision tree for selecting the appropriate aminomethylating reagent.

Experimental Protocols

The following protocols are representative examples for the use of aminomethyltrifluoroborates and provide a framework for comparison with other reagents.

Protocol 1: Suzuki-Miyaura Coupling of Potassium N,N-Dialkylaminomethyltrifluoroborate with an Aryl Chloride

This protocol is adapted from methodologies developed for the coupling of aminomethyltrifluoroborates with challenging aryl chloride electrophiles.[1][13]

  • Objective: To synthesize 4-(Piperidin-1-ylmethyl)benzonitrile.

  • Reagents & Materials:

    • Potassium N-(trifluoroboratomethyl)piperidine

    • 4-chlorobenzonitrile

    • Palladium(II) acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Cesium carbonate (Cs₂CO₃)

    • Cyclopentyl methyl ether (CPME) and Water (H₂O)

    • Nitrogen or Argon source

    • Microwave vial (2-5 mL) with stir bar

  • Procedure:

    • To a 2-5 mL microwave vial equipped with a magnetic stirrer, add Pd(OAc)₂ (3 mol %), XPhos (6 mol %), potassium N-(trifluoroboratomethyl)piperidine (1.3 equivalents), and Cs₂CO₃ (3.0 equivalents).

    • Add the aryl chloride (1.0 equivalent, e.g., 4-chlorobenzonitrile).

    • Seal the vial with a cap lined with a disposable PTFE septum.

    • Evacuate the vial under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the solvent system, typically a 10:1 mixture of CPME:H₂O, via syringe to achieve a final concentration of ~0.25 M with respect to the limiting electrophile.[1]

    • Place the vial in a preheated oil bath or heating block at 85-95 °C.[1]

    • Stir the reaction mixture vigorously for the specified time (typically 6-24 hours), monitoring by TLC or LC-MS for completion.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired tertiary arylamine.

Causality Behind Experimental Choices:
  • Catalyst System (Pd(OAc)₂/XPhos): The combination of a simple palladium source and a sterically hindered, electron-rich phosphine ligand like XPhos is crucial for activating unreactive aryl chlorides.[4] The bulky ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step.[4]

  • Base (Cs₂CO₃): A strong, yet relatively non-nucleophilic, inorganic base is required. Cesium carbonate is highly effective in promoting the transmetalation step of the catalytic cycle for organotrifluoroborates.[1]

  • Solvent System (CPME/H₂O): The biphasic solvent system is essential. Water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid, while the organic solvent (CPME is a safer alternative to THF) solubilizes the organic components and catalyst.[1][2]

Conclusion and Future Outlook

This compound and its analogues are outstanding reagents for introducing aminomethyl groups via Suzuki-Miyaura cross-coupling, offering a superb balance of stability, reactivity, and low toxicity.[3][12] They have proven particularly effective for challenging couplings involving heteroaryl and electron-deficient aryl chlorides.[1]

However, no single reagent is a panacea for all synthetic challenges.

  • For applications demanding unparalleled stability and compatibility with a broad range of synthetic transformations, MIDA boronates are the superior choice, enabling complex, iterative syntheses that were previously unattainable.[17][18]

  • When raw reactivity and commercial diversity are paramount and the reagent can be used immediately after synthesis or purchase, traditional boronic acids remain a viable, albeit less robust, option.[16]

  • Organostannanes should be considered a last resort, reserved for specific cases where their unique reactivity profile is essential and all other methods have failed, and only when the stringent safety protocols required to handle their high toxicity can be rigorously implemented.[12][19]

The continued development of novel organoboron reagents and the catalyst systems that activate them will undoubtedly expand the synthetic chemist's toolkit. The choice presented herein—between stability, reactivity, and safety—is a microcosm of the strategic decisions that drive innovation in modern drug discovery and development.

References

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288–325. [5]

  • Dreher, S. D.; et al. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 2011 , 13 (21), 5740–5743. [1]

  • Li, W.; et al. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. Organic Letters, 2011 , 13 (9), 2290–2293. [20]

  • Molander, G. A.; et al. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 2010 , 12 (11), 2582–2585. [2]

  • Molander, G. A.; Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 2003 , 125 (37), 11148–11149. [9]

  • Molander, G. A.; Brown, A. R. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009 , 12 (6), 811-23. [8]

  • Molander, G. A.; Brown, A. R. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed, 2009 . [3]

  • Stefani, H. A.; et al. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate, 2010 . [11]

  • Molander, G. A.; et al. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 2012 , 14 (17), 4458–4461. [21][22]

  • BenchChem. A Comparative Guide to Organotin and Organoboron Reagents in Synthesis. BenchChem, 2025 . [19]

  • Molander, G. A.; et al. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 2007 , 9 (5), 801–804. [12]

  • Stefani, H. A.; et al. Recent Advances in Organotrifluoroborates Chemistry. ResearchGate, 2007 . [23]

  • Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh, 2008 . [24]

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Scilit, 2007 . [25]

  • Molander, G. A.; et al. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 2009 , 74 (13), 4814–4823. [13]

  • Molander, G. A.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009 , 74 (7), 2765–2770. [26]

  • Molander, G. A. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2009 , 48 (34), 6289-6292. [4]

  • Wang, Z.; et al. Comparison of reactivity of different boron reagents. ResearchGate, 2021 . [16]

  • Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009 , 131 (19), 6961–6963. [17]

  • Molander, G. A.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Scilit, 2002 . [27]

  • Molander, G. A.; et al. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 2011 , 13 (15), 4004–4007. [28]

  • Isaychev, D. A.; et al. A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. ResearchGate, 2020 . [29]

  • Miyaura, N.; Suzuki, A. Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. Pure and Applied Chemistry, 1999 . [14]

  • BenchChem. A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem, 2025 . [6]

  • Molander, G. A.; et al. ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. ResearchGate, 2011 . [30]

  • Miyaura, N.; Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 2002 , 653 (1-2), 54-57. [31]

  • Molander, G. A.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate, 2002 . [32]

  • Sigma-Aldrich. Boronic Acids & Derivatives. Sigma-Aldrich Website. [7]

  • Tokyo Chemical Industry. Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate. TCI Chemicals Website.

  • Sigma-Aldrich. MIDA Boronates. Sigma-Aldrich Website. [18]

  • Norio, M.; Akira, S. Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. ResearchGate, 2000 . [15]

  • Sigma-Aldrich. Potassium Trifluoroborate Salts. Sigma-Aldrich Website. [10]

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A Comparative Guide to Catalyst Performance for Suzuki-Miyaura Coupling with Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for robust and versatile methods for constructing carbon-carbon and carbon-nitrogen bonds is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a powerful tool for the synthesis of complex molecules, particularly in pharmaceutical and materials science.[1] The advent of potassium organotrifluoroborates has further revolutionized this methodology, providing air- and moisture-stable, crystalline solids that serve as excellent surrogates for boronic acids.[2][3][4][5][6] Among these, Potassium (t-butylaminomethyl)trifluoroborate has emerged as a valuable reagent for the introduction of the aminomethyl moiety, a common structural motif in biologically active compounds.[7][8][9]

This guide provides an in-depth evaluation of the performance of this compound with various transition metal catalysts, primarily focusing on palladium and nickel systems. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how catalyst selection profoundly impacts reaction efficiency, scope, and functional group tolerance, thereby enabling more informed decisions in synthetic planning.

The Reagent in Focus: this compound

This compound is a quaternary boron salt that offers significant advantages over its boronic acid counterpart. Its tetracoordinate nature masks the reactivity of the carbon-boron bond, rendering it stable to a variety of reaction conditions and allowing it to be carried through multiple synthetic steps.[3][6] The reagent is a white to almost-white crystalline powder, generally stable to air and moisture, which simplifies handling and storage.[2][4][10] The active boronic acid species is generated in situ under the basic conditions of the Suzuki-Miyaura reaction, ready for transmetalation.[2]

The Crucial Role of the Catalyst: A Mechanistic Overview

The success of a Suzuki-Miyaura coupling reaction hinges on the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of metal center and, critically, the associated ligands, dictates the efficiency of each step. Ligands modulate the steric and electronic properties of the metal, influencing its reactivity, stability, and substrate scope.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)Ln R-Pd(II)-X R-Pd(II)(L_n)-X Pd(0)L_n->R-Pd(II)-X Oxidative Addition Oxidative_Addition R-X (Aryl Halide) Oxidative_Addition->R-Pd(II)-X R-Pd(II)-R' R-Pd(II)(L_n)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation (Base) Transmetalation R'-B(OH)2 (from R'BF3K) Transmetalation->R-Pd(II)-R' R-Pd(II)-R'->Pd(0)L_n Reductive Elimination Product R-R' (Coupled Product) R-Pd(II)-R'->Product Reductive_Elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Palladium Catalysts: The Workhorse of Cross-Coupling

Palladium-based catalysts are the most extensively studied and widely employed systems for Suzuki-Miyaura reactions involving organotrifluoroborates. The choice of phosphine ligand is paramount for achieving high yields and broad substrate scope, particularly when dealing with less reactive aryl chlorides.

Experimental Protocol: A General Procedure for Catalyst Screening

The following protocol provides a standardized workflow for evaluating the performance of various palladium catalysts in the coupling of this compound with an aryl halide.

Experimental_Workflow start Start reagents Charge reaction vessel: - this compound - Aryl Halide - Palladium Precatalyst - Ligand - Base start->reagents purge Purge with Inert Gas (e.g., Argon) reagents->purge solvent Add Degassed Solvent System purge->solvent reaction Heat to Reaction Temperature (e.g., 80-95 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization and Yield Determination purification->analysis end End analysis->end

Caption: A typical experimental workflow for catalyst evaluation.

Detailed Steps:

  • Reaction Setup: To a sealable reaction tube, add this compound (1.05 - 1.1 equiv.), the aryl or heteroaryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: The tube is sealed and purged with an inert gas, such as argon, for several minutes. This is crucial as the active Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Degassed solvent (e.g., a mixture of toluene/H₂O or THF/H₂O) is added via syringe. The use of a biphasic system with water is common, as it aids in the dissolution of the base and the trifluoroborate salt.[11][12]

  • Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-95 °C) for a specified period (12-24 hours).[7][10][12]

  • Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The yield of the desired product is determined after purification by flash column chromatography.[10][13]

Performance Comparison of Palladium/Ligand Systems

The selection of the phosphine ligand is critical. Bulky, electron-rich phosphines, often referred to as "Buchwald ligands," have proven to be particularly effective in promoting the cross-coupling of organotrifluoroborates.[1]

Catalyst SystemTypical SubstratesKey AdvantagesRepresentative Yields
Pd(OAc)₂ / XPhos Aryl bromides, chlorides, and triflates[1][14]Highly effective for a broad range of substrates, including electron-rich and electron-poor aryl halides.[11][14]80-95%
Pd(OAc)₂ / SPhos Aryl and heteroaryl chlorides[7]Excellent for challenging heteroaryl couplings.75-90%
PdCl₂(dppf)·CH₂Cl₂ Aryl bromides and iodidesA reliable catalyst for less challenging substrates.70-90%[15]
Pd(OAc)₂ / RuPhos Aryl and heteroaryl mesylates[7]Effective for C-O bond activation, expanding the scope to phenol derivatives.70-85%

Causality Behind Experimental Choices:

  • Precatalyst: Pd(OAc)₂ is a common and relatively inexpensive palladium source that is readily reduced in situ to the active Pd(0) species.

  • Ligands:

    • XPhos: Its bulky 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl structure promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in oxidative addition, even with challenging aryl chlorides.[1][11]

    • SPhos and RuPhos: These ligands also possess steric bulk and electron-donating properties that facilitate the catalytic cycle, particularly for heteroaromatic substrates and C-O bond activation.[7]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid and to promote the transmetalation step.[2][11][12] Cs₂CO₃ is often more effective for less reactive substrates due to its higher solubility and basicity.[11]

  • Solvent: A protic co-solvent like water is often necessary for the hydrolysis of the trifluoroborate.[2][11] Toluene and THF are common organic solvents that provide good solubility for the organic coupling partners and the catalyst complex.[10][11]

Nickel Catalysts: An Emerging, Cost-Effective Alternative

While palladium has dominated the field, there is growing interest in using more earth-abundant and less expensive first-row transition metals like nickel. Nickel catalysts have shown promise in the cross-coupling of organotrifluoroborates, particularly for C-O bond activation of phenol derivatives.[16][17]

Performance of Nickel Catalysts

Research has demonstrated that nickel catalysts, such as Ni(COD)₂, can effectively catalyze the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates with aryl mesylates and pivalates.[16] While specific data for this compound is less prevalent, the existing literature suggests that nickel catalysis is a viable and promising avenue.

Catalyst SystemTypical SubstratesKey AdvantagesRepresentative Yields (with other organotrifluoroborates)
Ni(COD)₂ / Ligand Aryl and heteroaryl mesylates/pivalates[16]Cost-effective, efficient for C-O activation.70-99%[16]

Considerations for Nickel Catalysis:

  • Nickel catalysts can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques.

  • The ligand scope for nickel-catalyzed cross-couplings with organotrifluoroborates is still an active area of research.

  • Nickel catalysts have demonstrated a high tolerance for a wide range of functional groups.[16]

Copper Catalysts: A Niche Player

Copper-mediated or -catalyzed reactions involving organotrifluoroborates are less common for C-C bond formation compared to palladium and nickel. However, copper has been utilized in other transformations of organotrifluoroborates, such as trifluoromethylation reactions.[18] The direct Suzuki-Miyaura type coupling of this compound with copper catalysts is not well-documented in the reviewed literature and represents an area for potential future investigation.

Conclusion and Future Outlook

This compound is a highly stable and versatile reagent for the introduction of the aminomethyl functionality via Suzuki-Miyaura cross-coupling. The choice of catalyst is a critical parameter that dictates the success and efficiency of the transformation.

  • Palladium-based catalysts , particularly those employing bulky, electron-rich phosphine ligands like XPhos and SPhos, remain the gold standard, offering high yields and broad substrate scope with aryl and heteroaryl halides and pseudohalides.[1][7][11][14]

  • Nickel catalysts are emerging as a cost-effective and powerful alternative, especially for challenging C-O bond activation, and are expected to see wider application as the methodology develops.[16]

For researchers in drug discovery and process development, a thorough evaluation of the catalyst system is essential for optimizing the synthesis of target molecules. The data and protocols presented in this guide serve as a foundational starting point for this critical endeavor. Future research will likely focus on expanding the scope of nickel and other first-row transition metal catalysts, as well as developing more sustainable and efficient catalytic systems.

References

  • Stability and Handling of Potassium tert-Butyltrifluorobor
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesyl
  • Aminomethylations via Cross-Coupling of Potassium Organotrifluorobor
  • Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates.
  • Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Potassium (t-butylaminomethyl)
  • ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC - NIH.
  • Potassium Organotrifluorobor
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
  • Nickel-catalyzed C–O Activation of Phenol Derivatives with Potassium Heteroaryltrifluorobor
  • Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis. Benchchem.
  • Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. PMC - NIH.
  • Mild Palladium-Catalyzed C-H Alkylation Using Potassium Alkyltrifluoroborates in Combin
  • Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combin
  • Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluorobor
  • Nickel-catalyzed trifluoromethylthiol
  • Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science (RSC Publishing).
  • Molybdenum modified nickel phyllosilicates as a high performance bifunctional catalyst for deoxygenation of methyl palmitate to alkanes under mild conditions. Green Chemistry (RSC Publishing).
  • Copper-Mediated Trifluoromethylation of Potassium Alkynyltrifluoroborates with Langlois′ Reagent. Semantic Scholar.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel reagents like potassium (t-butylaminomethyl)trifluoroborate is critical for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of this organotrifluoroborate salt. The procedures outlined here are designed to be a self-validating system, prioritizing safety, regulatory compliance, and scientific integrity.

Hazard Assessment and Waste Classification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar organotrifluoroborates, such as Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate, provide a strong basis for hazard assessment.

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Environmental Hazard: Boron compounds are generally recognized as being harmful to wildlife, and related fluorinated compounds can be toxic to aquatic life with long-lasting effects.[2][3]

Therefore, all waste containing this compound, including pure solid, solutions, and contaminated labware, must be classified and handled as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[4][5]

Mandatory Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable. The causality is simple: creating effective barriers between the researcher and the chemical hazard is the most direct way to prevent exposure.

Protection TypeRecommended EquipmentRationale & Specifications
Eye Protection Safety goggles or safety glasses with side-shields.Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[1]
Skin Protection Chemical-resistant nitrile gloves and a fully buttoned laboratory coat.Nitrile provides good resistance to a wide range of chemicals. The lab coat protects skin and personal clothing from contamination.[1]
Respiratory Protection N95 respirator or higher.Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles that can cause respiratory irritation.[1]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper disposal begins the moment you generate the first particle of waste. Haphazard collection is a primary source of laboratory accidents.

  • Designate a Waste Container: Use a clearly marked, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[4][6]

  • Labeling is Critical: The container must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:

    • The full chemical name: "this compound"

    • An accurate list of all components (including solvents and concentrations).

    • The relevant hazard pictograms (e.g., irritant/GHS07).

    • The date the first waste was added.

  • Segregate Incompatibles: Store the trifluoroborate waste stream separately from other waste types. Crucially, keep it segregated from strong acids, bases, and oxidizing agents to prevent unintended reactions within the waste container.[6][7]

  • Storage Location: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation. This area should be under the control of laboratory personnel and away from sinks or floor drains.[4][8]

Immediate Spill and Decontamination Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area.

  • Don PPE: Before addressing the spill, ensure you are wearing the full PPE described in Section 2.

  • Containment: For solid spills, gently cover the material with an inert absorbent like vermiculite or sand to prevent it from becoming airborne. For liquid spills, surround the area with absorbent pads.

  • Collection: Carefully sweep or scoop the contained material into your designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (gloves, wipes, absorbent) are now hazardous waste and must be placed in the sealed container.[8]

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department, as per your laboratory's specific protocol.[6]

Disposal Decision Workflow

The primary and universally recommended path for disposal is through your institution's EHS office. Chemical pre-treatment should only be considered in specific circumstances with explicit EHS approval.

DisposalWorkflow start Waste Generated (Solid, Solution, or Contaminated Labware) classify Classify as Hazardous Waste start->classify collect Collect in Labeled, Segregated Container classify->collect decision Is On-Site Neutralization Permitted by EHS & Performed by Trained Personnel? collect->decision ehs_pickup Arrange for Hazardous Waste Pickup with EHS decision->ehs_pickup No (Default Path) neutralize Proceed to Protocol B: Chemical Neutralization (EXPERT USE ONLY) decision->neutralize Yes end Proper Disposal Complete ehs_pickup->end neutralize->collect Collect Neutralized Waste for EHS Pickup

Caption: Disposal Decision Workflow for Organotrifluoroborate Waste.

Step-by-Step Disposal Protocols

Protocol A: Direct Disposal via EHS (Primary Recommended Method)

This protocol is the safest and most compliant method for virtually all laboratory settings.

  • Collect Waste: Collect all waste materials (unreacted solid, solutions, and contaminated items like gloves, pipette tips, and weigh boats) in your properly labeled hazardous waste container as described in Section 3.[8]

  • Keep Container Closed: Ensure the waste container lid is securely fastened at all times, except when adding waste.[5][6]

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is approximately 80-90% full to allow for vapor expansion and prevent spills.

  • Schedule Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9-12 months), contact your EHS office to schedule a waste pickup.[4][5] Provide them with an accurate description of the contents.

Protocol B: Chemical Neutralization of Small Quantities (Expert Use Only)

CAUTION: This procedure should only be performed by experienced chemists with specific approval from their institution's EHS department. It involves potentially exothermic reactions and must be carried out inside a certified chemical fume hood with full PPE. This method is adapted from established procedures for other reactive boron compounds.[9][10]

The goal is to hydrolyze the trifluoroborate to boric acid and fluoride salts, which are then neutralized.

NeutralizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_final Final Steps prep_hood Work in Fume Hood with Full PPE prep_beaker Use Large Beaker (>10x volume of waste) prep_hood->prep_beaker prep_stir Add Stir Bar & Place on Stir Plate prep_beaker->prep_stir add_carbonate Slowly Add Excess Sodium Carbonate (Na2CO3) or Calcium Carbonate (CaCO3) to the Waste Solution/Slurry prep_stir->add_carbonate add_water CAUTIOUSLY & SLOWLY Add Mixture to a Large Volume of Cold Water add_carbonate->add_water stand Allow Mixture to Stand with Stirring for >12 Hours add_water->stand test_ph Test pH of Solution stand->test_ph neutralize_ph Neutralize to pH 6-8 with Dilute HCl or NaOH test_ph->neutralize_ph collect_final Collect as Aqueous Hazardous Waste for EHS Pickup neutralize_ph->collect_final

Caption: Workflow for the Chemical Neutralization of Trifluoroborate Waste.

Step-by-Step Neutralization:

  • Preparation: Inside a chemical fume hood, place the trifluoroborate waste (either solid or dissolved in a minimal amount of an appropriate solvent) into a large beaker equipped with a magnetic stir bar. The beaker's volume should be at least ten times the volume of the waste.

  • Initial Quench: With vigorous stirring, slowly and cautiously add an excess of a weak base like solid sodium carbonate (soda ash) or calcium carbonate.[9] This begins to neutralize any acidic character and helps control the subsequent hydrolysis.

  • Hydrolysis: Prepare a separate, larger container with cold water. Very slowly add the slurry from step 2 to the cold water with continuous stirring. This step can be exothermic; slow addition is critical to control the temperature.

  • Digestion: Allow the resulting aqueous mixture to stir for a minimum of 12-24 hours to ensure complete hydrolysis of the trifluoroborate salt.[9]

  • Final Neutralization: Using a pH meter or pH strips, check the pH of the solution. Carefully adjust the pH to a neutral range (pH 6-8) using dilute hydrochloric acid or sodium hydroxide as needed.[11]

  • Final Disposal: Transfer the neutralized aqueous solution to a new, clearly labeled hazardous waste container. Label it as "Neutralized Aqueous Waste containing Boron and Fluoride Salts" and arrange for pickup with your EHS office.

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and the environment, ensuring that our pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Proper disposal of chemicals , Sciencemadness Wiki. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES , University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal Guidelines , Unknown University Source. [Link]

  • This compound Product Page , Autech Industry Co.,Ltd. [Link]

  • Reddit Discussion on Boron Tribromide Disposal , r/chemistry Subreddit. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines , University of Canterbury. [Link]

  • Laboratory chemical waste disposal guidelines , University of Otago. [Link]

  • Laboratory Chemical Waste Guidelines , Stanford Environmental Health & Safety. [Link]

  • Chemical Waste Management for Laboratories , Physikalisch-Technische Bundesanstalt. [Link]

  • SAFETY DATA SHEET - Potassium tetrafluoroborate , Fisher Scientific. [Link]

  • Disposal of Solid Chemicals in the Normal Trash , Lafayette College Public Safety. [Link]

  • Working with Hazardous Chemicals , Organic Syntheses. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work , University of Regensburg. [Link]

  • Chemicals Safety Guidance , MIT EHS. [Link]

  • Hazardous Waste Disposal Guide , Dartmouth College. [Link]

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A Senior Application Scientist's Guide to Safely Handling Potassium (t-butylaminomethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel reagents is core to innovation. Potassium (t-butylaminomethyl)trifluoroborate is a versatile building block in organic synthesis, particularly valued in cross-coupling reactions for its stability and ease of use.[1] However, its utility in the lab is matched by the absolute necessity for rigorous safety protocols. This guide provides a comprehensive operational plan, grounded in established safety principles, to ensure your protection and the integrity of your work.

A specific Safety Data Sheet (SDS) for this compound (CAS No. 1256366-05-8) is not always readily available. Therefore, this guidance is synthesized from the safety profiles of closely related organotrifluoroborate salts. This approach is standard practice in chemical safety, as structurally similar compounds are anticipated to have comparable hazard profiles. The primary hazards identified for analogous compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3]

Hazard Assessment and Engineering Controls: Your First Line of Defense

Before the first spatula of powder is weighed, a thorough risk assessment is paramount. The foundation of safety is not just personal protective equipment (PPE), but a controlled environment designed to minimize exposure.

  • Primary Engineering Control: The Chemical Fume Hood: All manipulations of this compound solid, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates, preventing inhalation, which is a primary route of exposure.[3]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested. Their immediate availability is critical in the event of accidental contact.[3][4]

  • Work Area Organization: Prepare and stage all necessary labware (e.g., spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the chemical container. This minimizes traffic in and out of the hood, reducing the potential for spills and contamination.

Personal Protective Equipment (PPE): A Mandated Barrier

PPE is the final barrier between you and the chemical. It must be selected correctly, inspected before each use, and worn at all times when handling the reagent.

Protection Type Recommended Equipment Specifications and Rationale
Eye & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Organotrifluoroborates can cause serious eye irritation.[2][3] Chemical splash goggles that form a seal around the eyes are mandatory.[5] When transferring larger quantities or if there is a heightened risk of splashing, a face shield must be worn in addition to goggles for full facial protection.[5][6]
Skin & Body Chemical-Resistant Gloves (Nitrile) & Laboratory CoatDouble-gloving with nitrile gloves is recommended to provide robust protection against skin contact, a known hazard.[2][3][5] Gloves must be inspected for tears or pinholes before use. A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from contamination.[6]
Respiratory N95 Respirator or HigherWhile the fume hood is the primary control, respiratory protection is required if there is any risk of generating dust outside of this contained environment, such as during a large spill cleanup.[3][6] An N95 respirator provides effective protection against airborne particulates.
Footwear Closed-Toe ShoesLeather or chemical-resistant shoes that fully cover the foot are required. This prevents injury from dropped equipment and protects against spills.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol integrates safety controls and PPE usage into a seamless workflow, ensuring that every step is performed with intention and protection.

Step 1: Preparation and Donning PPE
  • Verify the fume hood is operational and the sash is at the appropriate working height.

  • Assemble all necessary equipment within the fume hood.

  • Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles and face shield.

Step 2: Weighing and Transfer
  • Carefully open the reagent container inside the fume hood to avoid generating airborne dust.

  • Use a clean spatula to weigh the desired amount of this compound onto a weigh boat.

  • Transfer the solid to your reaction vessel. If adding to a solvent, do so slowly to avoid splashing.

  • Securely close the primary container.

Step 3: Post-Handling and Doffing PPE
  • Clean any minor residue from the spatula and work surface within the fume hood using a solvent-dampened cloth.

  • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove the face shield first, followed by the outer pair of gloves (peeling them off without touching the exterior).

  • Remove goggles and the lab coat.

  • Finally, remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.[8]

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood & Eyewash prep2 Assemble Equipment in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Open Reagent Container prep3->handle1 Begin Work handle2 Weigh & Transfer Solid handle1->handle2 handle3 Close Container & Clean Area handle2->handle3 clean1 Doff PPE Correctly handle3->clean1 Complete Work clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for Handling this compound.

Emergency and Disposal Procedures

Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

Spill Cleanup:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is outside the fume hood, do not proceed without appropriate respiratory protection.

  • For a small spill, carefully cover with an inert absorbent material like sand or vermiculite.

  • Sweep the material into a designated, labeled hazardous waste container. Do not use water to clean the area, as this could increase dispersion.[11]

Disposal: All waste materials, including empty containers, contaminated gloves, and absorbent from spills, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for chemical waste disposal. Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety department.

References

  • Potassium (aminomethyl)trifluoroborate, N-BOC protected. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • This compound. MySkinRecipes. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.